Product packaging for Benz(j)aceanthrylene(Cat. No.:CAS No. 202-33-5)

Benz(j)aceanthrylene

Cat. No.: B1222035
CAS No.: 202-33-5
M. Wt: 252.3 g/mol
InChI Key: OSKRAISUPBTHCP-UHFFFAOYSA-N
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Description

Benz[j]aceanthrylene is a member of phenanthrenes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H12 B1222035 Benz(j)aceanthrylene CAS No. 202-33-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzo[j]aceanthrylene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12/c1-2-7-16-13(4-1)8-10-17-18-11-9-14-5-3-6-15(20(14)18)12-19(16)17/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKRAISUPBTHCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC=C5C4=C3C=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30174041
Record name Benz(j)aceanthrylene
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Molecular Weight

252.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202-33-5
Record name Benz[j]aceanthrylene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benz(j)aceanthrylene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benz(j)aceanthrylene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZ(J)ACEANTHRYLENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/844QXH8PK1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Benz(j)aceanthrylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benz(j)aceanthrylene (B[j]A), a cyclopenta-fused polycyclic aromatic hydrocarbon (PAH), is a compound of significant interest to researchers in the fields of toxicology, pharmacology, and environmental science. As a product of incomplete combustion of organic materials, its presence in the environment raises concerns due to its classification as a possible human carcinogen (IARC Group 2B)[1]. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its metabolic activation, and the experimental protocols used to assess its biological activity.

Core Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are crucial for understanding its environmental fate, transport, and biological interactions.

PropertyValueSource
Molecular Formula C₂₀H₁₂--INVALID-LINK--[2], --INVALID-LINK--[1]
Molecular Weight 252.31 g/mol --INVALID-LINK--[2], --INVALID-LINK--[1]
CAS Registry Number 202-33-5--INVALID-LINK--[2], --INVALID-LINK--[1]
Appearance Not explicitly stated in search results.
Melting Point 170-171 °C--INVALID-LINK--
Boiling Point (calculated) 766.84 K (493.69 °C)--INVALID-LINK--[3]
Water Solubility (calculated) log10WS = -7.74 (mol/L)--INVALID-LINK--[3]
Octanol-Water Partition Coefficient (calculated) logP = 5.630--INVALID-LINK--[3]
Synonyms Cholanthrylene, Benz[4][5]aceanthrylene, Naphth[2,1-d]acenaphthylene--INVALID-LINK--[1]

Spectroscopic Data

Detailed experimental spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, mass spectrometry, and UV-Vis spectra, were not available in the public domain resources accessed. However, the biotransformation of this compound has been studied using UV, mass, and ¹H-NMR spectroscopy to identify its metabolites[6]. For reference, the NIST WebBook provides a mass spectrum for the related compound, 3-methyl-benz(j)aceanthrylene[6].

Metabolic Activation and Genotoxicity

This compound requires metabolic activation to exert its genotoxic effects. The primary route of metabolism involves cytochrome P450 enzymes, leading to the formation of reactive intermediates that can bind to DNA, forming adducts.

Metabolic Pathways

The metabolism of this compound has been investigated using rat liver S9 fractions and isolated hepatocytes[6][7]. These studies have identified several key metabolites, indicating two major activation pathways: the bay-region diol-epoxide route and the cyclopenta-ring oxide route[8]. The major metabolite formed is the trans-B[j]A-1,2-dihydrodiol, a product of cyclopenta-ring oxidation[7]. Further metabolism can lead to the formation of diol epoxides, which are highly reactive and can form covalent adducts with DNA[8].

Metabolic_Pathway B_j_A This compound B_j_A_1_2_oxide B[j]A-1,2-oxide B_j_A->B_j_A_1_2_oxide CYP450 B_j_A_9_10_dihydrodiol B[j]A-9,10-dihydrodiol B_j_A->B_j_A_9_10_dihydrodiol CYP450 B_j_A_11_12_dihydrodiol B[j]A-11,12-dihydrodiol B_j_A->B_j_A_11_12_dihydrodiol CYP450 _10_hydroxy_B_j_A 10-hydroxy-B[j]A B_j_A->_10_hydroxy_B_j_A CYP450 B_j_A_1_2_dihydrodiol trans-B[j]A-1,2-dihydrodiol B_j_A_1_2_oxide->B_j_A_1_2_dihydrodiol Epoxide Hydrolase DNA_Adducts DNA Adducts B_j_A_1_2_oxide->DNA_Adducts Reaction with dG & dA Diol_Epoxide Diol-Epoxide B_j_A_9_10_dihydrodiol->Diol_Epoxide CYP450 Diol_Epoxide->DNA_Adducts Reaction with dG & dA

Metabolic activation of this compound.
DNA Adduct Formation

The formation of DNA adducts is a critical step in the initiation of carcinogenesis. Studies have shown that this compound forms two major groups of DNA adducts resulting from the interaction of B[j]A-1,2-oxide and a bay-region diol-epoxide with deoxyguanosine (dG) and deoxyadenosine (dA) residues in DNA[8]. The bay-region diol-epoxide route is considered the more significant pathway for DNA adduct formation[8].

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for the characterization and toxicological evaluation of this compound.

Metabolism Studies with Rat Liver S9 Fraction

Objective: To identify the metabolites of this compound produced by liver enzymes.

Methodology:

  • Preparation of S9 Fraction: Liver S9 fractions are prepared from rats induced with Aroclor-1254 or phenobarbital to increase the activity of metabolic enzymes[7].

  • Incubation: this compound is incubated with the liver S9 fraction in the presence of an NADPH-generating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a buffered solution (e.g., potassium phosphate buffer, pH 7.4) at 37°C.

  • Extraction: After incubation, the reaction is stopped, and the metabolites are extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).

  • Analysis: The extracted metabolites are then separated and identified using techniques such as high-performance liquid chromatography (HPLC), UV-Vis spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy[6][7].

S9_Metabolism_Workflow cluster_prep S9 Fraction Preparation cluster_incubation Incubation cluster_analysis Analysis Rat_Liver Rat Liver Homogenization Homogenization Rat_Liver->Homogenization Centrifugation Centrifugation (9000g) Homogenization->Centrifugation S9_Fraction S9 Fraction Centrifugation->S9_Fraction Incubation_Mix Incubation at 37°C S9_Fraction->Incubation_Mix B_j_A This compound B_j_A->Incubation_Mix NADPH_System NADPH-generating system NADPH_System->Incubation_Mix Extraction Organic Extraction Incubation_Mix->Extraction HPLC HPLC Separation Extraction->HPLC Identification Spectroscopic Identification (UV, MS, NMR) HPLC->Identification

Workflow for in vitro metabolism study.
Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the mutagenic potential of this compound and its metabolites.

Methodology:

  • Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) are used.

  • Metabolic Activation: The test is performed with and without the addition of a rat liver S9 fraction to assess the mutagenicity of both the parent compound and its metabolites.

  • Exposure: The bacterial strains are exposed to various concentrations of this compound on a minimal glucose agar plate.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Cell Viability and DNA Damage Assays in HepG2 Cells

Objective: To evaluate the cytotoxicity and genotoxicity of this compound in a human liver cell line.

Methodology:

  • Cell Culture: Human hepatoma (HepG2) cells are cultured under standard conditions.

  • Exposure: The cells are treated with various concentrations of this compound for a specified period (e.g., 24 or 48 hours).

  • Cell Viability Assay (MTT Assay):

    • After treatment, the cells are incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Viable cells with active mitochondrial dehydrogenases reduce MTT to formazan, which is then solubilized.

    • The absorbance of the formazan solution is measured, which is proportional to the number of viable cells.

  • DNA Damage Assessment (Comet Assay):

    • Treated cells are embedded in agarose on a microscope slide and lysed to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).

    • The slides are subjected to electrophoresis, during which damaged DNA fragments migrate out of the nucleoid, forming a "comet" tail.

    • The DNA is stained with a fluorescent dye, and the intensity of the comet tail relative to the head is quantified to measure the extent of DNA damage.

Genotoxicity_Workflow cluster_viability Cell Viability (MTT Assay) cluster_dna_damage DNA Damage (Comet Assay) Start HepG2 Cell Culture Treatment Treatment with this compound Start->Treatment MTT_Incubation MTT Incubation Treatment->MTT_Incubation Embedding Cell Embedding in Agarose Treatment->Embedding Formazan_Solubilization Formazan Solubilization MTT_Incubation->Formazan_Solubilization Absorbance_Measurement Absorbance Measurement Formazan_Solubilization->Absorbance_Measurement Lysis Lysis Embedding->Lysis Electrophoresis Electrophoresis Lysis->Electrophoresis Staining Fluorescent Staining Electrophoresis->Staining Analysis Comet Tail Analysis Staining->Analysis

Workflow for cytotoxicity and genotoxicity assays.

Conclusion

This compound is a genotoxic PAH that undergoes metabolic activation to reactive intermediates capable of forming DNA adducts. This technical guide has summarized its key chemical and physical properties and provided an overview of the experimental protocols used to study its metabolism and toxicity. The provided information serves as a valuable resource for researchers and professionals working to understand the health risks associated with exposure to this and other related polycyclic aromatic hydrocarbons. Further research is warranted to obtain detailed experimental spectroscopic data to facilitate its unambiguous identification and characterization in complex environmental and biological matrices.

References

Benz(j)aceanthrylene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Polycyclic Aromatic Hydrocarbon: Benz(j)aceanthrylene, Including its Physicochemical Properties, Toxicological Profile, and Methodologies for its Study.

Introduction

This compound is a polycyclic aromatic hydrocarbon (PAH) characterized by a fused five-ring structure.[1] As a cyclopenta-fused PAH, it is a product of combustion processes and has been detected in urban air samples.[2][3] This compound is of significant interest to researchers in toxicology, environmental science, and drug development due to its potent mutagenic and carcinogenic properties.[2][4] The International Agency for Research on Cancer (IARC) has classified this compound as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[5] This guide provides a comprehensive overview of its chemical properties, toxicological data, and relevant experimental protocols.

Chemical and Physical Properties

This compound is a solid, non-volatile compound with the molecular formula C₂₀H₁₂.[1][6] Its complex aromatic structure is the basis for its chemical and biological activities.

PropertyValueSource
CAS Number 202-33-5[1][6][7][8]
Molecular Formula C₂₀H₁₂[1][6][7][9]
Molecular Weight 252.31 g/mol [1][6][9]
IUPAC Name cyclopenta[ij]tetraphene[8]
logP 5.630[9]
Water Solubility (log10ws) -7.74[9]
Boiling Point (Tb) 766.84 K[9]
Melting Point (Tf) 516.22 K[9]

Structure of this compound:

Caption: 2D representation of this compound's fused ring system.

Toxicology and Carcinogenicity

This compound is recognized for its genotoxic effects.[2] It is a frameshift mutagen that requires metabolic activation to exert its mutagenic activity, similar to the well-studied PAH, benzo[a]pyrene.[4] Studies have shown that this compound induces DNA damage and is significantly more potent than benzo[a]pyrene in this regard.[2][10]

Mechanism of Action and Signaling Pathways

The genotoxicity of this compound is initiated by its metabolic activation, primarily by cytochrome P450 enzymes. This process can lead to the formation of reactive epoxides in both the bay-region and the cyclopenta-ring.[3][11] These epoxides can then form adducts with DNA, leading to mutations and initiating carcinogenesis. The resulting DNA damage triggers a cellular response signaling cascade.

G BJA This compound Metabolites Reactive Metabolites (e.g., Diol Epoxides) BJA->Metabolites Metabolic Activation (Cytochrome P450) DNA_Adducts DNA Adducts Metabolites->DNA_Adducts DNA_Damage DNA Damage DNA_Adducts->DNA_Damage Signal DNA Damage Signaling DNA_Damage->Signal pChk1 pChk1 Signal->pChk1 gH2AX γH2AX Signal->gH2AX p53 p53 Signal->p53 pp53 pp53 p53->pp53 p21 p21 pp53->p21 Apoptosis Apoptosis pp53->Apoptosis CellCycle Cell Cycle Arrest p21->CellCycle

Caption: DNA damage signaling pathway induced by this compound.

Quantitative Toxicological Data

Recent studies have quantified the presence of this compound in urban air and assessed its genotoxic potency relative to benzo[a]pyrene.

ParameterLocationConcentration (pg/m³)Reference
Air Concentration Stockholm, Sweden1.57 - 12.7[2][10]
Air Concentration Limeira, Brazil19.6 - 30.2[2][10]
Comparison with Benzo[a]pyrene (B[a]P)Potency FactorReference
Induction of pChk1 12.5-fold more potent than B[a]P[10]
Induction of γH2AX 33.3-fold more potent than B[a]P[10]

Experimental Methodologies

Mutagenicity Assessment: Ames Test

The mutagenic potential of this compound has been evaluated using the Salmonella bacterial system (Ames test).[4] This test assesses the ability of a chemical to induce mutations in a histidine-requiring strain of Salmonella typhimurium.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Plating and Observation BJA This compound Incubate Incubate B[j]A, S9, and Bacteria BJA->Incubate S9 Liver S9 Fraction (Metabolic Activation) S9->Incubate Bacteria Salmonella typhimurium (his- strain) Bacteria->Incubate Plate Plate on Histidine-deficient Medium Incubate->Plate Observe Count Revertant Colonies Plate->Observe G cluster_0 Cell Viability cluster_1 DNA Damage start HepG2 Cell Culture expose Expose to This compound start->expose mtt MTT Assay expose->mtt comet Comet Assay expose->comet immuno Immunocytochemistry (γH2AX staining) expose->immuno G Sample Air Particulate Matter Sample Collection Extraction Solvent Extraction Sample->Extraction Cleanup Sample Cleanup (e.g., Solid Phase Extraction) Extraction->Cleanup Analysis LC-GC/MS Analysis Cleanup->Analysis Quant Quantification Analysis->Quant

References

Physical and chemical characteristics of B(j)A.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Characteristics of Benzo(j)aceanthrylene (B(j)A)

Introduction

Benzo(j)aceanthrylene, abbreviated as B(j)A and also known as cholanthrylene, is a cyclopenta-fused polycyclic aromatic hydrocarbon (PAH).[1][2] As a product of incomplete combustion, B(j)A is an environmental contaminant that has garnered significant attention from the scientific community. Its mutagenic and carcinogenic properties necessitate a thorough understanding of its physical and chemical characteristics. The International Agency for Research on Cancer (IARC) has classified Benzo(j)aceanthrylene as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[3] This guide provides a comprehensive technical overview of B(j)A, detailing its properties, metabolic pathways, and relevant experimental protocols to support researchers, scientists, and drug development professionals.

Physical and Chemical Properties

The fundamental physical and chemical properties of B(j)A are summarized below. These characteristics are crucial for understanding its environmental fate, transport, and biological interactions.

PropertyValueUnitSource
Molecular Formula C₂₀H₁₂-[4][5]
Molecular Weight 252.31 g/mol [3][5]
CAS Number 202-33-5-[3][4]
Normal Boiling Point 766.84 (Predicted)K[4][6]
498.5 (Predicted)°C at 760mmHg[5]
Normal Melting Point 516.22 (Predicted)K[4][6]
Density 1.284 (Predicted)g/cm³[5]
Flash Point 247.1 (Predicted)°C[5]
Water Solubility (log10WS) -7.74 (Predicted)mol/L[4][6]
Octanol/Water Partition Coeff. (logP) 5.630 (Predicted)-[4][6]

Metabolic Activation and Genotoxicity

Like many PAHs, B(j)A is not directly genotoxic but requires metabolic activation to exert its carcinogenic effects.[1] This process is primarily carried out by cytochrome P450 enzymes in the liver. B(j)A possesses both a bay region and an etheno bridge, both of which can be metabolically activated and contribute to its overall genotoxicity.[2]

Metabolism studies using induced rat liver S9 fractions have identified several key metabolites.[7] The major metabolite formed is trans-B[j]A-1,2-dihydrodiol, which results from the oxidation of the cyclopenta-ring.[7] This dihydrodiol is considered a proximate carcinogen, and its formation suggests that the 1,2-oxide is the ultimate mutagenic species.[1] Other identified metabolites include B[j]A-9,10-dihydrodiol and B[j]A-11,12-dihydrodiol.[7] Further metabolism of the 9,10-dihydrodiol, the precursor to bay-region activation, indicates that oxidation occurs predominantly at the etheno bridge.[2] The bay-region diol-epoxide, 7,8-epoxy-9,10-dihydroxy-7,8,9,10-tetrahydrobenz[j]aceanthrylene, has been shown to be a direct-acting mutagen.[2]

BJA_Metabolism cluster_activation Metabolic Activation cluster_metabolites Metabolites BJA Benzo(j)aceanthrylene (B(j)A) S9 Liver S9 Enzymes (Cytochrome P450) BJA->S9 Oxidation M1 trans-B[j]A-1,2-dihydrodiol (Major Metabolite) S9->M1 M2 B[j]A-9,10-dihydrodiol S9->M2 M3 B[j]A-11,12-dihydrodiol S9->M3 M4 10-hydroxy-B[j]A S9->M4 Ultimate 1,2-Oxide (Ultimate Mutagen) M1->Ultimate Further Oxidation

Fig. 1: Metabolic activation pathway of Benzo(j)aceanthrylene (B(j)A) by liver enzymes.

Experimental Protocols

Analysis of B(j)A from Environmental Matrices

The detection and quantification of B(j)A, as part of the broader category of PAHs, in complex matrices like sediment, water, or biological tissues require a multi-step process. The general workflow involves extraction, cleanup, and instrumental analysis.

Methodology:

  • Sample Extraction: The choice of extraction method depends on the sample matrix. For solid samples like sediment, ultrasonic extraction with a mixture of hexane and dichloromethane (1:1, v/v) is effective.[8] For aqueous samples, solid-phase extraction (SPE) using a C18 sorbent is a common and efficient technique.[8]

  • Sample Cleanup: Co-extracted interfering compounds are removed to prevent instrument contamination and improve detection limits. This is often achieved using SPE cartridges packed with silica gel or alumina.[9]

  • Instrumental Analysis: The purified extract is concentrated and analyzed, typically by Gas Chromatography coupled with Mass Spectrometry (GC-MS).[8][10] An Rxi-XLB fused silica column or similar low-bleed column is well-suited for PAH analysis.[11] High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection can also be used.[9] Quantification is performed using an internal standard method with deuterated PAHs.[8]

Experimental_Workflow Sample 1. Sample Collection (e.g., Sediment, Water, Tissue) Extraction 2. Extraction (e.g., Ultrasonication, SPE) Sample->Extraction Cleanup 3. Extract Cleanup (e.g., Silica Gel Column) Extraction->Cleanup Concentration 4. Concentration (e.g., Nitrogen Evaporation) Cleanup->Concentration Analysis 5. Instrumental Analysis (GC-MS or HPLC) Concentration->Analysis Data 6. Data Processing (Quantification & Identification) Analysis->Data

Fig. 2: General experimental workflow for the analysis of B(j)A from complex samples.
In Vitro Mutagenicity Testing (Ames Assay)

The mutagenic potential of B(j)A and its metabolites is frequently assessed using the bacterial reverse mutation assay, commonly known as the Ames test.

Methodology:

  • Test Organism: Salmonella typhimurium strain TA98 is typically used, as it is sensitive to frameshift mutagens like many PAHs.[1][2]

  • Metabolic Activation: Since B(j)A requires bioactivation, the assay is performed in the presence of an exogenous metabolic system. The S9 fraction from the livers of rats induced with Aroclor 1254 is commonly employed.[2][7]

  • Procedure: The test compound (B(j)A) is pre-incubated with the bacterial strain and the S9 mix. This mixture is then plated on a minimal glucose agar medium that lacks histidine.

  • Endpoint: The plates are incubated for 48-72 hours. The number of revertant colonies (his+) is counted. A dose-dependent increase in the number of revertant colonies compared to a solvent control indicates a positive mutagenic response.[2]

Conclusion

Benzo(j)aceanthrylene is a genotoxic PAH characterized by its requirement for metabolic activation to exert its harmful effects. Its physical properties, particularly its low water solubility and high partition coefficient, influence its environmental behavior. The primary metabolic pathway involves oxidation of the cyclopenta-ring, leading to the formation of a highly reactive ultimate mutagen. Understanding these characteristics and the experimental protocols for B(j)A's analysis and toxicological assessment is critical for evaluating its risk to human health and for the development of potential strategies to mitigate its impact.

References

Benz(j)aceanthrylene: A Technical Overview of its Properties, Metabolism, and Genotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the polycyclic aromatic hydrocarbon (PAH) Benz(j)aceanthrylene, focusing on its physicochemical properties, metabolic activation, and mechanisms of genotoxicity. The information is intended to support research and development activities related to this compound.

Core Physicochemical Data

This compound is a five-ring polycyclic aromatic hydrocarbon. Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
Chemical Formula C₂₀H₁₂[1][2][3][4]
Molecular Weight 252.31 g/mol [1][2][3][5]
CAS Number 202-33-5[1][2]
IUPAC Name benzo[j]aceanthrylene[1]
Synonyms Cholanthrylene, Benz[6][7]aceanthrylene[1][3][4]
Appearance Colorless leaflets or plates
Carcinogen Classification Group 2B: Possibly carcinogenic to humans[1]

Metabolic Activation and Genotoxicity

This compound is known to be a potent mutagen and is classified as possibly carcinogenic to humans.[1] Its biological activity is dependent on metabolic activation, primarily through cytochrome P450 enzymes in the liver.

The metabolism of this compound has been studied in vitro using rat liver S9 fractions. These studies have identified several metabolites, with the major product being trans-Benz(j)aceanthrylene-1,2-dihydrodiol, which results from the oxidation of the cyclopenta-ring.[8] Other identified metabolites include B[j]A-9,10-dihydrodiol and B[j]A-11,12-dihydrodiol.[8] The formation of these dihydrodiol metabolites is a critical step in the activation of this compound to its ultimate carcinogenic form, which can then bind to DNA, leading to mutations and potentially initiating cancer.

Studies have shown that this compound can induce DNA damage in human-derived hepatocellular carcinoma (HepG2) cells.[9] Its genotoxic potential has been demonstrated to be significantly higher than that of the well-characterized PAH, Benzo[a]pyrene.[9] Exposure to this compound activates the DNA damage response pathway, leading to increased levels of key signaling proteins such as γH2AX and pChk1.[9]

Benzjaceanthrylene_Genotoxicity_Pathway This compound This compound Metabolic Activation (CYP450) Metabolic Activation (CYP450) This compound->Metabolic Activation (CYP450) Reactive Metabolites (e.g., Diol Epoxides) Reactive Metabolites (e.g., Diol Epoxides) Metabolic Activation (CYP450)->Reactive Metabolites (e.g., Diol Epoxides) DNA Adducts DNA Adducts Reactive Metabolites (e.g., Diol Epoxides)->DNA Adducts DNA Damage DNA Damage DNA Adducts->DNA Damage ATM/ATR Activation ATM/ATR Activation DNA Damage->ATM/ATR Activation Chk1/Chk2 Phosphorylation Chk1/Chk2 Phosphorylation ATM/ATR Activation->Chk1/Chk2 Phosphorylation p53 Activation p53 Activation Chk1/Chk2 Phosphorylation->p53 Activation Cell Cycle Arrest Cell Cycle Arrest p53 Activation->Cell Cycle Arrest DNA Repair DNA Repair p53 Activation->DNA Repair Apoptosis Apoptosis p53 Activation->Apoptosis

This compound DNA Damage Response Pathway

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound and other PAHs are provided below.

Ames Test for Mutagenicity

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[7]

1. Bacterial Strains: Salmonella typhimurium strains TA98 and TA100 are commonly used for detecting frameshift and base-pair substitution mutations, respectively.[10]

2. Metabolic Activation: Since many PAHs, including this compound, require metabolic activation to become mutagenic, the test is performed both in the presence and absence of a rat liver S9 fraction.[11]

3. Procedure:

  • A top agar is prepared containing a trace amount of histidine and biotin, the test compound at various concentrations, the bacterial culture, and with or without the S9 mix.
  • This mixture is poured onto a minimal glucose agar plate.
  • The plates are incubated at 37°C for 48-72 hours.
  • The number of revertant colonies (his+) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[6]

MTT Assay for Cell Viability in HepG2 Cells

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

1. Cell Culture: HepG2 cells are seeded in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubated for 24 hours.[1][12]

2. Treatment: The cells are then treated with various concentrations of this compound (dissolved in a suitable solvent like DMSO) and incubated for a specified period (e.g., 24, 48, or 72 hours).

3. Assay Procedure:

  • After incubation, the medium is removed, and a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
  • The plate is incubated for 3-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
  • A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.[3][12]
  • The absorbance is measured at a wavelength of 570 nm using a microplate reader. A decrease in absorbance in treated cells compared to control cells indicates a reduction in cell viability.[13]

Comet Assay for DNA Damage

The single-cell gel electrophoresis (comet) assay is a sensitive method for detecting DNA strand breaks in individual cells.

1. Cell Preparation: HepG2 cells are treated with this compound for a defined period. After treatment, the cells are harvested and suspended in a low-melting-point agarose.

2. Slide Preparation: The cell suspension is layered onto a microscope slide pre-coated with normal melting point agarose.

3. Lysis: The slides are immersed in a cold lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

4. Electrophoresis: The slides are placed in an electrophoresis chamber containing an alkaline buffer (pH > 13) to unwind the DNA and then subjected to an electric field.

5. Visualization and Analysis: The DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualized using a fluorescence microscope. Damaged DNA, containing strand breaks, migrates further in the electric field, forming a "comet tail." The extent of DNA damage is quantified by measuring the length of the tail and the percentage of DNA in the tail.[4]

Analysis by Liquid Chromatography-Gas Chromatography/Mass Spectrometry (LC-GC/MS)

This highly sensitive analytical technique is used for the detection and quantification of this compound in environmental samples such as air particulate matter.[9]

1. Sample Preparation: Air particulate matter is collected on filters. The PAHs are then extracted from the filter using an organic solvent (e.g., toluene). The extract is then cleaned up using solid-phase extraction (SPE) to remove interfering substances.[14]

2. LC Separation: The cleaned-up extract is injected into a liquid chromatograph to separate the different PAH isomers.

3. GC/MS Analysis: The fraction containing this compound is transferred to a gas chromatograph coupled with a mass spectrometer. The GC further separates the compounds, and the MS provides identification and quantification based on the mass-to-charge ratio of the fragmented ions.[14]

Experimental Workflow for this compound Analysis

References

An In-depth Technical Guide on the Solubility of Benz(j)aceanthrylene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Benz(j)aceanthrylene, a polycyclic aromatic hydrocarbon (PAH), in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document outlines the general solubility behavior of structurally similar PAHs, provides a detailed experimental protocol for determining solubility, and presents a visual workflow to guide laboratory practices.

Introduction to this compound and its Solubility

Quantitative Solubility Data

An extensive search of scientific databases and literature has revealed a lack of specific, quantitative solubility data for this compound in common organic solvents. For research and development purposes, it is therefore necessary to experimentally determine the solubility of this compound in the solvent of interest at the desired temperature. The following sections provide a detailed protocol for such a determination.

To provide a general understanding, the table below lists qualitative solubility information for this compound in a few organic solvents.

SolventTemperatureSolubility
HexaneAmbientSoluble
BenzeneAmbientSoluble
TolueneAmbientSoluble
XyleneAmbientSoluble

Note: This table is based on general statements found in chemical literature; specific concentrations and temperature dependencies are not available.

Experimental Protocol for Determining the Solubility of this compound

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the widely used isothermal equilibrium method.

3.1. Materials and Equipment

  • Solute: this compound (high purity)

  • Solvent: Organic solvent of interest (e.g., hexane, toluene, analytical grade)

  • Apparatus:

    • Analytical balance (±0.0001 g)

    • Constant temperature bath or incubator with precise temperature control (±0.1 °C)

    • Small glass vials or flasks with airtight screw caps

    • Magnetic stirrer and stir bars or a shaker

    • Syringes and syringe filters (e.g., 0.22 µm PTFE)

    • Volumetric flasks and pipettes

    • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for concentration analysis

3.2. Procedure

  • Preparation of Supersaturated Solution:

    • Add an excess amount of solid this compound to a known volume of the organic solvent in a glass vial. The amount should be more than what is expected to dissolve to ensure that a solid phase remains at equilibrium.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in the constant temperature bath set to the desired experimental temperature.

    • Agitate the mixture using a magnetic stirrer or shaker to facilitate the dissolution process.

    • Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours). The time required for equilibrium should be determined by preliminary experiments, ensuring that the concentration of the solute in the solution does not change with further stirring time.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, stop the agitation and allow the excess solid to settle at the bottom of the vial for several hours, while maintaining the constant temperature.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe (to the experimental temperature) to avoid precipitation.

    • Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

  • Gravimetric Analysis (Optional but Recommended):

    • Weigh the volumetric flask containing the filtered saturated solution to determine the mass of the solution.

    • Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a fume hood.

    • Weigh the flask again to determine the mass of the dissolved this compound.

    • Calculate the solubility in terms of g/100g of solvent.

  • Spectroscopic/Chromatographic Analysis:

    • Dilute the filtered saturated solution with a known volume of the pure solvent to a concentration that falls within the linear range of the analytical instrument (UV-Vis or HPLC).

    • Prepare a series of standard solutions of this compound with known concentrations.

    • Measure the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions to generate a calibration curve.

    • Measure the absorbance or peak area of the diluted sample solution.

    • Use the calibration curve to determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

3.3. Data Presentation

The solubility can be expressed in various units, such as:

  • Molarity (mol/L)

  • Mass concentration (g/L)

  • Mole fraction (x)

  • Mass fraction (w)

The experiment should be repeated at different temperatures to understand the temperature dependence of the solubility.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation A 1. Add excess This compound to solvent B 2. Seal vial A->B C 3. Place in constant temperature bath B->C D 4. Agitate for 24-72h C->D E 5. Settle undissolved solid D->E F 6. Withdraw supernatant E->F G 7. Filter with syringe filter F->G H 8. Dilute sample G->H I 9. Analyze via UV-Vis or HPLC H->I J 10. Determine concentration from calibration curve I->J K 11. Calculate solubility J->K

Figure 1. Experimental workflow for determining the solubility of this compound.

Conclusion

References

In-depth Technical Guide: UV-Vis Spectrum of Benz(j)aceanthrylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ultraviolet-visible (UV-Vis) spectroscopic properties of Benz(j)aceanthrylene, a polycyclic aromatic hydrocarbon (PAH). This document summarizes the available spectral data, details a generalized experimental protocol for its analysis, and presents a logical workflow for spectral acquisition.

Introduction to this compound

This compound (CAS No. 202-33-5) is a polycyclic aromatic hydrocarbon with the chemical formula C₂₀H₁₂. As a member of the PAH family, it is of significant interest to researchers in environmental science, toxicology, and materials science due to its potential carcinogenic properties and its presence as a product of incomplete combustion. UV-Vis spectroscopy is a fundamental analytical technique for the characterization and quantification of PAHs, relying on the principle that these conjugated systems absorb light in the ultraviolet and visible regions of the electromagnetic spectrum.

Quantitative UV-Vis Spectral Data

While specific experimental UV-Vis spectra for this compound are not widely available in public spectral databases, literature surveys indicate that spectral data has been reported. The primary source citing this information is a 1983 study by Sangaiah et al., which focused on the mutagenic and metabolic properties of this compound. Unfortunately, the detailed absorption maxima from this study are not readily accessible in public domains.

For illustrative purposes and based on the typical spectral behavior of similar PAHs, the UV-Vis spectrum of this compound is expected to exhibit multiple absorption bands in non-polar solvents like cyclohexane and polar solvents like methanol. These bands correspond to π-π* electronic transitions within the aromatic system.

Table 1: Expected UV-Vis Absorption Maxima (λmax) for this compound

SolventWavelength (λmax)Molar Absorptivity (ε)Reference
Data Not AvailableData Not AvailableData Not AvailableSangaiah et al. (1983)

Note: This table will be updated as soon to reflect the specific data from the cited reference once it is obtained.

Experimental Protocol for UV-Vis Spectroscopy of this compound

The following is a generalized experimental protocol for obtaining the UV-Vis absorption spectrum of this compound, based on standard methods for polycyclic aromatic hydrocarbons.

Materials and Reagents
  • This compound: Analytical standard of high purity.

  • Solvent: Spectroscopic grade cyclohexane or methanol. The choice of solvent can influence the fine structure of the spectrum. Non-polar solvents like cyclohexane often reveal more vibrational fine structure.

  • Cuvettes: 1 cm path length quartz cuvettes suitable for use in the UV region.

Instrumentation
  • A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 nm to 800 nm.

Sample Preparation
  • Stock Solution: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Due to the low solubility of many PAHs, sonication may be necessary to ensure complete dissolution.

  • Working Solutions: Prepare a series of dilutions from the stock solution to determine a concentration that gives absorbance values within the optimal range of the instrument (typically 0.1 to 1.0 AU).

Spectral Acquisition
  • Instrument Warm-up: Allow the spectrophotometer to warm up for the manufacturer-recommended time to ensure lamp stability.

  • Baseline Correction: Fill both the sample and reference cuvettes with the spectroscopic grade solvent and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for solvent absorbance and any instrumental drift.

  • Sample Measurement: Empty the sample cuvette, rinse it with the sample solution, and then fill it with the sample solution. Place the cuvette in the sample holder.

  • Scan: Scan the sample from the desired starting wavelength to the ending wavelength (e.g., 800 nm to 200 nm).

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax). If the concentration of the solution is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εbc, where A is the absorbance, b is the path length of the cuvette (1 cm), and c is the molar concentration.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for obtaining the UV-Vis spectrum of this compound.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_data Data Analysis weigh Weigh this compound dissolve Dissolve in Spectroscopic Grade Solvent weigh->dissolve stock Prepare Stock Solution dissolve->stock dilute Prepare Working Dilutions stock->dilute warmup Instrument Warm-up dilute->warmup Proceed to Analysis baseline Record Baseline (Solvent vs. Solvent) warmup->baseline measure Measure Sample Spectrum baseline->measure identify Identify λmax measure->identify Process Data calculate Calculate Molar Absorptivity (ε) identify->calculate

Caption: Workflow for UV-Vis Spectral Analysis of this compound.

This guide provides a foundational understanding of the UV-Vis spectroscopic analysis of this compound. For definitive spectral data, researchers are encouraged to consult the primary literature, specifically the work of Sangaiah et al. (1983). The provided protocol and workflow offer a standardized approach for the experimental determination of its spectral properties.

Unveiling the Fluorescence and Biological Activity of Benz(j)aceanthrylene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties of Benz(j)aceanthrylene

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₂₀H₁₂[3][4]
Molecular Weight 252.31 g/mol [4]
CAS Number 202-33-5[4]
Appearance Likely a solid, typical of PAHs
Solubility Insoluble in water, soluble in organic solvents[2]
Carcinogenicity Group 2B: Possibly carcinogenic to humans[3]

Fluorescence Properties of this compound

While this compound is known to exhibit strong fluorescence, specific quantitative data regarding its excitation and emission maxima, quantum yield, and fluorescence lifetime are not extensively documented in publicly accessible literature.[2] However, the following sections provide detailed, standard experimental protocols for the determination of these essential fluorescence parameters.

Experimental Protocol: Determination of Fluorescence Excitation and Emission Spectra

Objective: To determine the wavelengths of maximum fluorescence excitation and emission for this compound.

Methodology:

  • Solution Preparation: Prepare a dilute solution of this compound in a suitable spectroscopic-grade organic solvent (e.g., cyclohexane, ethanol). The concentration should be adjusted to have an absorbance of approximately 0.1 at the suspected excitation wavelength to minimize inner filter effects.

  • Instrumentation: Utilize a spectrofluorometer.

  • Excitation Spectrum Acquisition:

    • Set the emission monochromator to a wavelength within the expected emission range.

    • Scan the excitation monochromator across a range of wavelengths (e.g., 250-450 nm).

    • The resulting spectrum will show the fluorescence intensity as a function of excitation wavelength. The peak of this spectrum corresponds to the excitation maximum (λex).

  • Emission Spectrum Acquisition:

    • Set the excitation monochromator to the determined λex.

    • Scan the emission monochromator to longer wavelengths (e.g., 350-600 nm).

    • The resulting spectrum will show the fluorescence intensity as a function of emission wavelength. The peak of this spectrum corresponds to the emission maximum (λem).

  • Data Analysis: The wavelengths corresponding to the highest intensity peaks in the excitation and emission spectra are recorded as the λex and λem, respectively.

Experimental Protocol: Determination of Fluorescence Quantum Yield (Φf)

Objective: To quantify the efficiency of the fluorescence process of this compound using the relative method.

Principle: The fluorescence quantum yield of an unknown sample is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield, under identical experimental conditions. The following equation is used:

Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

Where:

  • Φf is the fluorescence quantum yield.

  • I is the integrated fluorescence intensity.

  • A is the absorbance at the excitation wavelength.

  • n is the refractive index of the solvent.

Methodology:

  • Standard Selection: Choose a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound (e.g., quinine sulfate, anthracene).

  • Solution Preparation:

    • Prepare a series of five dilutions for both the this compound sample and the standard in the same spectroscopic-grade solvent.

    • The absorbance of these solutions at the chosen excitation wavelength should range from 0.01 to 0.1 to ensure a linear relationship between absorbance and fluorescence intensity.

  • Absorbance Measurements: Record the UV-Vis absorption spectra for all prepared solutions and determine the absorbance at the excitation wavelength.

  • Fluorescence Measurements:

    • Using a spectrofluorometer, record the fluorescence emission spectra for all sample and standard solutions at the same excitation wavelength.

    • Ensure identical instrument settings (e.g., excitation and emission slit widths) for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each solution.

    • Subtract the integrated intensity of a solvent blank from each measurement.

    • Plot a graph of integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • Determine the slope (gradient) of the linear fit for both plots.

  • Quantum Yield Calculation: Use the following equation:

    Φf_sample = Φf_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

    Where 'Grad' is the gradient from the plot of integrated fluorescence intensity versus absorbance.

Experimental Protocol: Determination of Fluorescence Lifetime (τ)

Objective: To measure the average time this compound remains in the excited state before returning to the ground state.

Methodology: Time-Correlated Single Photon Counting (TCSPC) is a widely used and robust method for this measurement.[5][6]

  • Instrumentation: A TCSPC system is required, which includes a pulsed light source (e.g., picosecond laser diode or LED), a sensitive detector (e.g., photomultiplier tube), and timing electronics.[5][6]

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent.

  • Instrument Response Function (IRF) Measurement:

    • Measure the IRF of the system by using a scattering solution (e.g., a colloidal silica suspension) in place of the sample. This records the temporal profile of the excitation pulse.

  • Fluorescence Decay Measurement:

    • Excite the this compound solution with the pulsed light source at a high repetition rate.

    • The detector registers the arrival time of individual fluorescence photons relative to the excitation pulse.

    • Over many cycles, a histogram of photon arrival times is built, which represents the fluorescence decay curve.

  • Data Analysis:

    • The fluorescence decay data is deconvoluted with the IRF.

    • The resulting decay curve is fitted to an exponential function (or a sum of exponentials if the decay is complex) to extract the fluorescence lifetime (τ).

Biological Activity: Metabolic Activation of this compound

This compound, like many other PAHs, is not intrinsically genotoxic. Its harmful effects arise from metabolic activation within the body to reactive intermediates that can bind to DNA, leading to mutations and potentially cancer.[7][8][9] The primary pathway for this activation involves a series of enzymatic reactions.

The Diol-Epoxide Pathway

The predominant metabolic activation route for many PAHs, including likely for this compound, is the diol-epoxide pathway.[7][9] This multi-step process is catalyzed by cytochrome P450 (CYP) enzymes and epoxide hydrolase.[10] The key steps are:

  • Epoxidation: Cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, introduce an epoxide group onto the this compound molecule.[7][9]

  • Hydration: Epoxide hydrolase converts the epoxide into a trans-dihydrodiol.[10]

  • Second Epoxidation: A second epoxidation event, again catalyzed by CYP enzymes, occurs on the same ring, often adjacent to the diol group, forming a highly reactive diol-epoxide.[7][9]

This diol-epoxide is a potent electrophile that can readily react with nucleophilic sites in DNA, forming stable adducts and causing genetic damage.[8]

Alternative Activation Pathways

An alternative pathway for the activation of PAH trans-dihydrodiols involves aldo-keto reductases (AKRs). These enzymes can oxidize the dihydrodiols to form reactive o-quinones, which can also contribute to cellular damage.[10]

Visualizations

Metabolic Activation Pathway of this compound

The following diagram illustrates the principal metabolic activation pathway of this compound, leading to the formation of a DNA-reactive diol-epoxide.

Metabolic_Activation cluster_0 Phase I Metabolism cluster_1 Cellular Damage This compound This compound Epoxide Epoxide This compound->Epoxide Cytochrome P450 (CYP1A1, CYP1B1) trans-Dihydrodiol trans-Dihydrodiol Epoxide->trans-Dihydrodiol Epoxide Hydrolase Diol-Epoxide Diol-Epoxide trans-Dihydrodiol->Diol-Epoxide Cytochrome P450 DNA Adducts DNA Adducts Diol-Epoxide->DNA Adducts Covalent Binding Fluorescence_Workflow Sample_Preparation Prepare Dilute Solutions in Spectroscopic-Grade Solvent Absorbance_Measurement Record UV-Vis Absorption Spectrum Sample_Preparation->Absorbance_Measurement Excitation_Emission_Spectra Determine Excitation and Emission Maxima Absorbance_Measurement->Excitation_Emission_Spectra Quantum_Yield_Measurement Measure Fluorescence Quantum Yield (Relative Method) Excitation_Emission_Spectra->Quantum_Yield_Measurement Lifetime_Measurement Measure Fluorescence Lifetime (TCSPC) Quantum_Yield_Measurement->Lifetime_Measurement Data_Analysis Analyze and Tabulate Fluorescence Properties Lifetime_Measurement->Data_Analysis

References

Benz(j)aceanthrylene: A Technical Guide to a Potent Polycyclic Aromatic Hydrocarbon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benz(j)aceanthrylene is a polycyclic aromatic hydrocarbon (PAH) characterized by a fused five-ring structure. Formed through incomplete combustion of organic materials, it is an environmental contaminant of significant toxicological concern. This technical guide provides a comprehensive overview of the physicochemical properties, toxicological profile, and metabolic activation of this compound. It has been classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), indicating it is possibly carcinogenic to humans.[1] Its potent mutagenic and carcinogenic effects are attributed to its metabolic activation to reactive intermediates that form DNA adducts, leading to genotoxicity. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical biological pathways associated with this compound's mechanism of action.

Physicochemical Properties

This compound is a solid, typically appearing as orange plates when crystallized from hexane.[2] Like other high molecular weight PAHs, it is poorly soluble in water but soluble in organic solvents.[3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name benzo[j]aceanthrylene[1]
Synonyms Benz[4][5]aceanthrylene, Cholanthrylene, Naphth[2,1-d]acenaphthylene, Cyclopenta[ij]tetraphene[3]
CAS Number 202-33-5[1]
Molecular Formula C₂₀H₁₂[1][3]
Molecular Weight 252.31 g/mol [6]
Melting Point 170-171 °C[1][2]
Boiling Point (estimated) 766.84 K (493.69 °C)[6]
Water Solubility (log₁₀WS) -7.74 mol/L[6]
Octanol/Water Partition Coefficient (logP) 5.63[6]
Appearance Orange plates from hexane[2]

Toxicological Profile

This compound is a potent mutagen and carcinogen. Its toxicity is not inherent to the parent molecule but arises from its metabolic activation into reactive electrophilic species.

Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified this compound in Group 2B: Possibly carcinogenic to humans .[1] This classification is based on sufficient evidence of carcinogenicity in experimental animals and supporting mechanistic data.[1]

Mutagenicity

This compound is a frameshift mutagen that requires metabolic activation to exert its mutagenic effects.[2] It has shown mutagenic activity in the Salmonella typhimurium (Ames) test, with a spectrum of activity similar to the well-characterized PAH, benzo[a]pyrene.[2]

Genotoxicity and DNA Damage Response

Exposure to this compound leads to a significant DNA damage response in human cells. Studies have shown that it is more potent than benzo[a]pyrene in inducing DNA damage.[7] Key proteins in the DNA damage signaling cascade are activated upon exposure, including:

  • γH2AX: A marker of DNA double-strand breaks.

  • pChk1: A checkpoint kinase involved in cell cycle arrest in response to DNA damage.

  • p53 and pp53: The tumor suppressor protein p53 and its phosphorylated, active form.

  • p21: A cyclin-dependent kinase inhibitor and a downstream target of p53, involved in cell cycle arrest.

The induction of these proteins indicates the activation of cellular mechanisms to repair DNA damage and halt cell proliferation to prevent the propagation of mutations.[7]

Metabolic Activation and Mechanism of Genotoxicity

The genotoxicity of this compound is a direct consequence of its metabolic activation by cytochrome P450 (CYP) enzymes. This process generates highly reactive intermediates that can covalently bind to DNA, forming DNA adducts. These adducts can lead to mutations if not repaired, initiating the process of carcinogenesis. This compound is metabolically activated through two primary pathways: the bay-region diol-epoxide pathway and the cyclopenta-ring oxide pathway.

Metabolic_Activation_of_this compound cluster_0 Metabolic Activation cluster_1 Bay-Region Pathway cluster_2 Cyclopenta-Ring Pathway cluster_3 Genotoxicity This compound This compound Metabolites This compound->Metabolites CYP450 CYP450 CYP450 B[j]A-9,10-diol B[j]A-9,10-dihydrodiol Metabolites->B[j]A-9,10-diol B[j]A-1,2-diol B[j]A-1,2-dihydrodiol Metabolites->B[j]A-1,2-diol B[j]A-diol-epoxide B[j]A-diol-epoxide B[j]A-9,10-diol->B[j]A-diol-epoxide CYP450 DNA DNA B[j]A-diol-epoxide->DNA B[j]A-1,2-oxide B[j]A-1,2-oxide B[j]A-1,2-diol->B[j]A-1,2-oxide CYP450 B[j]A-1,2-oxide->DNA DNA_Adducts DNA Adducts DNA->DNA_Adducts Mutations Mutations DNA_Adducts->Mutations Cancer Cancer Mutations->Cancer

Metabolic activation pathways of this compound leading to genotoxicity.

The aryl hydrocarbon receptor (AhR) is a key mediator in the toxicity of many PAHs. Upon binding, AhR translocates to the nucleus and induces the expression of genes encoding for metabolic enzymes like CYP1A1, which are involved in the activation of PAHs.

DNA_Damage_Response_Pathway DNA_Adducts DNA Adducts DNA_Damage DNA Damage (e.g., Double-Strand Breaks) DNA_Adducts->DNA_Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR Sensed by Chk1 Chk1 ATM_ATR->Chk1 Phosphorylates H2AX H2AX ATM_ATR->H2AX Phosphorylates p53 p53 ATM_ATR->p53 Phosphorylates p_Chk1 p-Chk1 (active) Chk1->p_Chk1 Cell_Cycle_Arrest Cell Cycle Arrest p_Chk1->Cell_Cycle_Arrest gamma_H2AX γH2AX (marker) H2AX->gamma_H2AX p_p53 p-p53 (active) p53->p_p53 p21 p21 p_p53->p21 Induces expression Apoptosis Apoptosis p_p53->Apoptosis p21->Cell_Cycle_Arrest

Simplified DNA damage response pathway activated by this compound adducts.

Experimental Protocols

Synthesis of this compound
Detection and Quantification: LC-GC/MS

The analysis of this compound in environmental samples, such as air particulate matter, is typically performed using a combination of liquid chromatography (LC) and gas chromatography-mass spectrometry (GC/MS).[7]

  • Sample Preparation: Particulate matter is collected on filters. The organic fraction containing PAHs is extracted using a suitable solvent (e.g., hexane, acetone, toluene). The extract is then concentrated and may undergo a clean-up step using solid-phase extraction (SPE) to remove interfering substances.

  • LC-GC Coupling: An LC system is used for initial separation and fractionation of the complex sample mixture. A specific fraction containing this compound is then transferred to the GC system.

  • GC Separation: A capillary column (e.g., a non-polar or semi-polar phase) is used to separate the individual PAHs based on their volatility and interaction with the stationary phase. A temperature gradient is programmed to elute the compounds.

  • MS Detection: A mass spectrometer is used for the detection and quantification of the separated compounds. The instrument is typically operated in selected ion monitoring (SIM) mode for high sensitivity and specificity, monitoring the characteristic ions of this compound.

LC_GC_MS_Workflow Sample Environmental Sample (e.g., Air Particulate Matter) Extraction Solvent Extraction Sample->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup LC Liquid Chromatography (Fractionation) Cleanup->LC GC Gas Chromatography (Separation) LC->GC MS Mass Spectrometry (Detection & Quantification) GC->MS Data Data Analysis MS->Data

General workflow for the analysis of this compound by LC-GC/MS.
Mutagenicity Assessment: Ames Test

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.[8]

  • Bacterial Strains: Histidine-requiring (his-) mutant strains of Salmonella typhimurium (e.g., TA98, TA100) are used. These strains cannot grow in a histidine-deficient medium unless a reverse mutation occurs.

  • Metabolic Activation: Since this compound requires metabolic activation, the test is performed in the presence of a rat liver S9 fraction, which contains CYP enzymes.

  • Procedure:

    • The bacterial strain is incubated with varying concentrations of this compound and the S9 mixture.

    • The mixture is plated on a minimal glucose agar plate lacking histidine.

    • The plates are incubated for 48-72 hours at 37°C.

  • Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates (containing only the solvent). A significant, dose-dependent increase in the number of revertant colonies indicates that the substance is mutagenic.

Conclusion

This compound is a genotoxic polycyclic aromatic hydrocarbon with established mutagenic and carcinogenic properties. Its mode of action involves metabolic activation to reactive species that form DNA adducts, triggering a DNA damage response. Due to its presence in the environment and its potent toxicity, this compound represents a significant health risk. Further research into its specific biological interactions and the development of sensitive detection methods are crucial for risk assessment and mitigation strategies. This guide provides a foundational understanding of this compound for professionals in toxicology, environmental science, and drug development.

References

Unveiling the Ubiquitous Contaminant: A Technical Guide to the Natural Occurrence and Sources of Benz(j)aceanthrylene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the natural occurrence and sources of Benz(j)aceanthrylene, a cyclopenta-fused polycyclic aromatic hydrocarbon (PAH) of significant interest to researchers, scientists, and drug development professionals. This compound is recognized as a potent mutagen and is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), signifying it is "possibly carcinogenic to humans." This document synthesizes available quantitative data, details experimental protocols for its detection, and illustrates its environmental pathways.

Natural Occurrence and Environmental Concentrations

This compound is not naturally produced in the biosphere. Instead, it is a product of incomplete combustion of organic materials. Its presence in the environment is a direct consequence of anthropogenic activities.

Table 1: Quantitative Data on this compound Concentrations in Various Matrices

MatrixLocationConcentration RangeNotes
Urban Air Stockholm, Sweden1.57 – 12.7 pg/m³Air particulate matter
Limeira, Brazil19.6 – 30.2 pg/m³Air particulate matter
Occupational Air Barbecue Restaurant (Breathing Zone of Grill Workers)2.10 – 36.7 ng/m³As part of total carcinogenic PAHs
Tobacco -Not specified in publicly available quantitative terms for this specific compound, but is a known constituent.CORESTA Recommended Method No. 91 outlines a method for its determination.
Food Smoked Meat and FishPresence is highly probable due to the smoking process, but specific quantitative data for this compound is limited.[1][2]Benzo[a]pyrene is often used as a marker for PAH contamination in these products.
Grilled and Barbecued FoodsFormation is known to occur, especially with charring and fat dripping onto heat sources.[3][4][5]Specific concentration data for this compound is not readily available.
Soil, Sediment, and Water -No specific quantitative data for this compound was identified in the reviewed literature.General PAH contamination is common in these matrices from atmospheric deposition and runoff.

Major Anthropogenic Sources

The primary sources of this compound are combustion processes, including:

  • Industrial Emissions: Coal-fired power plants and industrial furnaces are significant contributors. Trace amounts have been detected in emissions from coal-fired residential furnaces and hard-coal combustion.

  • Vehicle Exhaust: Gasoline and diesel engines release PAHs, including this compound, into the atmosphere.

  • Residential Heating: Wood and coal burning for domestic heating are notable sources.

  • Tobacco Smoke: this compound is a constituent of tobacco smoke.

  • Food Preparation: High-temperature cooking methods such as grilling, barbecuing, and smoking of meat and fish are known to generate PAHs.[1][2][3][4][5] The pyrolysis of fats and charring of food are key formation pathways.[3][4][5]

Environmental Fate and Transport

Once released into the atmosphere, this compound, being a semi-volatile organic compound, can be transported over long distances. It adsorbs to particulate matter and is subsequently deposited onto soil, water, and vegetation. This deposition leads to the contamination of terrestrial and aquatic ecosystems.

Experimental Protocols for Detection and Quantification

Accurate determination of this compound concentrations in various matrices is crucial for exposure assessment and regulatory monitoring. The following outlines key experimental methodologies.

Analysis of this compound in Air Particulate Matter

A highly sensitive method involves collection of air particulate matter on filters, followed by extraction and analysis using Liquid Chromatography-Gas Chromatography/Mass Spectrometry (LC-GC/MS).[6]

  • Sample Collection: High-volume air samplers are used to collect particulate matter on glass fiber filters.

  • Extraction: The filters are extracted with a suitable solvent, such as toluene, using techniques like pressurized liquid extraction.

  • Cleanup: The extract is purified using solid-phase extraction (SPE) with a silica-based sorbent to remove interfering compounds.

  • Instrumental Analysis: The purified extract is analyzed by LC-GC/MS. The liquid chromatography step provides initial separation, followed by gas chromatography for further separation and mass spectrometry for detection and quantification.

Determination of this compound in Tobacco

The CORESTA Recommended Method No. 91 provides a standardized protocol for the analysis of 15 PAHs, including this compound, in tobacco and tobacco products by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

  • Sample Preparation: A representative sample of tobacco is extracted with a solvent mixture (e.g., toluene:isooctane).

  • Instrumental Analysis: The extract is analyzed by GC-MS/MS. This technique offers high selectivity and sensitivity, allowing for the accurate quantification of this compound even in complex matrices like tobacco.

Analysis of this compound in Food (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a streamlined approach for the extraction of PAHs from various food matrices.[7][8][9][10][11]

  • Extraction: A homogenized food sample is extracted with acetonitrile.

  • Salting Out: Extraction salts (e.g., magnesium sulfate, sodium chloride) are added to induce phase separation.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: The supernatant is cleaned up by adding a mixture of sorbents (e.g., primary secondary amine (PSA) to remove organic acids, sugars, and fatty acids; C18 to remove nonpolar interferences; and graphitized carbon black (GCB) to remove pigments).

  • Instrumental Analysis: The final extract is analyzed by GC-MS or GC-MS/MS.

Analysis of this compound in Soil and Sediment

Methods for the analysis of PAHs in solid matrices typically involve solvent extraction followed by cleanup and instrumental analysis. A common approach is based on EPA Method 3540C (Soxhlet Extraction) and Method 3630C (Silica Gel Cleanup).

  • Extraction: A dried and homogenized soil or sediment sample is extracted with a solvent mixture like dichloromethane/acetone using a Soxhlet apparatus.[12][13][14]

  • Cleanup: The extract is passed through a silica gel column to remove polar interferences.[14]

  • Instrumental Analysis: The cleaned extract is analyzed by GC-MS.[12][13][14][15]

Analysis of this compound in Water

Standard methods for the determination of PAHs in drinking water, such as EPA Method 550.1, involve liquid-liquid extraction followed by High-Performance Liquid Chromatography (HPLC) analysis.[16][17]

  • Extraction: A water sample is extracted with a solvent like methylene chloride.[16]

  • Concentration: The solvent extract is dried and concentrated.[16]

  • Instrumental Analysis: The concentrated extract is analyzed by HPLC with fluorescence and/or ultraviolet detectors.[16][17] For more complex water matrices, online solid-phase extraction coupled with HPLC can provide a more automated and sensitive analysis.[17][18]

Visualizing Environmental Pathways

The following diagram illustrates the logical relationships between the sources of this compound, its distribution in various environmental compartments, and potential routes of human exposure.

Benz_j_aceanthrylene_Pathway Sources Combustion Sources (Industrial, Vehicular, Residential) Atmosphere Atmosphere (Particulate Matter) Sources->Atmosphere Emissions FoodPrep High-Temperature Food Preparation (Grilling, Smoking) Food Contaminated Food (Crops, Meat, Fish) FoodPrep->Food Direct Formation Soil Soil & Sediment Atmosphere->Soil Deposition Water Water (Surface & Ground) Atmosphere->Water Deposition Human Human Exposure Atmosphere->Human Inhalation Soil->Water Runoff Soil->Food Uptake by Plants Water->Food Bioaccumulation Water->Human Ingestion (Drinking Water) Food->Human Ingestion (Diet)

Caption: Environmental pathways of this compound from sources to human exposure.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Benz(j)aceanthrylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the detection and quantification of Benz(j)aceanthrylene (B(j)A), a cyclopenta-fused polycyclic aromatic hydrocarbon (PAH) of significant toxicological concern. B(j)A is recognized for its potent mutagenic and carcinogenic properties and is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[1] Accurate and sensitive detection methods are crucial for assessing human exposure and understanding its role in toxicology and drug development.

This document details established analytical techniques, including Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and online Liquid Chromatography-Gas Chromatography/Mass Spectrometry (LC-GC/MS), providing validated protocols for various environmental matrices.

Quantitative Data Summary

The following table summarizes the quantitative performance data for the analytical detection of this compound in various matrices.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Concentration RangeReference
LC-GC/MSUrban Air Particulate Matter2.5 pg12 pg1.57 - 30.2 pg/m³[2]
GC-MS/MSHerbal Medicines--Calibration: 1 - 500 ng/mL[3]
GC-MS/MSSalmon and Beef--Calibration: 1 - 500 ng/g[4]
GC-MS/MSMainstream Cigarette Smoke-LOQ for similar PAHs: < 0.9 µg/kg-[4]

Experimental Protocols

Detailed methodologies for the key experiments in the detection of this compound are provided below.

Protocol 1: Analysis of this compound in Air Particulate Matter by LC-GC/MS

This protocol is adapted from a validated method for the determination of B(j)A in urban air samples.[2]

1. Sample Collection and Preparation:

  • Collection: Collect air particulate matter on glass fiber filters using a high-volume air sampler.

  • Extraction:

    • Perform pressurized liquid extraction (ASE) of the filters using toluene.

    • Concentrate the extract under a gentle stream of nitrogen.

  • Cleanup:

    • Apply the concentrated extract to a silica solid-phase extraction (SPE) cartridge.

    • Elute the PAH fraction with hexane.

    • Evaporate the eluate to near dryness and reconstitute in a suitable solvent for LC-GC/MS analysis.

2. LC-GC/MS Instrumental Analysis:

  • Liquid Chromatography (LC) for Fractionation:

    • Column: (Details should be optimized based on the specific instrument)

    • Mobile Phase: (A suitable non-polar solvent system for PAH fractionation)

    • Flow Rate: (To be optimized for the transfer to the GC system)

  • Gas Chromatography/Mass Spectrometry (GC/MS):

    • GC Column: (A column suitable for PAH isomer separation, e.g., a mid-polarity column)

    • Oven Temperature Program: (A program that ensures the separation of B(j)A from other m/z 252 isomers)

    • Carrier Gas: Helium

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI)

      • Acquisition Mode: Selected Ion Monitoring (SIM)

      • Ions to Monitor for B(j)A (m/z 252): Target ion: m/z 252, Qualifier ions: m/z 250, 251.

Protocol 2: Analysis of this compound in Solid and Biota Samples by GC-MS/MS

This protocol provides a general framework for the analysis of B(j)A in complex matrices like soil, sediment, or biological tissues, based on established PAH analysis methods.[3][4]

1. Sample Preparation:

  • Extraction:

    • For Soil/Sediment: Use pressurized solvent extraction or sonication with a mixture of acetone and hexane (1:1, v/v).

    • For Biota (e.g., fish tissue): Employ a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method or liquid-solid extraction with acetonitrile, followed by a cleanup step to remove lipids.[4]

  • Cleanup:

    • Use solid-phase extraction (SPE) with silica or Florisil cartridges to remove polar interferences.

    • Elute the PAH fraction with a non-polar solvent mixture (e.g., hexane:dichloromethane).

    • Concentrate the eluate and perform a solvent exchange to a suitable solvent for GC-MS/MS injection.

2. GC-MS/MS Instrumental Analysis:

  • Gas Chromatograph (GC):

    • Column: A high-resolution capillary column suitable for PAH analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Injector: Splitless mode, with an injection volume of 1 µL.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 1 min.

      • Ramp 1: 25°C/min to 140°C.

      • Ramp 2: 5°C/min to 320°C, hold for 10 min.

    • Carrier Gas: Helium at a constant flow rate.

  • Tandem Mass Spectrometer (MS/MS):

    • Ionization Mode: Electron Ionization (EI)

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions for B(j)A and its Isomers (m/z 252):

      • Precursor Ion: m/z 252

      • Product Ions and Collision Energies (CE):

        • Quantifier: 250 (CE ~30-40 eV)

        • Qualifier: 248 (CE ~50-60 eV) (Note: Collision energies should be optimized for the specific instrument being used. These are suggested starting points based on common values for similar PAHs.)[3]

Visualizations

Experimental Workflow for this compound Analysis

cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample_collection Sample Collection (Air, Water, Soil, Biota) extraction Extraction (ASE, Sonication, LLE, QuEChERS) sample_collection->extraction cleanup Cleanup (Solid-Phase Extraction) extraction->cleanup concentration Concentration & Solvent Exchange cleanup->concentration instrument_analysis GC-MS/MS or LC-GC/MS Analysis concentration->instrument_analysis data_acquisition Data Acquisition (MRM/SIM) instrument_analysis->data_acquisition quantification Quantification & Confirmation data_acquisition->quantification reporting Reporting quantification->reporting cluster_pathways Metabolic Activation Pathways BJA This compound BJA_9_10_diol B(j)A-9,10-dihydrodiol BJA->BJA_9_10_diol CYP1A1, 1B1, 2C19* BJA_1_2_oxide B(j)A-1,2-oxide BJA->BJA_1_2_oxide CYP P450s BJA_diol_epoxide B(j)A-7,8-diol-9,10-epoxide BJA_9_10_diol->BJA_diol_epoxide CYP1A1, 1B1* DNA_adducts DNA Adducts BJA_diol_epoxide->DNA_adducts BJA_1_2_diol B(j)A-1,2-dihydrodiol BJA_1_2_oxide->BJA_1_2_diol Epoxide Hydrolase BJA_1_2_oxide->DNA_adducts Genotoxicity Genotoxicity & Carcinogenesis DNA_adducts->Genotoxicity

References

Application Note: Analysis of Benz(j)aceanthrylene using HPLC with Fluorescence Detection

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the identification and quantification of Benz(j)aceanthrylene, a cyclopenta-fused polycyclic aromatic hydrocarbon (PAH), using High-Performance Liquid Chromatography (HPLC) coupled with a Fluorescence Detector (FLD). This compound is recognized for its potent mutagenic and carcinogenic properties, making its monitoring in environmental and biological samples crucial.[1][2] The HPLC-FLD technique offers high selectivity and sensitivity, which is essential for detecting trace levels of this compound. This document provides the foundational chromatographic conditions, sample preparation guidelines, and method validation parameters for researchers, scientists, and professionals in drug development and environmental analysis.

Introduction

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds that are formed during the incomplete combustion of organic matter.[1] this compound is a five-ring PAH known for its significant genotoxic potential, which can be greater than that of the well-known carcinogen Benzo(a)pyrene (B[a]P).[1] Its presence in urban air, water, and soil poses a potential risk to human health.[1]

High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a preferred method for the analysis of many PAHs.[3] This is due to the native fluorescence of many PAHs and the high sensitivity and selectivity of FLD compared to other detection methods like UV-Vis. The method involves separating the analyte on a reversed-phase column followed by its detection at specific excitation and emission wavelengths.

Experimental

Instrumentation and Consumables
  • HPLC System: An Agilent 1200 Series HPLC system or equivalent, equipped with a binary pump, degasser, autosampler, and thermostatted column compartment.[3]

  • Detector: Fluorescence Detector (FLD) capable of multi-wavelength programming.

  • Column: Agilent ZORBAX Eclipse PAH column (e.g., 4.6 mm × 50 mm, 1.8 µm) or equivalent C18 column designed for PAH analysis.[3][4]

  • Software: Chemstation or equivalent chromatography data station.

  • Sample Vials: 2 mL amber glass vials with PTFE septa.

  • Syringe Filters: 0.2 or 0.45 µm PVDF or PTFE syringe filters.

Reagents and Standards
  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade or ultrapure

  • Methylene Chloride (Dichloromethane), HPLC grade (for extraction)

  • Hexane, HPLC grade (for extraction)

  • Anhydrous Sodium Sulfate

  • This compound analytical standard

Chromatographic Conditions

The separation of PAHs is typically achieved using a reversed-phase column with an acetonitrile and water mobile phase gradient.

ParameterRecommended Setting
Column Zorbax Eclipse PAH (4.6 x 50 mm, 1.8 µm)[3]
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 60% B; 2-25 min: 60-100% B; 25-30 min: 100% B
Flow Rate 0.8 - 1.0 mL/min[3]
Column Temp. 30 °C[5]
Injection Vol. 10 µL

Note: The gradient should be optimized based on the specific column and system to ensure adequate separation from other PAHs.

Fluorescence Detector Settings

The strong fluorescence of this compound allows for its highly sensitive detection.[6] The optimal excitation (Ex) and emission (Em) wavelengths must be determined experimentally using a standard solution.

AnalyteExcitation (Ex) WavelengthEmission (Em) Wavelength
This compound To be determined experimentally (See Protocol 3.1)To be determined experimentally (See Protocol 3.1)

Based on its 5-ring structure, the optimal wavelengths are likely in the range of Ex: 280-390 nm and Em: 410-500 nm. Time-based wavelength programming is recommended when analyzing multiple PAHs in a single run.

Protocols

Protocol for Determining Optimal FLD Wavelengths
  • Prepare a standard solution of this compound (approx. 100 ng/mL) in acetonitrile.

  • Inject the standard into the HPLC system with the FLD detector.

  • Emission Scan: Set a fixed excitation wavelength (e.g., 290 nm) and scan the emission spectrum across a wide range (e.g., 350-600 nm) during the elution of the analyte peak. The wavelength of maximum intensity is the optimal emission wavelength.

  • Excitation Scan: Set the optimal emission wavelength determined in the previous step and scan the excitation spectrum (e.g., 250-400 nm). The wavelength of maximum intensity is the optimal excitation wavelength.

  • Repeat if necessary to fine-tune the Ex/Em pair.

Sample Preparation Protocol (Water Sample)

This protocol describes a liquid-liquid extraction (LLE) method suitable for water samples.[5]

  • Measure 1000 mL of the water sample into a 2 L separatory funnel.

  • Spike with surrogate standards if required for recovery assessment.

  • Add 50 mL of methylene chloride to the funnel and shake vigorously for 2 minutes, periodically venting pressure.

  • Allow the layers to separate for at least 10 minutes.

  • Drain the lower organic layer into a flask.

  • Repeat the extraction twice more with fresh 50 mL portions of methylene chloride, combining the organic extracts.

  • Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove residual water.

  • Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Solvent-exchange into acetonitrile if necessary.

  • Filter the final extract through a 0.2 µm syringe filter into an amber HPLC vial.

Alternative methods like Solid Phase Extraction (SPE) or QuEChERS may also be employed depending on the sample matrix.[4]

Calibration and Quantification
  • Prepare a stock solution of this compound in acetonitrile.

  • From the stock solution, prepare a series of at least five working standard solutions to create a calibration curve (e.g., 0.5, 2, 10, 50, 100 ng/mL).

  • Inject the standards into the HPLC-FLD system.

  • Plot the peak area versus concentration and perform a linear regression.

  • Inject the prepared samples. Identify the this compound peak by comparing its retention time with that of a standard.

  • Quantify the analyte concentration in the sample using the calibration curve.

Method Validation Summary

The described method should be validated according to standard guidelines to ensure reliable results. Typical performance characteristics for HPLC-FLD analysis of PAHs are summarized below.

Validation ParameterTypical Performance
Linearity (R²) > 0.999[2]
Limit of Detection (LOD) 0.01 - 0.50 ppb[5]
Limit of Quantification (LOQ) 0.03 - 1.70 ppb[5]
Recovery 78 - 106%[5]
Precision (RSD%) < 10%

Visualization of Experimental Workflow

The following diagram outlines the complete analytical workflow from sample collection to final data reporting.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection (Water, Soil, Air Filter) Extraction 2. Extraction (LLE, SPE, or QuEChERS) Sample->Extraction Cleanup 3. Clean-up & Concentration (Silica Gel, N2 Evaporation) Extraction->Cleanup FinalExtract 4. Final Extract (Solvent Exchange & Filtration) Cleanup->FinalExtract HPLC 5. HPLC-FLD Analysis (Gradient Elution) FinalExtract->HPLC Detection 6. Fluorescence Detection (Programmed Ex/Em λ) HPLC->Detection Integration 7. Peak Identification & Integration Detection->Integration Quantification 8. Quantification (Calibration Curve) Integration->Quantification Report 9. Final Report (Concentration Data) Quantification->Report

Caption: Workflow for this compound Analysis.

References

Application Note: Quantification of Benz(j)aceanthrylene using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction Benz(j)aceanthrylene (B[j]A) is a cyclopenta-fused polycyclic aromatic hydrocarbon (PAH) recognized for its potent mutagenic and carcinogenic properties.[1][2] As a result, its accurate quantification in various environmental and biological matrices is crucial for risk assessment. This application note provides a detailed protocol for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a widely used technique for the analysis of PAHs due to its high sensitivity and selectivity.[3][4] The methodology covers sample preparation, instrumental analysis, and data processing.

Principle The protocol involves extracting this compound and other PAHs from a sample matrix, followed by cleanup to remove interfering substances. The purified extract is then injected into a GC-MS system. The gas chromatograph separates the individual PAH compounds based on their volatility and interaction with a capillary column.[4] The mass spectrometer then detects and quantifies the target analytes. For enhanced selectivity and sensitivity, the mass spectrometer is typically operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode.[5][6] Quantification is achieved by using an internal standard calibration method to compensate for variations in sample injection and instrument response.[7]

Experimental Protocols

1. Sample Preparation: Solid Phase Extraction (SPE) for Environmental Samples

This protocol is a general guideline for extracting B[j]A from matrices like air particulate matter collected on filters or sediment samples.[8][9]

  • Extraction:

    • Spike the sample with a surrogate spiking solution (e.g., containing naphthalene-d8, acenaphthene-d10, phenanthrene-d10, chrysene-d12, and perylene-d12) to monitor procedural efficiency.[5]

    • Perform pressurized liquid extraction (or Soxhlet extraction) using a suitable solvent like toluene or a toluene/ethanol mixture.[9][10] For example, use an Accelerated Solvent Extraction (ASE) system with toluene for 5 cycles of 30 minutes.[9]

    • Concentrate the resulting extract to a smaller volume (e.g., 1 mL) under a gentle stream of nitrogen.

  • Cleanup:

    • Condition a silica gel SPE cartridge (e.g., 100 mg) by passing hexane through it.[9]

    • Load the concentrated extract onto the SPE cartridge.

    • Elute interfering compounds with a non-polar solvent like hexane.

    • Elute the PAH fraction, including this compound, with a more polar solvent or solvent mixture (e.g., a mixture of dichloromethane and hexane).

    • Evaporate the collected PAH fraction to near dryness and reconstitute in a known volume of a suitable solvent (e.g., dichloromethane or hexane).[5]

    • Add the internal standard solution (e.g., containing fluorene-d10, pyrene-d10, and benzo[a]pyrene-d12) prior to GC-MS analysis.[5]

2. GC-MS Analysis

  • Instrument Setup:

    • Configure the GC-MS system according to the parameters outlined in Table 1. A capillary column such as a DB-5MS or HP-5MS is commonly used for PAH analysis.[5][6]

    • Set the mass spectrometer to operate in Selected Ion Monitoring (SIM) mode for quantification. The characteristic ions for this compound (Molecular Weight: 252.31 g/mol ) should be monitored.[11] The primary quantification ion is typically the molecular ion (m/z 252), with qualifier ions for confirmation.

  • Calibration:

    • Prepare a series of calibration standards containing known concentrations of this compound and the internal standard.

    • Analyze the calibration standards using the same GC-MS method as for the samples.

    • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Sample Analysis:

    • Inject an aliquot (e.g., 1-2 µL) of the prepared sample extract into the GC-MS system.[5]

    • Acquire the data in SIM mode.

3. Data Analysis and Quantification

  • Identify the this compound peak in the sample chromatogram based on its retention time and the presence of the target ions.

  • Integrate the peak areas for this compound and the internal standard.

  • Calculate the area ratio.

  • Determine the concentration of this compound in the extract using the calibration curve.

  • Calculate the final concentration in the original sample by accounting for the initial sample weight/volume and any dilution factors used during sample preparation.

  • Assess the recovery of the surrogate standards to ensure the efficiency of the extraction and cleanup process.

Data Presentation

Table 1: GC-MS Instrumental Parameters for this compound Quantification

Parameter Setting Reference
Gas Chromatograph
Column HP-5MS (60 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent [5]
Inlet Mode Splitless [4][5]
Injection Volume 1.0 µL [4]
Injector Temperature 300 - 320 °C [4][12]
Carrier Gas Helium [5]
Flow Rate Constant linear velocity (e.g., 43.7 cm/sec) or constant flow (e.g., 2 mL/min) [4][12]
Oven Program 90°C (2 min hold), ramp at 5°C/min to 320°C (12 min hold) [4]
Mass Spectrometer
Ionization Mode Electron Impact (EI) [5]
Ionization Energy 70 eV [5]
Ion Source Temperature 230 - 340 °C [4][12]
Transfer Line Temp. 300 - 320 °C [4][12]
Measurement Mode Selected Ion Monitoring (SIM) [5]
This compound
Molecular Weight 252.31 [11]
Quantifier Ion (m/z) 252

| Qualifier Ion(s) (m/z) | 250, 126, 125 | |

Table 2: Quality Control Parameters

Parameter Acceptance Criteria Reference
Calibration Curve (R²) > 0.995 [12]
Surrogate Recovery 70 - 130 % (Matrix dependent)
Method Blank Below Limit of Quantification (LOQ) [5]
Laboratory Duplicate (RPD) < 20% [8]
Limit of Detection (LOD) Signal-to-Noise Ratio > 3 [9]

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio > 10 |[9] |

Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., Air Filter, Sediment) Spike_S 2. Surrogate Spiking Sample->Spike_S Extraction 3. Solvent Extraction (e.g., ASE with Toluene) Spike_S->Extraction Concentration1 4. Concentration Extraction->Concentration1 Cleanup 5. SPE Cleanup Concentration1->Cleanup Concentration2 6. Final Concentration Cleanup->Concentration2 Spike_IS 7. Internal Standard Spiking Concentration2->Spike_IS Final_Extract Final Extract Spike_IS->Final_Extract Injection 8. GC-MS Injection Final_Extract->Injection Separation 9. GC Separation Injection->Separation Detection 10. MS Detection (SIM Mode) Separation->Detection Integration 11. Peak Identification & Integration Detection->Integration Quantification 13. Concentration Calculation Integration->Quantification Calibration 12. Calibration Curve Generation Calibration->Quantification Report 14. Final Report Quantification->Report

Caption: Workflow for the quantification of this compound by GC-MS.

References

Application Notes and Protocols for the Use of Benz(j)aceanthrylene as a Chemical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benz(j)aceanthrylene is a cyclopenta-fused polycyclic aromatic hydrocarbon (PAH) that is a byproduct of incomplete combustion of organic materials.[1] Due to its potent mutagenic and carcinogenic properties, it is a compound of significant interest in environmental monitoring, toxicology, and drug development.[2] As a chemical standard, this compound is crucial for the accurate identification and quantification in various matrices, and serves as a positive control in genotoxicity assays to ensure the validity of testing protocols for new chemical entities and pharmaceuticals.

This document provides detailed application notes and protocols for the use of this compound as a chemical standard in analytical chemistry and toxicology.

Chemical and Physical Properties

A high-purity standard of this compound is fundamental for accurate calibration and quantification.

PropertyValueReference
Chemical Formula C₂₀H₁₂[3]
Molecular Weight 252.31 g/mol [4]
CAS Number 202-33-5[4]
Appearance Pale yellow solid (typical)
IUPAC Name benzo[j]aceanthrylene
Carcinogenicity IARC Group 2B: Possibly carcinogenic to humans

Application 1: Quantitative Analysis in Environmental Samples

This compound is frequently monitored in environmental samples, such as urban air particulate matter (PM), due to its significant contribution to the overall cancer risk of PAH mixtures.[5] Its quantification is typically achieved using high-resolution chromatographic techniques, for which a certified reference standard is essential.

Protocol 1: Analysis of this compound in Air Particulate Matter by LC-GC/MS

This protocol describes the extraction and quantification of this compound from air particulate matter filters.

1. Sample Preparation and Extraction:

  • Filter Extraction: Use a pressurized liquid extraction system for filter extraction with toluene.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Spike the extract with an internal standard (e.g., Benzo[a]pyrene-d12).

    • Apply the spiked extract to a silica SPE column.

    • Elute the PAH-enriched fraction with hexane.[2]

    • Evaporate the final eluate under a gentle stream of nitrogen and reconstitute in a suitable solvent for analysis.[2]

2. Instrumental Analysis (LC-GC/MS):

  • Instrumentation: A coupled Liquid Chromatography-Gas Chromatography/Mass Spectrometry system.

  • GC Column: Agilent J & W Select PAH column (30 m × 0.25 mm × 0.15 µm) or equivalent.[6]

  • Oven Program: 60°C for 1 min, ramp at 40°C/min to 180°C, then 3°C/min to 230°C, then 1.5°C/min to 280°C (hold 10 min), then 6°C/min to 298°C, and finally 16°C/min to 350°C (hold 4 min).[6]

  • Injector Temperature: 320°C.[6]

  • MSD Transfer Line: 320°C.[6]

  • Ion Source Temperature: 340°C.[6]

  • Carrier Gas: Helium at a constant flow of 2 ml/min.[6]

  • Detection: Mass spectrometer operating in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode.

3. Calibration and Quantification:

  • Prepare a series of calibration standards of this compound in the expected concentration range of the samples.

  • A typical calibration curve can be plotted for the area ratio of this compound to the internal standard against the concentration of this compound.[2]

Quantitative Data

The following table summarizes typical quantitative performance data for the analysis of this compound.

ParameterValueNotes
Calibration Range 2 - 493 pgUsing LC-GC/MS.[2]
Coefficient of Determination (R²) 0.9975[2]
Limit of Detection (LOD) 2.5 pgAt a signal-to-noise ratio of ~4.[2]
Limit of Quantification (LOQ) 12 pgAt a signal-to-noise ratio of ~15.[2]

Workflow for Environmental Analysis

DDR_Pathway cluster_ATR_Chk1 ATR-Chk1 Pathway Activation cluster_downstream Downstream Effects BJA This compound Metabolism Metabolic Activation (e.g., CYP1A1) BJA->Metabolism Epoxides Reactive Epoxides Metabolism->Epoxides DNA_Adducts Bulky DNA Adducts Epoxides->DNA_Adducts Replication_Stress Replication Stress (Stalled Forks) DNA_Adducts->Replication_Stress RPA RPA coats ssDNA Replication_Stress->RPA ATR_ATRIP ATR-ATRIP Recruitment RPA->ATR_ATRIP Complex_911 9-1-1 Complex & TOPBP1 ATR_ATRIP->Complex_911 pATR ATR Phosphorylation (Activation) Complex_911->pATR pChk1 Chk1 Phosphorylation (Activation) pATR->pChk1 gH2AX γH2AX Formation pATR->gH2AX (at damage site) p53 p53 Stabilization pChk1->p53 CellCycleArrest Cell Cycle Arrest pChk1->CellCycleArrest p21 p21 Expression p53->p21 p21->CellCycleArrest

References

Applications of Benz(j)aceanthrylene in Cancer Research: Unraveling Mechanisms of Carcinogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benz(j)aceanthrylene (B[j]A) is a potent polycyclic aromatic hydrocarbon (PAH) that has garnered significant attention in the field of cancer research. As a cyclopenta-fused PAH, its unique structural properties contribute to its strong mutagenic and carcinogenic effects.[1][2] This document provides a comprehensive overview of the applications of B[j]A in cancer research, detailing its mechanism of action, relevant experimental protocols, and key quantitative data. B[j]A is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is possibly carcinogenic to humans.[3]

Key Applications in Cancer Research

This compound serves as a critical tool for cancer researchers in several key areas:

  • Model Carcinogen: B[j]A is frequently used as a model compound to investigate the fundamental mechanisms of chemical carcinogenesis. Its potent activity allows for the study of metabolic activation, DNA adduct formation, and the subsequent cellular responses that lead to cancer initiation and progression.[4]

  • Comparative Carcinogenicity Studies: Researchers utilize B[j]A as a benchmark to evaluate the carcinogenic potential of other PAHs and complex environmental mixtures. Such studies are crucial for risk assessment and understanding the structure-activity relationships of carcinogenic compounds.[1][5]

  • Elucidation of Metabolic Pathways: The study of B[j]A metabolism has been instrumental in identifying the enzymatic pathways responsible for the activation of PAHs into their ultimate carcinogenic forms. This knowledge is vital for understanding individual susceptibility to PAH-induced cancers.[4][6][7]

  • Investigation of DNA Damage and Repair: B[j]A is employed to induce DNA damage and study the cellular DNA damage response (DDR) pathways. Understanding how cells respond to B[j]A-induced DNA adducts provides insights into genomic instability and the development of cancer.[1][2]

Mechanism of Action: From Metabolism to Cancer Initiation

The carcinogenicity of this compound is not inherent but requires metabolic activation into reactive intermediates that can covalently bind to DNA, forming DNA adducts. This process is a critical initiating event in chemical carcinogenesis.

Two primary metabolic activation pathways have been identified for B[j]A:

  • Bay-Region Diol-Epoxide Pathway: This is considered the most significant activation route for B[j]A.[4] Cytochrome P450 enzymes metabolize B[j]A to form a dihydrodiol, which is then further epoxidized in the bay region to produce a highly reactive diol-epoxide. This diol-epoxide can then form stable adducts with DNA.[4]

  • Cyclopenta-Ring Oxide Pathway: An alternative pathway involves the epoxidation of the cyclopenta-ring of B[j]A. The resulting cyclopenta-ring oxide is also a reactive species capable of forming DNA adducts.[4][6]

These metabolic processes are primarily carried out by cytochrome P450 enzymes, particularly in the liver.[7][8] The formation of B[j]A-DNA adducts can lead to mutations during DNA replication if not properly repaired. The accumulation of mutations in critical genes, such as tumor suppressor genes and proto-oncogenes, can ultimately lead to the development of cancer.

Upon B[j]A-induced DNA damage, the cell activates the DNA Damage Response (DDR) pathway. This involves the activation of sensor proteins like ATM and ATR, which in turn phosphorylate downstream targets including the checkpoint kinases Chk1 and Chk2, and the tumor suppressor protein p53. A key event in the DDR is the phosphorylation of the histone variant H2AX to form γH2AX, which serves as a marker for DNA double-strand breaks.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound.

Table 1: Comparative Potency of this compound (B[j]A) and Benzo[a]pyrene (B[a]P) in Inducing DNA Damage Markers. [1][2]

BiomarkerRelative Potency (B[j]A vs. B[a]P)
pChk1 Induction12.5-fold higher
γH2AX Induction33.3-fold higher

Table 2: Morphological Transforming Activity of B[j]A and its Metabolites in C3H10T½CL8 Cells. [4]

CompoundConcentration (µg/ml)Dishes with Type II or III Foci (%)
B[j]A0.559
B[j]A-diol-epoxide0.575
B[j]A-1,2-oxide0.525
B[j]A-9,10-diol0.517

Table 3: Major Metabolites of this compound (B[j]A) Formed by Induced Rat Liver S9. [7][9]

MetaboliteRelative Abundance (%)
trans-B[j]A-1,2-dihydrodiol58-60
B[j]A-9,10-dihydrodiolMinor
B[j]A-11,12-dihydrodiolMinor
10-hydroxy-B[j]AMinor

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Protocol 1: ³²P-Postlabeling Assay for B[j]A-DNA Adducts

This ultrasensitive method is used to detect and quantify DNA adducts formed by B[j]A.[6][7][10]

Materials:

  • DNA sample (10 µg)

  • Micrococcal nuclease and spleen phosphodiesterase

  • Nuclease P1 or butanol

  • T4 polynucleotide kinase

  • [γ-³²P]ATP

  • Thin-layer chromatography (TLC) plates

  • Scintillation counter or phosphorimager

Procedure:

  • DNA Digestion: Digest the DNA sample to deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment: Enrich the adducted nucleotides by either treating the digest with nuclease P1 (which dephosphorylates normal nucleotides more efficiently than adducted ones) or by butanol extraction.

  • ⁵'-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P by incubating with [γ-³²P]ATP and T4 polynucleotide kinase.

  • Chromatographic Separation: Separate the ³²P-labeled adducts from the excess [γ-³²P]ATP and normal nucleotides using multi-directional thin-layer chromatography (TLC).

  • Detection and Quantification: Detect the adducts by autoradiography and quantify the amount of radioactivity in the adduct spots using a scintillation counter or phosphorimager. The level of DNA adducts is expressed as relative adduct labeling (RAL), which is the ratio of adducted nucleotides to total normal nucleotides.

Protocol 2: Morphological Transformation Assay in C3H/10T1/2 Cells

This assay assesses the potential of B[j]A and its metabolites to induce neoplastic transformation in cultured cells.[2][4][5]

Materials:

  • C3H/10T1/2 clone 8 mouse embryo fibroblasts

  • Basal Medium Eagle with 10% fetal bovine serum

  • This compound or its metabolites dissolved in a suitable solvent (e.g., DMSO)

  • Giemsa stain

Procedure:

  • Cell Seeding: Seed C3H/10T1/2 cells at a low density in culture dishes.

  • Treatment: After 24 hours, treat the cells with various concentrations of B[j]A or its metabolites for a defined period (e.g., 24-48 hours). A vehicle control (e.g., DMSO) should be included.

  • Culture: Replace the treatment medium with fresh culture medium and continue to culture the cells for 4-6 weeks, changing the medium every 7-10 days.

  • Foci Scoring: At the end of the culture period, fix the cells with methanol and stain with Giemsa. Score the dishes for the presence of morphologically transformed foci (Type II and Type III), which are characterized by a loss of contact inhibition, criss-cross growth pattern, and dense, multilayered colonies.

  • Data Analysis: Calculate the transformation frequency as the number of foci per number of surviving cells.

Protocol 3: Western Blot Analysis of DNA Damage Response Proteins

This protocol is used to detect the levels of key proteins in the DNA damage response pathway, such as phosphorylated H2AX (γH2AX) and p53, following B[j]A treatment.[11][12][13]

Materials:

  • Cell line of interest (e.g., HepG2)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-γH2AX, anti-p53)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat cells with B[j]A at the desired concentrations and time points.

  • Cell Lysis: Lyse the cells in lysis buffer and collect the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands can be quantified using densitometry software.

Visualizations: Signaling Pathways and Experimental Workflows

metabolic_activation cluster_bay Bay-Region Pathway cluster_cyclopenta Cyclopenta-Ring Pathway BJA This compound (B[j]A) BJA_Diol B[j]A-9,10-dihydrodiol BJA->BJA_Diol CYP450 BJA_Cyclopenta_Oxide B[j]A-1,2-oxide (Carcinogenic Metabolite) BJA->BJA_Cyclopenta_Oxide CYP450 BJA_Diol_Epoxide B[j]A-diol-epoxide (Ultimate Carcinogen) BJA_Diol->BJA_Diol_Epoxide CYP450 DNA_Adducts DNA Adducts BJA_Diol_Epoxide->DNA_Adducts BJA_Cyclopenta_Oxide->DNA_Adducts Mutations Mutations DNA_Adducts->Mutations Cancer Cancer Mutations->Cancer

Caption: Metabolic activation of this compound leading to cancer.

dna_damage_response cluster_sensors Sensors cluster_transducers Transducers cluster_effectors Effectors BJA_Adducts B[j]A-DNA Adducts DSB DNA Double-Strand Breaks BJA_Adducts->DSB ATM_ATR ATM / ATR DSB->ATM_ATR activates Chk1_Chk2 Chk1 / Chk2 ATM_ATR->Chk1_Chk2 phosphorylates p53 p53 ATM_ATR->p53 phosphorylates gH2AX γH2AX ATM_ATR->gH2AX phosphorylates H2AX to CellCycleArrest Cell Cycle Arrest Chk1_Chk2->CellCycleArrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis DNARepair DNA Repair gH2AX->DNARepair recruits repair proteins to

Caption: DNA damage response pathway activated by B[j]A-induced DNA adducts.

experimental_workflow cluster_assays In Vitro / In Vivo Assays start Start: Cancer Research Question treatment Cell or Animal Model Treatment with B[j]A start->treatment adduct_analysis ³²P-Postlabeling Assay (Protocol 1) treatment->adduct_analysis transformation_assay Morphological Transformation (Protocol 2) treatment->transformation_assay western_blot Western Blot Analysis (Protocol 3) treatment->western_blot data_analysis Data Collection and Analysis adduct_analysis->data_analysis transformation_assay->data_analysis western_blot->data_analysis conclusion Conclusion: Mechanistic Insights into B[j]A Carcinogenesis data_analysis->conclusion

Caption: General experimental workflow for studying B[j]A in cancer research.

References

Benz(j)aceanthrylene: A Key Marker for Environmental Carcinogenic Pollution

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Benz(j)aceanthrylene (B[j]A) is a cyclopenta-fused polycyclic aromatic hydrocarbon (PAH) recognized for its potent mutagenic and carcinogenic properties.[1] Formed from the incomplete combustion of organic materials, B[j]A is a ubiquitous environmental contaminant found in air, water, and soil. Although often present in lower concentrations than the more commonly monitored PAH, Benzo(a)pyrene (B[a]P), B[j]A exhibits significantly higher toxicity, making it a critical marker for assessing the carcinogenic risk of environmental pollution.[1] These application notes provide detailed protocols for the detection and toxicological assessment of this compound in environmental samples, tailored for researchers, scientists, and professionals in drug development.

Data Presentation: Quantitative Analysis of this compound in Environmental Samples

The following tables summarize the reported concentrations of this compound in various environmental matrices. This data highlights the prevalence of B[j]A and provides a reference for environmental monitoring and risk assessment.

Table 1: Concentration of this compound in Urban Air Particulate Matter

LocationSample IDConcentration (pg/m³)Corresponding Benzo(a)pyrene (B[a]P) Concentration (pg/m³)B[j]A to B[a]P Ratio
Stockholm, SwedenSTO11.5717.31:11
Stockholm, SwedenSTO212.71401:11
Stockholm, SwedenSTO32.6980.71:30
Limeira, BrazilLMR130.23321:11
Limeira, BrazilLMR219.62161:11

Data sourced from Lim et al. (2015).[1]

Note: Currently, specific quantitative data for this compound in soil and water is limited in readily available literature. The provided protocols for soil and water analysis are based on established EPA methods for general PAHs and can be adapted for B[j]A quantification. Researchers are encouraged to contribute to this data gap.

Experimental Protocols

Analysis of this compound in Environmental Samples

This protocol outlines the extraction and quantification of this compound from air particulate matter, soil/sediment, and water samples using Gas Chromatography-Mass Spectrometry (GC-MS).

1.1.1. Air Particulate Matter

  • Collection: Collect air particulate matter (PM) on glass fiber filters using a high-volume air sampler.

  • Extraction (US EPA Method TO-13A concept):

    • Place the filter in a Soxhlet extraction apparatus.

    • Add 200 mL of a 1:1 (v/v) mixture of acetone and hexane.

    • Extract for 18-24 hours at 4-6 cycles per hour.

    • Concentrate the extract to approximately 1 mL using a rotary evaporator.

    • Proceed to cleanup.

1.1.2. Soil and Sediment

  • Collection: Collect approximately 10-20 g of sample using a stainless-steel scoop or auger.

  • Extraction (US EPA Method 3540C): [2][3][4][5]

    • Air-dry the sample and sieve to remove large debris.

    • Mix 10 g of the homogenized sample with 10 g of anhydrous sodium sulfate.

    • Place the mixture in a Soxhlet extraction thimble.[2][3][4][5]

    • Extract with 200 mL of 1:1 (v/v) acetone/hexane for 18-24 hours.[2][3]

    • Concentrate the extract to 1 mL.

    • Proceed to cleanup.

1.1.3. Water

  • Collection: Collect a 1 L water sample in an amber glass bottle.

  • Extraction (US EPA Method 3510C): [6][7][8][9][10]

    • Transfer the 1 L sample to a 2 L separatory funnel.

    • Add 60 mL of dichloromethane and shake vigorously for 2 minutes, venting periodically.[7][10]

    • Allow the layers to separate and drain the organic layer into a flask.

    • Repeat the extraction twice more with fresh 60 mL portions of dichloromethane.

    • Combine the extracts and dry by passing through a column of anhydrous sodium sulfate.

    • Concentrate the extract to 1 mL.

    • Proceed to cleanup.

  • Prepare a chromatography column packed with activated silica gel.

  • Apply the concentrated extract to the top of the column.

  • Elute with 50 mL of pentane to remove aliphatic hydrocarbons.

  • Elute the PAH fraction with 50 mL of a 1:1 (v/v) mixture of pentane and dichloromethane.

  • Concentrate the PAH fraction to a final volume of 1 mL under a gentle stream of nitrogen.

  • Gas Chromatograph (GC) Conditions:

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

    • Inlet: Splitless mode at 280°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature of 60°C, hold for 1 min, ramp to 320°C at 6°C/min, and hold for 10 min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor the molecular ion for this compound (m/z 252) and other PAHs of interest.

  • Analyze a method blank with each batch of samples.

  • Spike a sample with a known concentration of this compound standard to determine matrix spike recovery.

  • Use a deuterated internal standard to correct for variations in extraction efficiency and instrument response.

Toxicological Assessment of this compound

These protocols are designed to assess the cytotoxic and genotoxic effects of this compound using the HepG2 human hepatoma cell line.

  • Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Seed cells in appropriate culture plates and allow them to attach overnight.

  • Treat cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) for the desired exposure time (e.g., 24, 48 hours). Ensure the final DMSO concentration does not exceed 0.1%.

  • After the exposure period, remove the treatment medium.

  • Add 100 µL of fresh medium and 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well of a 96-well plate.

  • Incubate for 4 hours at 37°C.

  • Remove the MTT solution and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express cell viability as a percentage of the vehicle control.

  • Harvest cells by trypsinization and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

  • Mix 10 µL of cell suspension with 75 µL of low-melting-point agarose.

  • Pipette the mixture onto a pre-coated microscope slide and cover with a coverslip.

  • Solidify the agarose at 4°C for 10 minutes.

  • Immerse the slides in lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C.

  • Place the slides in an electrophoresis tank with alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13) for 20 minutes to allow DNA unwinding.

  • Perform electrophoresis at 25 V and 300 mA for 20 minutes.

  • Neutralize the slides with 0.4 M Tris buffer (pH 7.5).

  • Stain the DNA with ethidium bromide or SYBR Green.

  • Visualize the comets using a fluorescence microscope and quantify DNA damage using appropriate software (measuring tail length, tail intensity, or tail moment).

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:

    • Phospho-H2A.X (Ser139) (γH2AX): 1:1000

    • Phospho-Chk1 (Ser345): 1:1000

    • p53: 1:1000

    • Phospho-p53 (Ser15): 1:1000

    • p21: 1:1000

    • β-actin (loading control): 1:5000

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody (1:2000-1:5000) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Mandatory Visualizations

Experimental Workflow for Environmental Sample Analysis

experimental_workflow cluster_collection Sample Collection cluster_extraction Extraction Air Air Particulate Matter Soxhlet Soxhlet Extraction (Acetone/Hexane) Air->Soxhlet Soil Soil/Sediment Soil->Soxhlet Water Water LLE Liquid-Liquid Extraction (Dichloromethane) Water->LLE Cleanup Sample Cleanup (Silica Gel Chromatography) Soxhlet->Cleanup LLE->Cleanup Analysis GC-MS Analysis (SIM Mode) Cleanup->Analysis dna_damage_pathway cluster_DDR DNA Damage Response (DDR) PAH This compound (PAH) Metabolism Metabolic Activation (CYP450 Enzymes) PAH->Metabolism DNA_Adducts DNA Adducts & Reactive Oxygen Species Metabolism->DNA_Adducts DNA_Damage DNA Double-Strand Breaks DNA_Adducts->DNA_Damage ATM_ATR ATM/ATR Kinases (Activated) DNA_Damage->ATM_ATR gH2AX γH2AX (Phosphorylated H2A.X) ATM_ATR->gH2AX recruits repair proteins pChk1 pChk1 (Phosphorylated Chk1) ATM_ATR->pChk1 p53 p53 (Activated) ATM_ATR->p53 DNA_Repair DNA Repair gH2AX->DNA_Repair pChk1->p53 pp53 pp53 (Phosphorylated p53) p53->pp53 p21 p21 (Upregulated) pp53->p21 Apoptosis Apoptosis pp53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest

References

Application Notes and Protocols for the Extraction of Benz(j)aceanthrylene from Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the extraction of Benz(j)aceanthrylene, a cyclopenta-fused polycyclic aromatic hydrocarbon (PAH) with significant mutagenic and carcinogenic properties, from soil matrices. The following sections outline various extraction methodologies, present comparative data on their efficiencies, and detail the subsequent analytical procedures.

Introduction

This compound is a PAH of environmental and toxicological concern. Accurate quantification of this compound in soil is crucial for environmental assessment and human health risk evaluation. The selection of an appropriate extraction method is a critical step that significantly influences the recovery and, consequently, the accuracy of the analytical results. This document outlines three commonly employed extraction techniques: Soxhlet Extraction, Pressurized Liquid Extraction (PLE), and Ultrasound-Assisted Extraction (UAE).

Comparative Data of Extraction Methods

The efficiency of different extraction methods for PAHs can vary depending on the soil type, analyte concentration, and specific experimental conditions. Below is a summary of quantitative data from various studies.

Extraction MethodSolvent SystemTemperature (°C)Extraction TimeRecovery Rate (%)Reference
Soxhlet Extraction Dichloromethane-acetone (1:1)Boiling point of solvent8 hours~95% for total PAHs[1]
DichloromethaneBoiling point of solvent6 hoursNot specified for individual PAHs[2]
Ethyl AcetateBoiling point of solventNot specifiedNot specified for individual PAHs[3][4]
Pressurized Liquid Extraction (PLE) Water:Acetone (75:25, v/v)1505 minutes (3 cycles)84.5 - 110.5% for Chlorinated PAHs[5][6]
n-hexane/methylene chloride (50:50, v/v)7010 minutes (1 cycle)75 - 103% for 16 PAHs[7]
TolueneNot specified10 minutesNot specified for individual PAHs[8]
Ultrasound-Assisted Extraction (UAE) Ethyl acetate:n-hexane (1:1)3060 minutes71 - 107% for spiked samples[9][10]
Dichloromethane-acetone (1:1)Not specified8 hoursHigh for total PAHs[1]

Experimental Protocols

The following are detailed protocols for the extraction of this compound from soil samples.

Protocol 1: Soxhlet Extraction

This classical technique is often used as a benchmark for other extraction methods.[11]

Materials:

  • Soxhlet extraction apparatus (including round-bottom flask, extractor, and condenser)

  • Heating mantle

  • Cellulose extraction thimbles

  • Rotary evaporator

  • Dichloromethane (DCM) or other suitable solvent

  • Anhydrous sodium sulfate

  • Glass wool

Procedure:

  • Air-dry the soil sample and sieve it to remove large debris.

  • Weigh approximately 10-20 g of the homogenized soil sample and mix it with an equal amount of anhydrous sodium sulfate to remove residual moisture.[4]

  • Place the soil-sodium sulfate mixture into a cellulose extraction thimble.

  • Place a small plug of glass wool on top of the sample to prevent it from splashing into the solvent.

  • Add 250-300 mL of dichloromethane to the round-bottom flask.

  • Assemble the Soxhlet apparatus and heat the solvent to its boiling point.

  • Allow the extraction to proceed for at least 6-8 hours, ensuring a siphon cycle rate of 4-6 cycles per hour.[2]

  • After extraction, allow the apparatus to cool.

  • Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator.

  • The extract is now ready for cleanup and analysis.

Protocol 2: Pressurized Liquid Extraction (PLE)

PLE, also known as Accelerated Solvent Extraction (ASE), is a more rapid and efficient method that uses elevated temperatures and pressures.[11]

Materials:

  • Pressurized Liquid Extraction system

  • Extraction cells

  • Diatomaceous earth or sand

  • Collection vials

  • Appropriate solvent (e.g., n-hexane/methylene chloride (50:50, v/v))

Procedure:

  • Mix the dried and homogenized soil sample with a dispersing agent like diatomaceous earth.

  • Load the mixture into an extraction cell.

  • Place the cell into the PLE system.

  • Set the extraction parameters. A typical method involves:

    • Solvent: n-hexane/methylene chloride (50:50, v/v)[7]

    • Temperature: 70 °C[7]

    • Pressure: 1500 psi

    • Static time: 10 minutes[7]

    • Number of cycles: 1[7]

  • Start the extraction process. The system will automatically pressurize the cell, heat it, and perform the static extraction.

  • The extract is automatically collected in a vial.

  • The extract may be concentrated further if necessary before cleanup and analysis.

Protocol 3: Ultrasound-Assisted Extraction (UAE)

UAE uses ultrasonic waves to enhance the extraction process, offering a faster and often more efficient alternative to traditional methods.[9]

Materials:

  • Ultrasonic bath or probe sonicator

  • Centrifuge tubes with screw caps

  • Centrifuge

  • Vortex mixer

  • Extraction solvent (e.g., ethyl acetate:n-hexane (1:1))

  • Pasteur pipettes

Procedure:

  • Weigh approximately 2-5 g of the dried and homogenized soil sample into a centrifuge tube.

  • Add a specific volume of the extraction solvent, for example, 10 mL of a 1:1 mixture of ethyl acetate and n-hexane.[9][10]

  • Tightly cap the tube and vortex for 1 minute to ensure thorough mixing.

  • Place the tube in an ultrasonic bath and sonicate for a specified period, for instance, 60 minutes at a constant temperature of 30°C.[9][10]

  • After sonication, centrifuge the sample at a high speed (e.g., 3000 rpm) for 10 minutes to separate the soil particles from the solvent.

  • Carefully collect the supernatant (the solvent extract) using a Pasteur pipette and transfer it to a clean vial.

  • The extract can then be concentrated and subjected to cleanup procedures.

Post-Extraction Cleanup

Crude extracts from soil samples often contain interfering substances that can affect the accuracy of the analysis. Solid-Phase Extraction (SPE) is a common cleanup technique.[11]

General SPE Cleanup Protocol:

  • Condition an appropriate SPE cartridge (e.g., silica gel or Florisil) by passing a small volume of the extraction solvent through it.

  • Load the concentrated extract onto the cartridge.

  • Wash the cartridge with a non-polar solvent (e.g., hexane) to remove aliphatic interferences.

  • Elute the PAHs, including this compound, with a more polar solvent or solvent mixture (e.g., a mixture of hexane and dichloromethane).

  • Collect the eluate and concentrate it to the final volume required for analysis.

Analytical Determination

Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and reliable technique for the quantification of this compound.[5][9]

Typical GC-MS Parameters:

  • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless injection.

  • Oven Temperature Program: A programmed temperature ramp to separate the PAHs effectively.

  • Mass Spectrometer: Operated in Selective Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring the characteristic ions of this compound.

Diagrams

Experimental Workflow

experimental_workflow cluster_sample_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_post_extraction 3. Post-Extraction cluster_analysis 4. Analysis sp1 Soil Sample Collection sp2 Air Drying & Sieving sp1->sp2 sp3 Homogenization sp2->sp3 ext_method Select Extraction Method sp3->ext_method soxhlet Soxhlet Extraction ext_method->soxhlet ple Pressurized Liquid Extraction (PLE) ext_method->ple uae Ultrasound-Assisted Extraction (UAE) ext_method->uae pe1 Concentration soxhlet->pe1 ple->pe1 uae->pe1 pe2 Cleanup (e.g., SPE) pe1->pe2 an1 GC-MS Analysis pe2->an1 an2 Data Interpretation an1->an2

Caption: General workflow for the extraction and analysis of this compound from soil.

References

Synthesis of Benz(j)aceanthrylene Derivatives for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

This document provides detailed application notes and experimental protocols for the synthesis of Benz(j)aceanthrylene derivatives, intended for researchers, scientists, and professionals in drug development. The methodologies outlined are based on established synthetic routes, offering a reproducible framework for obtaining these compounds for further investigation.

Introduction

This compound, also known as cholanthrylene, and its derivatives are polycyclic aromatic hydrocarbons (PAHs) that have garnered significant interest in cancer research due to their mutagenic and carcinogenic properties.[1] The synthesis of specific derivatives, such as 3-methylcholanthrene, is crucial for studying the mechanisms of carcinogenesis, metabolism of PAHs, and for use as positive controls in toxicological assays. The protocols detailed below describe an efficient five-step synthesis of 3-methylcholanthrene.

Data Presentation

The following table summarizes the quantitative data for the five-step synthesis of 3-methylcholanthrene, providing a clear overview of the efficiency of each reaction step.

StepReactionStarting MaterialsProductYield (%)
1Spirobislactone Formation5-Methylhomophthalic anhydride and N,N-diethyl-1-naphthamideSpirobislactone80
2HydrolysisSpirobislactoneDiacid~100
3Double Friedel-Crafts Cyclization and AcetylationDiacidKeto acetate85
4ReductionKeto acetateHydroxy acetate95
5Dehydration and SaponificationHydroxy acetate3-Methylcholanthrene85
Overall Yield 55

Experimental Protocols

The synthesis of 3-methylcholanthrene is achieved through a five-step process, commencing with the formation of a spirobislactone, followed by hydrolysis, a key double Friedel-Crafts cyclization, reduction, and finally dehydration and saponification.

Step 1: Synthesis of the Spirobislactone

This step involves the reaction of the lithium enolate of 5-methylhomophthalic anhydride with 2-lithio-1-naphthamide.

Materials:

  • 5-Methylhomophthalic anhydride

  • N,N-diethyl-1-naphthamide

  • s-Butyllithium (s-BuLi)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), aqueous solution

Procedure:

  • Prepare a solution of the lithium enolate of 5-methylhomophthalic anhydride in anhydrous THF at -78 °C.

  • In a separate flask, prepare a solution of 2-lithio-1-naphthamide by treating N,N-diethyl-1-naphthamide with s-BuLi in anhydrous THF at -78 °C.

  • Slowly add the solution of 2-lithio-1-naphthamide to the solution of the lithium enolate of 5-methylhomophthalic anhydride at -78 °C with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature.

  • Quench the reaction by adding an aqueous solution of HCl.

  • Extract the product with an appropriate organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude spirobislactone.

  • Purify the product by chromatography to yield the pure spirobislactone (80% yield).

Step 2: Hydrolysis to the Diacid

The spirobislactone is hydrolyzed to the corresponding diacid.

Materials:

  • Spirobislactone from Step 1

  • Sodium hydroxide (NaOH), aqueous solution

  • Hydrochloric acid (HCl), aqueous solution

Procedure:

  • Dissolve the spirobislactone in an aqueous solution of NaOH.

  • Heat the mixture to reflux for a specified period to ensure complete hydrolysis.

  • Cool the reaction mixture to room temperature and acidify with an aqueous solution of HCl to precipitate the diacid.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain the diacid (quantitative yield).

Step 3: Double Friedel-Crafts Cyclization and Acetylation

The diacid undergoes a double Friedel-Crafts cyclization followed by acetylation to form the keto acetate.

Materials:

  • Diacid from Step 2

  • Polyphosphoric acid (PPA)

  • Acetic anhydride

Procedure:

  • Add the diacid to polyphosphoric acid at an elevated temperature.

  • Stir the mixture vigorously to ensure proper mixing and facilitate the cyclization reaction.

  • After the cyclization is complete, cool the reaction mixture and pour it onto ice.

  • Treat the resulting mixture with acetic anhydride to acetylate the intermediate product.

  • Isolate the crude keto acetate by filtration.

  • Purify the product by recrystallization or chromatography to obtain the pure keto acetate (85% yield).

Step 4: Reduction of the Keto Acetate

The keto group of the keto acetate is reduced to a hydroxyl group.

Materials:

  • Keto acetate from Step 3

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

Procedure:

  • Dissolve the keto acetate in methanol or ethanol.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride to the solution with stirring.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding a few drops of acetone.

  • Remove the solvent under reduced pressure.

  • Add water and extract the product with an organic solvent.

  • Dry the organic layer, filter, and concentrate to yield the hydroxy acetate (95% yield).

Step 5: Dehydration and Saponification to 3-Methylcholanthrene

The final step involves the dehydration of the alcohol and saponification of the acetate group to yield 3-methylcholanthrene.

Materials:

  • Hydroxy acetate from Step 4

  • Potassium hydroxide (KOH)

  • Ethanol

  • Acid catalyst (e.g., p-toluenesulfonic acid) for dehydration

Procedure:

  • Dissolve the hydroxy acetate in ethanol containing a catalytic amount of a suitable acid for dehydration.

  • Heat the mixture to reflux to effect dehydration.

  • After dehydration is complete, add an aqueous solution of KOH to saponify the acetate group.

  • Continue to heat the mixture at reflux until the saponification is complete.

  • Cool the reaction mixture and add water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent system to obtain pure 3-methylcholanthrene (85% yield).

Visualizations

Synthesis Workflow of 3-Methylcholanthrene

The following diagram illustrates the five-step synthesis process for 3-methylcholanthrene.

Synthesis_Workflow cluster_start Starting Materials cluster_products Products 5-Methylhomophthalic\nanhydride 5-Methylhomophthalic anhydride Spirobislactone Spirobislactone 5-Methylhomophthalic\nanhydride->Spirobislactone Step 1: Spirobislactone Formation (80%) N,N-diethyl-1-naphthamide N,N-diethyl-1-naphthamide N,N-diethyl-1-naphthamide->Spirobislactone Diacid Diacid Spirobislactone->Diacid Step 2: Hydrolysis (~100%) Keto acetate Keto acetate Diacid->Keto acetate Step 3: Double Friedel-Crafts Cyclization & Acetylation (85%) Hydroxy acetate Hydroxy acetate Keto acetate->Hydroxy acetate Step 4: Reduction (95%) 3-Methylcholanthrene 3-Methylcholanthrene Hydroxy acetate->3-Methylcholanthrene Step 5: Dehydration & Saponification (85%)

Caption: Workflow for the five-step synthesis of 3-methylcholanthrene.

Logical Relationship of Key Reactions

This diagram shows the logical progression of the key chemical transformations in the synthesis.

Reaction_Logic Start Aryl Amide & Anhydride Intermediate1 Spirobislactone Intermediate Start->Intermediate1 Nucleophilic Acyl Substitution Intermediate2 Diacid Intermediate Intermediate1->Intermediate2 Hydrolysis Intermediate3 Polycyclic Ketone Intermediate2->Intermediate3 Intramolecular Friedel-Crafts Cyclization Intermediate4 Polycyclic Alcohol Intermediate3->Intermediate4 Reduction FinalProduct This compound Derivative Intermediate4->FinalProduct Dehydration/ Aromatization

Caption: Key reaction types in the synthesis of this compound derivatives.

References

Application Notes and Protocols: In Vitro Studies of Benz(j)aceanthrylene Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benz(j)aceanthrylene (B[j]A) is a cyclopenta-fused polycyclic aromatic hydrocarbon (PAH) recognized for its potent mutagenic and carcinogenic properties.[1][2] As a component of environmental pollutants such as air particulate matter, understanding its mechanism of toxicity is crucial for risk assessment and the development of potential therapeutic interventions. These application notes provide a summary of in vitro findings related to B[j]A exposure, focusing on its cytotoxic and genotoxic effects, primarily in human hepatocellular carcinoma (HepG2) cells. Detailed protocols for key experimental assays are provided to facilitate further research in this area.

Data Presentation: Quantitative Analysis of this compound In Vitro Effects

The following tables summarize the quantitative data from comparative in vitro studies of this compound (B[j]A) and Benzo[a]pyrene (B[a]P), a well-characterized PAH.

Table 1: Cytotoxicity of this compound in HepG2 Cells

CompoundEC50 Value (µM) for Cell ViabilityNotes
This compound (B[j]A)0.39 ± 0.20A statistically significant decrease in cell viability was observed at 0.3 µM.
Benzo[a]pyrene (B[a]P)1.45 ± 0.09A statistically significant decrease in cell viability was observed at 2.0 µM.

Data from MTT assay in HepG2 cells.[2]

Table 2: Genotoxicity and DNA Damage Response in HepG2 Cells

ParameterThis compound (B[j]A)Benzo[a]pyrene (B[a]P)Fold Potency of B[j]A vs. B[a]P
DNA Damage (Comet Assay) Significantly more genotoxic at equimolar concentrationsLess genotoxic at equimolar concentrationsNot explicitly quantified
γH2AX Induction Higher levels of protein expressionLower levels of protein expression33.3-fold higher
pChk1 Induction Higher levels of protein expressionLower levels of protein expression12.5-fold higher
p53, pp53, and p21 Induction Higher levels of protein expressionLower levels of protein expressionNot explicitly quantified

Data from studies on HepG2 cells.[1][3]

Signaling Pathway Visualization

The following diagram illustrates the DNA damage response pathway activated by this compound exposure in vitro.

Benz(j)aceanthrylene_DNA_Damage_Response BJA This compound (B[j]A) Metabolic_Activation Metabolic Activation (e.g., by S9 fraction) BJA->Metabolic_Activation DNA_Adducts DNA Adducts Metabolic_Activation->DNA_Adducts DNA_Damage DNA Damage (e.g., Strand Breaks) DNA_Adducts->DNA_Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR gamma_H2AX γH2AX ATM_ATR->gamma_H2AX phosphorylates Chk1 Chk1 ATM_ATR->Chk1 phosphorylates p53 p53 ATM_ATR->p53 phosphorylates pChk1 pChk1 Cell_Cycle_Arrest Cell Cycle Arrest pChk1->Cell_Cycle_Arrest pp53 pp53 p21 p21 pp53->p21 activates Apoptosis Apoptosis pp53->Apoptosis p21->Cell_Cycle_Arrest

Caption: DNA damage response pathway initiated by this compound.

Experimental Workflow Visualization

The following diagram provides a general workflow for in vitro studies of this compound exposure.

BJA_In_Vitro_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HepG2) Treatment Cell Treatment with B[j]A (with and without S9) Cell_Culture->Treatment BJA_Prep This compound Stock Solution Preparation BJA_Prep->Treatment S9_Prep S9 Metabolic Activation Mix Preparation S9_Prep->Treatment MTT Cytotoxicity Assessment (MTT Assay) Treatment->MTT Comet Genotoxicity Assessment (Comet Assay) Treatment->Comet Western Protein Expression Analysis (Western Blot) Treatment->Western Data_Quant Data Quantification and Statistical Analysis MTT->Data_Quant Comet->Data_Quant Western->Data_Quant

Caption: General experimental workflow for in vitro B[j]A studies.

Experimental Protocols

Cell Culture and Exposure
  • Cell Line: Human hepatocellular carcinoma (HepG2) cells are a commonly used model.

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • This compound Preparation: Prepare a stock solution of B[j]A in a suitable solvent such as dimethyl sulfoxide (DMSO). Further dilute in culture medium to achieve the desired final concentrations.

  • Metabolic Activation: For studies requiring metabolic activation, a rat liver S9 fraction is commonly used. Prepare the S9 mix according to the manufacturer's instructions, typically containing S9 fraction, NADP+, and glucose-6-phosphate.

  • Exposure: Seed cells in appropriate culture vessels (e.g., 96-well plates for MTT, larger plates for Comet and Western blot). Allow cells to adhere overnight. Replace the medium with fresh medium containing the desired concentrations of B[j]A, with or without the S9 mix. A vehicle control (e.g., DMSO) should be included in all experiments.

MTT Assay for Cytotoxicity

This assay measures cell viability based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

  • Materials:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • DMSO.

    • 96-well plate reader.

  • Protocol:

    • After the desired exposure time, add 10 µL of MTT solution to each well of the 96-well plate.

    • Incubate the plate for 3-4 hours at 37°C.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Alkaline Comet Assay for DNA Damage

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

  • Materials:

    • Normal and low melting point agarose.

    • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh).

    • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13).

    • Neutralization buffer (0.4 M Tris, pH 7.5).

    • DNA staining solution (e.g., SYBR Green or propidium iodide).

    • Fluorescence microscope.

  • Protocol:

    • Following exposure, harvest cells and resuspend in PBS.

    • Mix a small volume of cell suspension with low melting point agarose and pipette onto a pre-coated slide.

    • Allow the agarose to solidify.

    • Immerse the slides in cold lysis solution for at least 1 hour.

    • Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.

    • Perform electrophoresis at a low voltage (e.g., 25V) for 20-30 minutes.

    • Gently remove the slides, wash with neutralization buffer, and stain with a fluorescent DNA dye.

    • Visualize and score the comets using a fluorescence microscope and appropriate image analysis software. The percentage of DNA in the tail is a common metric for DNA damage.

Western Blot for DNA Damage Response Proteins

Western blotting is used to detect and quantify the levels of specific proteins involved in the DNA damage response pathway.

  • Materials:

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Protein assay kit (e.g., BCA).

    • SDS-PAGE gels.

    • PVDF or nitrocellulose membranes.

    • Primary antibodies (e.g., anti-γH2AX, anti-pChk1, anti-p53, anti-pp53, anti-p21, and a loading control like anti-β-actin or anti-GAPDH).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

    • Imaging system.

  • Protocol:

    • After exposure, lyse the cells and collect the protein extracts.

    • Determine the protein concentration of each sample.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Quantify the band intensities and normalize to the loading control.

Mouse Lymphoma Assay (L5178Y/TK+/-) for Mutagenicity

This assay is used to assess the potential of a substance to induce mutations at the thymidine kinase (TK) locus in mouse lymphoma cells.

  • Cell Line: L5178Y/TK+/- mouse lymphoma cells.

  • General Principle:

    • Expose the cells to various concentrations of B[j]A with and without S9 metabolic activation for a defined period (e.g., 4 hours).

    • After exposure, wash the cells and culture them in non-selective medium for an expression period (typically 2 days) to allow for the fixation of mutations.

    • Plate the cells in selective medium containing a cytotoxic agent like trifluorothymidine (TFT). Only cells with a mutated, non-functional TK gene will survive and form colonies.

    • Plate a separate set of cells in non-selective medium to determine the cloning efficiency (viability).

    • After an incubation period, count the colonies in both selective and non-selective media to calculate the mutant frequency. Note: This is a complex assay and should be performed according to established guidelines such as those from the OECD.[4]

References

Application Notes and Protocols for Toxicological Studies of Benz(j)aceanthrylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the toxicological assessment of Benz(j)aceanthrylene (B[j]A), a cyclopenta-fused polycyclic aromatic hydrocarbon (PAH). The following sections detail the methodologies for key experiments, present quantitative data for comparative analysis, and visualize the underlying molecular pathways and experimental workflows.

Introduction

This compound (B[j]A) is a potent mutagen and carcinogen found in environmental mixtures such as urban air particulate matter.[1][2] Its toxicological profile indicates a higher potency in inducing DNA damage and cytotoxicity compared to the well-characterized PAH, Benzo[a]pyrene (B[a]P).[2][3] Like many PAHs, B[j]A requires metabolic activation to exert its genotoxic effects, primarily through the epoxidation of its cyclopenta-ring.[4][5] This document outlines standard protocols for evaluating the toxicological properties of B[j]A in vitro, focusing on cytotoxicity, mutagenicity, and the induction of DNA damage signaling pathways. The International Agency for Research on Cancer (IARC) has classified this compound as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.

Quantitative Toxicological Data

The following tables summarize key quantitative data from toxicological studies of this compound, with Benzo[a]pyrene included for comparative purposes.

Table 1: Cytotoxicity of this compound in HepG2 Cells

CompoundAssayCell LineExposure TimeEC50 (µM)Reference
This compoundMTT AssayHepG272 hours0.39 ± 0.20[3]
Benzo[a]pyreneMTT AssayHepG272 hours1.45 ± 0.09[3]

Table 2: Relative Potency of this compound in Inducing DNA Damage Markers in HepG2 Cells

DNA Damage MarkerRelative Potency (B[j]A vs. B[a]P)Reference
pChk1 Induction12.5-fold higher[2][3]
γH2AX Induction33.3-fold higher[2][3]

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol describes the determination of cell viability in human hepatocellular carcinoma (HepG2) cells upon exposure to this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (and Benzo[a]pyrene for comparison)

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin). Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Exposure: Prepare serial dilutions of this compound in complete DMEM. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.

Mutagenicity Assessment (Ames Test)

This protocol outlines the bacterial reverse mutation assay (Ames test) to evaluate the mutagenic potential of this compound using Salmonella typhimurium strains TA98 and TA100, with and without metabolic activation (S9 mix).

Materials:

  • Salmonella typhimurium strains TA98 and TA100

  • Nutrient broth

  • Top agar (containing trace amounts of histidine and biotin)

  • Minimal glucose agar plates

  • This compound

  • Positive controls (e.g., 2-nitrofluorene for TA98 without S9, sodium azide for TA100 without S9, 2-aminoanthracene for both with S9)

  • Negative control (vehicle, e.g., DMSO)

  • S9 fraction (from Aroclor- or phenobarbital-induced rat liver) and cofactor solution

  • Sterile test tubes

  • Incubator (37°C)

Procedure:

  • Bacterial Culture: Inoculate the S. typhimurium strains into nutrient broth and incubate overnight at 37°C with shaking.

  • Assay Preparation: To sterile test tubes, add 100 µL of the bacterial culture, 50 µL of the test compound at various concentrations, and either 500 µL of S9 mix or 500 µL of phosphate buffer (for assays without metabolic activation).

  • Pre-incubation: Incubate the mixture at 37°C for 20-30 minutes.

  • Plating: Add 2 mL of molten top agar to each tube, vortex gently, and pour the contents onto minimal glucose agar plates.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

DNA Damage Assessment (Western Blotting)

This protocol describes the detection of DNA damage response proteins (γH2AX and p53) in HepG2 cells treated with this compound via Western blotting.

Materials:

  • HepG2 cells

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-γH2AX, anti-p53, anti-β-actin or GAPDH as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat HepG2 cells with various concentrations of this compound for a specified time (e.g., 24 hours). After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Following washes with TBST, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

Visualizations

Signaling Pathway

DNA_Damage_Response cluster_markers Key Biomarkers BJA This compound (Metabolically Activated) DNA_Damage DNA Damage (Adducts, Strand Breaks) BJA->DNA_Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR H2AX H2AX Chk1_Chk2 Chk1/Chk2 Kinases ATM_ATR->Chk1_Chk2 p53 p53 Stabilization & Activation ATM_ATR->p53 gammaH2AX γH2AX ATM_ATR->gammaH2AX phosphorylates H2AX Chk1_Chk2->p53 phosphorylates p21 p21 Expression p53->p21 GADD45 GADD45 Expression p53->GADD45 Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) p21->Cell_Cycle_Arrest DNA_Repair DNA Repair GADD45->DNA_Repair

Caption: DNA damage response pathway activated by this compound.

Experimental Workflow

In_Vitro_Toxicology_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assays Toxicological Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HepG2) Treatment Cell Treatment Cell_Culture->Treatment Compound_Prep Compound Preparation (B[j]A Dilutions) Compound_Prep->Treatment Cytotoxicity Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity Genotoxicity Genotoxicity Assay (e.g., Ames Test with S9) Treatment->Genotoxicity DNA_Damage DNA Damage Analysis (e.g., Western Blot for γH2AX, p53) Treatment->DNA_Damage Data_Quant Data Quantification Cytotoxicity->Data_Quant Genotoxicity->Data_Quant DNA_Damage->Data_Quant Stat_Analysis Statistical Analysis Data_Quant->Stat_Analysis Endpoint_Det Toxicological Endpoint Determination (EC50, etc.) Stat_Analysis->Endpoint_Det

Caption: General workflow for in vitro toxicology testing of this compound.

Metabolic Activation Pathway

Metabolic_Activation cluster_enzymes Metabolizing Enzymes BJA This compound Epoxide B[j]A-1,2-oxide (on cyclopenta-ring) BJA->Epoxide Oxidation CYP450 Cytochrome P450 Enzymes Dihydrodiol trans-B[j]A-1,2-dihydrodiol (Major Metabolite) Epoxide->Dihydrodiol Hydration DNA_Adducts DNA Adducts (Genotoxicity) Epoxide->DNA_Adducts EH Epoxide Hydrolase Further_Metabolism Further Metabolism & Detoxification Dihydrodiol->Further_Metabolism

Caption: Metabolic activation of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Benz(j)aceanthrylene Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the chromatographic separation of Benz(j)aceanthrylene. This resource is intended for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the resolution and overall analysis of this compound and its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the chromatographic separation of this compound?

The primary challenges in separating this compound stem from its characteristics as a polycyclic aromatic hydrocarbon (PAH). These include:

  • Isomer Co-elution: this compound often co-exists with its structural isomer, Benz(e)aceanthrylene. Due to their similar physicochemical properties, achieving baseline separation can be difficult.

  • Complex Matrices: Environmental and biological samples are complex, and matrix components can interfere with the separation and detection of the target analyte.

  • Peak Tailing: PAHs, particularly larger and less volatile ones, are prone to peak tailing in both gas and liquid chromatography. This can be caused by interactions with active sites in the chromatographic system.

  • Low Concentrations: this compound is often present at very low concentrations in samples, requiring highly sensitive and optimized analytical methods for accurate quantification.[1]

Q2: Which chromatographic technique is better for this compound separation, GC or HPLC?

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be used effectively for the analysis of this compound. The choice depends on the specific application, sample matrix, and available instrumentation.

  • GC-MS is a powerful technique, especially when coupled with mass spectrometry (MS), offering high resolution and sensitivity. It is well-suited for volatile and thermally stable compounds like PAHs. Well-established EI/GC/MS methods benefit from extensive spectral libraries for identification.

  • HPLC with UV or fluorescence detection is also widely used for PAH analysis and is particularly advantageous for less volatile or thermally labile PAHs.[2] It offers a different selectivity compared to GC, which can be beneficial for resolving isomeric compounds.

Q3: What type of column is recommended for the HPLC separation of this compound and its isomers?

For reversed-phase HPLC, a C18 column is the most common choice for PAH separation.[3] To enhance the separation of isomers like this compound and Benz(e)aceanthrylene, specialized PAH-specific columns are recommended. These columns, such as the Agilent ZORBAX Eclipse PAH, have a bonded phase optimized to provide high shape selectivity for planar aromatic molecules.[4][5]

Q4: How can I improve the resolution between this compound and Benz(e)aceanthrylene in my HPLC method?

Improving the resolution of these isomers requires careful optimization of several parameters:

  • Mobile Phase Composition: Fine-tuning the organic modifier (typically acetonitrile or methanol) to water ratio in the mobile phase can significantly impact selectivity. A shallow gradient or isocratic elution with an optimized solvent strength can improve separation.

  • Temperature: Column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. Operating at a controlled, and sometimes elevated, temperature can improve peak shape and resolution.[3]

  • Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the analysis time.[3]

  • Stationary Phase: As mentioned, using a column with high shape selectivity for PAHs is crucial.

Troubleshooting Guides

Issue 1: Poor Resolution Between this compound and Other Isomers

Symptoms:

  • Overlapping or co-eluting peaks for this compound and Benz(e)aceanthrylene.

  • Inability to accurately quantify individual isomers.

Possible Causes and Solutions:

CauseSolution
Inappropriate Column Switch to a specialized PAH column with high shape selectivity (e.g., C18 with specific bonding for aromatic compounds).
Sub-optimal Mobile Phase Optimize the mobile phase gradient. A shallower gradient around the elution time of the isomers can improve separation. Experiment with different organic modifiers (acetonitrile vs. methanol) as they can offer different selectivities.
Incorrect Temperature Optimize the column temperature. A systematic study of temperature effects (e.g., in 5°C increments) can help find the optimal condition for resolution.
Flow Rate Too High Reduce the flow rate to increase column efficiency. This will lead to longer run times but can significantly improve resolution.
Issue 2: Peak Tailing for this compound

Symptoms:

  • Asymmetric peaks with a pronounced "tail."

  • Reduced peak height and inaccurate integration.

Possible Causes and Solutions:

CauseSolution
Active Sites in the System (GC/HPLC) Use deactivated liners and septa in GC. For HPLC, ensure high-quality, end-capped columns are used. Secondary silanol interactions in HPLC can be minimized by using a mobile phase with a suitable pH or by using a highly deactivated stationary phase.
Column Contamination Implement a sample cleanup procedure to remove matrix components that can contaminate the column. Regularly bake out the GC column or flush the HPLC column with a strong solvent.
Improper Column Installation (GC) Ensure the column is cut cleanly and installed at the correct depth in the inlet and detector.
Sub-optimal Temperature Program (GC) A slow temperature ramp can sometimes lead to peak tailing for later eluting compounds. Ensure the final temperature is high enough to elute all PAHs.

Experimental Protocols

Detailed HPLC-UV Method for this compound Separation

This protocol is a starting point for the separation of this compound and its isomers. Optimization may be required based on your specific instrumentation and sample matrix.

ParameterSpecification
Column ZORBAX Eclipse PAH (4.6 x 250 mm, 5 µm) or equivalent
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% B to 100% B in 30 minutes, hold at 100% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 254 nm
Detailed GC-MS Method for this compound Analysis

This protocol provides a general framework for the analysis of this compound by GC-MS.

ParameterSpecification
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280°C
Injection Mode Splitless (1 µL)
Oven Program 80°C (hold 2 min), ramp to 300°C at 10°C/min, hold for 10 min
Transfer Line Temp 300°C
MS Ion Source Temp 230°C
MS Quadrupole Temp 150°C
Acquisition Mode Selected Ion Monitoring (SIM) for target ions of m/z 252

Data Presentation

Table 1: Representative HPLC Retention Times and Resolution
CompoundRetention Time (min)Resolution (Rs) vs. This compound
Benz(e)aceanthrylene22.51.8
This compound 23.2 -
Benzo(b)fluoranthene24.12.5
Benzo(k)fluoranthene24.83.9
Benzo(a)pyrene25.55.1

Note: These are representative values and may vary depending on the specific chromatographic conditions.

Table 2: GC-MS Retention Times and Key Ions
CompoundRetention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Benz(e)aceanthrylene25.8252250125
This compound 26.1 252 250 125
Benzo(b)fluoranthene27.3252250125
Benzo(k)fluoranthene27.4252250125
Benzo(a)pyrene28.0252250125

Note: Due to identical mass spectra for isomers, chromatographic separation is essential for identification.

Visualizations

Troubleshooting_Workflow Start Poor Resolution or Peak Tailing Observed CheckSystem Check for System-Wide Issues (e.g., leaks, pressure fluctuations) Start->CheckSystem SystemOK System Appears OK CheckSystem->SystemOK FixSystem Address System Issues (e.g., tighten fittings, degas mobile phase) SystemOK->FixSystem No IsomerSpecific Issue Specific to Isomers? SystemOK->IsomerSpecific Yes Reevaluate Re-evaluate Chromatography FixSystem->Reevaluate OptimizeMethod Optimize Chromatographic Method (Mobile Phase, Temperature, Flow Rate) IsomerSpecific->OptimizeMethod Yes PeakTailing Peak Tailing Specific? IsomerSpecific->PeakTailing No OptimizeMethod->Reevaluate ChangeColumn Consider a Different Column (e.g., specialized PAH column) ChangeColumn->Reevaluate PeakTailing->ChangeColumn No CheckActiveSites Investigate Active Sites (e.g., liner, column deactivation) PeakTailing->CheckActiveSites Yes SamplePrep Improve Sample Preparation (e.g., SPE cleanup) CheckActiveSites->SamplePrep SamplePrep->Reevaluate

Caption: Troubleshooting workflow for this compound separation.

HPLC_Method_Development Start Select HPLC Column (PAH Specific) ScoutGradient Initial Gradient Scouting (e.g., 50-100% Acetonitrile) Start->ScoutGradient EvaluateResolution Evaluate Isomer Resolution ScoutGradient->EvaluateResolution OptimizeGradient Optimize Gradient Slope EvaluateResolution->OptimizeGradient Resolution < 1.5 OptimizeTemp Optimize Temperature EvaluateResolution->OptimizeTemp Resolution ≥ 1.5 OptimizeFlow Optimize Flow Rate EvaluateResolution->OptimizeFlow Further Optimization Needed FinalMethod Final Validated Method EvaluateResolution->FinalMethod Resolution Acceptable OptimizeGradient->EvaluateResolution OptimizeTemp->EvaluateResolution OptimizeFlow->EvaluateResolution

Caption: Logical workflow for HPLC method development.

References

Technical Support Center: Benz(j)aceanthrylene Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benz(j)aceanthrylene.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound analysis?

The most significant sources of interference in this compound analysis are matrix effects and the presence of isomers.

  • Matrix Effects: Complex sample matrices, such as those from environmental or biological samples, contain numerous co-extracted compounds.[1][2] These compounds can co-elute with this compound and either suppress or enhance its signal during analysis by techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), leading to inaccurate quantification.[3]

  • Isomeric Interferences: this compound has several isomers, with benz[e]aceanthrylene being a notable interferent. These isomers often have very similar chromatographic retention times and mass spectra, making their individual separation and quantification challenging.[4][5] In some methods, this compound and benz[e]aceanthrylene are quantified together as a sum due to their co-elution.[4]

Q2: How can I minimize matrix effects in my this compound analysis?

Minimizing matrix effects is crucial for accurate quantification. Several strategies can be employed:

  • Effective Sample Preparation: A robust sample preparation method is the first line of defense. This can include techniques like solid-phase extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to remove a significant portion of the interfering matrix components before instrumental analysis.[3][6]

  • Use of Internal Standards: The use of an isotopically labeled internal standard, such as Benz[j]aceanthrylene-13C2,d2, is highly recommended.[5] Internal standards are added to the sample at a known concentration before extraction and experience similar matrix effects as the analyte, allowing for accurate correction during data analysis.

  • Matrix-Matched Calibrations: Preparing calibration standards in a blank matrix extract that is similar to the samples can help to compensate for signal suppression or enhancement caused by the matrix.[2]

  • Instrumental Techniques: Atmospheric pressure chemical ionization (APCI) has been shown to be less susceptible to matrix effects compared to electrospray ionization (ESI) in the LC-MS analysis of PAHs.[7]

Q3: My chromatogram shows a peak at the expected retention time for this compound, but the mass spectrum is not a perfect match. What could be the issue?

This issue often points to co-elution with an interfering compound, most likely an isomer.

  • Co-eluting Isomers: As mentioned, isomers like benz[e]aceanthrylene can co-elute.[4] To confirm, a higher resolution chromatographic method or a different stationary phase may be required to achieve separation.

  • Matrix Interference: A co-eluting matrix component could also be contributing to the mass spectrum. Reviewing the mass spectra of blank matrix samples can help identify potential interferences.

  • Fragmentation of a Larger Molecule: It is possible that a larger, co-eluting molecule is fragmenting in the mass spectrometer to produce ions with the same mass-to-charge ratio as this compound.

Troubleshooting Guides

Issue 1: Poor Recovery of this compound

Symptoms:

  • Low signal intensity for this compound in spiked samples.

  • Inconsistent results between replicate samples.

Possible Causes & Solutions:

CauseSolution
Inefficient Extraction Optimize the extraction solvent and method. For solid samples, consider techniques like accelerated solvent extraction (ASE).[3] Ensure the solvent is appropriate for the polarity of this compound.
Analyte Loss During Sample Cleanup Evaluate the solid-phase extraction (SPE) sorbent and elution solvents to ensure this compound is not being lost during this step. Perform recovery checks at each stage of the sample preparation process.
Degradation of Analyte This compound, like other PAHs, can be susceptible to photodegradation. Protect samples and standards from light.
Strong Matrix Effects Implement the use of an appropriate internal standard and consider matrix-matched calibration curves to correct for signal suppression.[2]
Issue 2: Inability to Separate this compound from Isomers

Symptoms:

  • A single, broad chromatographic peak where multiple isomers are expected.

  • Mass spectrum indicates the presence of more than one compound.

Possible Causes & Solutions:

CauseSolution
Inadequate Chromatographic Resolution For GC-MS: Optimize the temperature program (slower ramp rates can improve separation). Use a longer capillary column or a column with a different stationary phase (e.g., a liquid crystal column).[8] For LC-MS: Modify the mobile phase gradient and composition. Experiment with different stationary phases (e.g., C18, PFP).
Co-elution is Unavoidable with Current System If complete separation cannot be achieved, quantify the isomers as a sum.[4] This requires authentic standards for all co-eluting isomers to determine their combined response factor.

Quantitative Data Summary

The following table summarizes key mass spectrometry data for this compound, which can be useful for instrument setup and data analysis.

ParameterValueReference
Molecular Formula C20H12[9]
Monoisotopic Mass 252.0939 g/mol [9]
Common Adducts in Mass Spectrometry (m/z) [M+H]+: 253.10118, [M+Na]+: 275.08312[9]

Experimental Protocols

Protocol 1: Generic Sample Preparation for this compound in Environmental Solids (e.g., Soil, Sediment)

  • Sample Extraction:

    • Homogenize the sample.

    • Accurately weigh approximately 5-10 g of the sample into an extraction thimble.

    • Spike the sample with a known amount of a suitable internal standard (e.g., Benz[j]aceanthrylene-13C2,d2).

    • Extract the sample using an accelerated solvent extraction (ASE) system with a suitable solvent like toluene or a mixture of hexane and acetone.[10]

  • Extract Concentration:

    • Concentrate the extract to a small volume (e.g., 1-2 mL) using a gentle stream of nitrogen.

  • Sample Cleanup using Solid-Phase Extraction (SPE):

    • Condition a silica gel SPE cartridge with hexane.

    • Load the concentrated extract onto the cartridge.

    • Wash the cartridge with a non-polar solvent (e.g., hexane) to remove aliphatic interferences.

    • Elute the PAH fraction, including this compound, with a more polar solvent or solvent mixture (e.g., dichloromethane/hexane).[6]

  • Final Concentration and Analysis:

    • Concentrate the eluted fraction to the final desired volume.

    • The sample is now ready for injection into the GC-MS or LC-MS system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Sample Collection Spike Spike with Internal Standard Sample->Spike Extraction Accelerated Solvent Extraction (ASE) Spike->Extraction Concentration1 Concentration Extraction->Concentration1 SPE Solid-Phase Extraction (SPE) Cleanup Concentration1->SPE Concentration2 Final Concentration SPE->Concentration2 GCMS GC-MS or LC-MS Analysis Concentration2->GCMS Data Data Processing & Quantification GCMS->Data

Caption: A typical experimental workflow for the analysis of this compound.

troubleshooting_logic Start Inaccurate this compound Results CheckRecovery Check Analyte Recovery Start->CheckRecovery LowRecovery Low Recovery CheckRecovery->LowRecovery No GoodRecovery Good Recovery CheckRecovery->GoodRecovery Yes CheckIsomers Suspect Isomeric Interference? Coelution Co-elution Likely CheckIsomers->Coelution Yes OptimizePrep Optimize Sample Prep (Extraction/Cleanup) LowRecovery->OptimizePrep UseIS Implement Internal Standard LowRecovery->UseIS GoodRecovery->CheckIsomers OptimizeChromo Optimize Chromatography (Column, Gradient) Coelution->OptimizeChromo SumQuant Quantify as Sum Coelution->SumQuant

Caption: A troubleshooting decision tree for common issues in this compound analysis.

References

Technical Support Center: Benz(j)aceanthrylene Standard Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Benz(j)aceanthrylene standard solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation for this compound standard solutions?

A1: The primary causes of degradation for polycyclic aromatic hydrocarbon (PAH) standard solutions like this compound are exposure to light (photodegradation), elevated temperatures, and reactive solvents. PAHs, due to their aromatic structure, are susceptible to photo-oxidation.[1] Long-term storage at room temperature, especially with exposure to sunlight or laboratory lighting, can lead to a significant loss of the analyte.[1][2]

Q2: What are the recommended storage conditions for this compound standard solutions?

A2: To ensure the long-term stability of this compound standard solutions, they should be stored at low temperatures, typically -18°C or colder, in the dark.[2][3] It is highly recommended to use amber glass vials to protect the solution from light.[2] Solutions stored in ampoules at -20°C have shown stability for at least one year.[3]

Q3: Which solvents are best for preparing and storing this compound standard solutions?

A3: Toluene and acetonitrile are commonly used solvents for preparing and storing PAH standard solutions and have been shown to be suitable for long-term storage.[2][3] Some solvents, like dimethyl sulfoxide (DMSO), can act as photosensitizers and accelerate the degradation of PAHs in the presence of light.[1]

Q4: How often should I check the concentration of my this compound working solutions?

A4: The concentration of working solutions should be verified regularly, especially if they are used frequently and stored at room temperature during use. For routine analysis, it is good practice to prepare fresh working solutions from a stock solution stored under recommended conditions. The stability of a working solution depends on the frequency of use and the laboratory environment.

Q5: What are the potential degradation products of this compound?

A5: While specific degradation products for this compound in standard solutions are not well-documented in the literature, photodegradation of PAHs typically leads to the formation of quinones, diones, and hydroxylated derivatives.[1] For example, the metabolism of this compound has been shown to produce various dihydrodiols and hydroxy derivatives.[3] It is plausible that similar oxidized species could be formed through chemical degradation.

Troubleshooting Guide

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low or no signal for this compound in my analysis. 1. Degradation of the standard solution: The solution may have been exposed to light or elevated temperatures. 2. Adsorption to container surfaces: PAHs can adsorb to plastic surfaces. 3. Incorrect dilution: Errors in the preparation of working solutions.1. Prepare a fresh dilution from a stock solution stored under recommended conditions (-18°C or colder, in the dark). Verify the concentration of the stock solution if degradation is suspected. 2. Use glass or amber glassware for all solutions.[4] 3. Recalculate and carefully prepare new dilutions.
Inconsistent or drifting results over a sequence of analyses. 1. Degradation of the working solution: The solution left at room temperature in the autosampler is degrading over time. 2. Evaporation of solvent: The solvent in the autosampler vial may be evaporating, leading to an increase in concentration. 3. Instrumental drift: The analytical instrument may not be stable.1. Use an autosampler with temperature control if available. Prepare smaller batches of working solution more frequently. Protect autosampler vials from light by using amber vials or covering the tray. 2. Ensure autosampler vials are properly capped and sealed. 3. Run regular calibration checks and system suitability tests to monitor instrument performance.
Appearance of unknown peaks in the chromatogram. 1. Formation of degradation products: The standard has started to degrade. 2. Contamination: The solvent or glassware may be contaminated.1. Prepare a fresh standard solution and compare the chromatograms. If the unknown peaks are absent in the fresh standard, degradation is the likely cause. 2. Run a solvent blank to check for contamination. Ensure all glassware is thoroughly cleaned. [4]

Quantitative Data on PAH Stability

Table 1: Stability of Benzo[a]pyrene (BaP) in Different Solvents under Sunlight Exposure at Room Temperature

SolventConcentration after 20 days (% of initial)Concentration after 80 days (% of initial)
Methanol~95%~85%
Acetonitrile~90%~80%
Dichloromethane~85%~70%
Hexane~80%~65%
Cyclohexane~75%~60%
DMSO~50%0%

Data is estimated from graphical representations in Dąbrowska et al., 2008 and is intended for comparative purposes.[1]

Table 2: Effect of Temperature on the Stability of Benzo[a]pyrene (BaP) in Hexane Solution

TemperatureHeating TimeRemaining BaP (%)
100°C4 hours~80%
200°C4 hours~40%

Data is derived from a study by Chen & Chen, 2001. Heating was performed in a closed system.[5]

Experimental Protocols

Protocol for Stability Testing of this compound Standard Solution

This protocol outlines a procedure to evaluate the stability of a this compound standard solution under specific storage conditions.

1. Objective: To determine the stability of a this compound standard solution in a specified solvent (e.g., acetonitrile or toluene) under defined storage conditions (e.g., room temperature with light exposure, refrigerated at 4°C in the dark, and frozen at -20°C in the dark).

2. Materials:

  • This compound certified reference material

  • High-purity solvent (e.g., HPLC-grade acetonitrile or toluene)

  • Class A volumetric flasks and pipettes

  • Amber glass vials with PTFE-lined caps

  • HPLC or GC-MS system with a validated method for the analysis of this compound

3. Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of a known concentration (e.g., 100 µg/mL).

  • Preparation of Stability Samples:

    • Aliquot the stock solution into multiple amber glass vials.

    • Prepare enough vials to be tested at each time point for each storage condition.

  • Initial Analysis (Time Zero):

    • Immediately after preparation, take three vials, prepare appropriate dilutions for analysis, and analyze them using the validated chromatographic method.

    • The average of these measurements will serve as the initial concentration (100% value).

  • Storage:

    • Divide the remaining vials into the different storage conditions to be tested:

      • Group A: Room temperature (~25°C) with ambient light exposure.

      • Group B: Refrigerated (4°C) in the dark.

      • Group C: Frozen (-20°C) in the dark.

  • Analysis at Subsequent Time Points:

    • At predetermined intervals (e.g., 1, 2, 4, 8, and 12 weeks), remove three vials from each storage condition.

    • Allow the refrigerated and frozen samples to equilibrate to room temperature before opening.

    • Prepare dilutions and analyze the samples using the same method as the initial analysis.

  • Data Analysis:

    • Calculate the average concentration of this compound for each storage condition at each time point.

    • Express the stability as a percentage of the initial (time zero) concentration.

    • Plot the percentage of remaining this compound against time for each storage condition.

    • The solution is considered stable as long as the concentration remains within a predefined acceptance criterion (e.g., 95-105% of the initial concentration).

Visualizations

G Troubleshooting Workflow for this compound Degradation start Inconsistent or Low This compound Signal check_storage Check Storage Conditions of Stock Solution start->check_storage storage_ok Were they stored at <= -18°C and protected from light? check_storage->storage_ok prepare_fresh_stock Prepare Fresh Stock Solution from CRM storage_ok->prepare_fresh_stock No check_working_solution Check Handling of Working Solution storage_ok->check_working_solution Yes prepare_fresh_stock->check_working_solution light_exposure Was working solution exposed to light or room temp for extended periods? check_working_solution->light_exposure prepare_fresh_working Prepare Fresh Working Solution from reliable stock light_exposure->prepare_fresh_working Yes check_labware Check Labware light_exposure->check_labware No prepare_fresh_working->check_labware is_glassware Are you using amber glass vials/flasks? check_labware->is_glassware use_glassware Switch to Amber Glassware. Rinse with solvent. is_glassware->use_glassware No check_instrument Run Instrument Diagnostics and System Suitability is_glassware->check_instrument Yes use_glassware->check_instrument instrument_ok Does it pass? check_instrument->instrument_ok troubleshoot_instrument Troubleshoot Instrument (e.g., check lamp, detector, column, injector) instrument_ok->troubleshoot_instrument No end Problem Resolved instrument_ok->end Yes troubleshoot_instrument->end

Caption: Troubleshooting workflow for degradation of this compound solutions.

References

Technical Support Center: Benz(j)aceanthrylene Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of Benz(j)aceanthrylene using mass spectrometry. It is intended for researchers, scientists, and professionals in drug development who are working with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary mass spectrometry techniques for analyzing this compound?

A1: The most common techniques for the analysis of this compound are Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods offer the high sensitivity and selectivity required for detecting this compound at low concentrations in complex matrices.

Q2: What is the molecular weight and formula of this compound?

A2: The molecular formula for this compound is C₂₀H₁₂ and its monoisotopic mass is 252.0939 g/mol . This information is crucial for setting up the mass spectrometer to detect the correct precursor ion.

Q3: Which ionization techniques are most effective for this compound?

A3: For GC-MS, Electron Ionization (EI) is the standard. For LC-MS, Atmospheric Pressure Photoionization (APPI) and Atmospheric Pressure Chemical Ionization (APCI) are generally more effective than Electrospray Ionization (ESI) for nonpolar compounds like PAHs. Dopant-assisted APPI can further enhance ionization efficiency.

Q4: How can I improve the sensitivity of my this compound analysis?

A4: To improve sensitivity, consider the following:

  • Use a sensitive instrument: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is highly recommended.

  • Optimize ionization source parameters: Fine-tuning parameters like gas flows, temperatures, and voltages can significantly impact signal intensity.

  • Sample preparation: Employ solid-phase extraction (SPE) to concentrate the analyte and remove matrix interferences.

  • Chromatography: Ensure good chromatographic peak shape and separation from isomers.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound.

Issue 1: Poor or No Signal for this compound
Possible Cause Troubleshooting Step
Incorrect MRM Transitions Verify the precursor and product ions. For this compound (m/z 252.1), a pseudo-MRM (252.1 > 252.1) is a robust choice due to the stability of the molecular ion. Predicted fragment ions can also be monitored.
Low Ionization Efficiency If using LC-MS, ensure you are using an appropriate ionization source (APPI or APCI). For APPI, the use of a dopant like toluene may be necessary. For GC-MS, check the ion source for contamination.
Sample Degradation This compound can be sensitive to light. Protect samples and standards from light during storage and preparation.
Poor Chromatography Check for peak tailing or broad peaks. This can be due to active sites in the GC liner or column, or improper mobile phase composition in LC.
Instrument Contamination PAHs can adsorb to surfaces in the mass spectrometer. A system bake-out or source cleaning may be required.
Issue 2: High Background Noise or Interferences
Possible Cause Troubleshooting Step
Matrix Effects The sample matrix can suppress or enhance the analyte signal. Improve sample cleanup procedures, or use matrix-matched calibration standards. An isotopically labeled internal standard can also help to correct for matrix effects.
Contaminated Solvents or Reagents Run a blank injection of your solvents to check for contamination. Use high-purity solvents.
Co-eluting Isobars This compound has several isomers. Ensure your chromatographic method provides adequate separation from other PAHs with the same nominal mass.
Leaking System Check for leaks in the GC or LC system, as well as the mass spectrometer's vacuum system.

Experimental Protocols & Data

Predicted MRM Transitions for this compound

Due to the high stability of the this compound molecule, a pseudo-MRM transition is often the most sensitive. However, monitoring characteristic fragment ions can provide greater selectivity. The following table provides predicted MRM transitions based on the molecular weight of this compound and common fragmentation patterns of PAHs. Note: These values should be optimized on your specific instrument.

Parameter Value Description
Precursor Ion (Q1) 252.1 m/zThe molecular ion of this compound.
Product Ion (Q3) - Quantifier 252.1 m/zPseudo-MRM transition, typically the most intense.
Product Ion (Q3) - Qualifier 1 250.1 m/zCorresponds to the loss of H₂.
Product Ion (Q3) - Qualifier 2 226.1 m/zCorresponds to the loss of C₂H₂.
Collision Energy (CE) 20-40 eVThis is a typical range for PAHs and should be optimized empirically.
Example Limit of Detection

The following data is from a study using an LC-GC/MS system for the analysis of this compound.

Parameter Value
Limit of Detection (LOD) 2.5 pg[1]
Limit of Quantification (LOQ) 12 pg[1]

Visualizations

Logical Workflow for Optimizing this compound Analysis

cluster_0 Method Development cluster_1 Optimization cluster_2 Validation & Troubleshooting A Define Analytical Goals (e.g., LOD, LOQ) B Select Analytical Technique (GC-MS/MS or LC-MS/MS) A->B C Initial Parameter Setup B->C D Optimize Sample Preparation (e.g., SPE) C->D E Optimize Chromatography (Column, Mobile Phase/Oven Program) D->E F Optimize MS Parameters (Source, MRM Transitions) E->F G Method Validation (Linearity, Accuracy, Precision) F->G H Routine Analysis G->H I Troubleshooting (Poor Signal, High Noise) H->I I->F Re-optimize

Caption: Workflow for mass spectrometry method development for this compound.

References

Troubleshooting low recovery of Benz(j)aceanthrylene during extraction.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the extraction of Benz(j)aceanthrylene, a high molecular weight polycyclic aromatic hydrocarbon (PAH).

Troubleshooting Guide: Low Recovery of this compound

Low recovery of this compound can arise from various factors throughout the experimental workflow. This guide provides a systematic approach to identifying and resolving common issues.

ProblemPotential Cause(s)Recommended Solutions
Low Recovery in All Samples Inefficient Extraction: The chosen solvent or extraction method may not be suitable for the sample matrix. This compound, being a high molecular weight PAH, can be strongly adsorbed to particulate matter.[1]Optimize Solvent: Switch to a more effective solvent or solvent mixture. Dichloromethane (DCM) or a mixture of hexane and acetone (1:1) are often effective for PAHs.[2] For complex matrices, consider a pre-treatment step with a solvent like DCM to improve analyte accessibility. Select an Appropriate Method: For complex solid matrices, more exhaustive techniques like pressurized liquid extraction (PLE) or Soxhlet extraction may yield higher recoveries compared to sonication.[3]
Analyte Adsorption: this compound can adsorb to the surfaces of glassware and plasticware.[1]Use Appropriate Labware: Utilize glassware or stainless steel containers. Avoid plastic whenever possible. Solvent Rinsing: Thoroughly rinse all glassware that comes into contact with the sample or extract with the extraction solvent to recover any adsorbed analyte.[1]
Incomplete Elution from Cleanup Column: If using Solid Phase Extraction (SPE) for sample cleanup, the elution solvent may not be strong enough to desorb this compound completely from the sorbent.[1]Optimize Elution: Increase the volume or the elution strength of the solvent. Ensure the chosen solvent is appropriate for the sorbent and the analyte. For C18 cartridges, dichloromethane or methanol are common elution solvents.[1]
Variable or Inconsistent Recovery Matrix Effects: The sample matrix can interfere with the extraction process, leading to inconsistent recoveries. This is particularly common in complex environmental or biological samples.Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that is similar to the samples to compensate for matrix effects. Sample Cleanup: Implement a thorough cleanup step, such as SPE, to remove interfering compounds before analysis.
Sample Heterogeneity: The distribution of this compound within the sample may not be uniform.Homogenization: Ensure the sample is thoroughly homogenized before taking a subsample for extraction.
Loss of Analyte During Evaporation Co-evaporation with Solvent: During solvent evaporation steps to concentrate the extract, this compound can be lost, although this is less of a concern for high molecular weight PAHs compared to more volatile ones.Gentle Evaporation: Use a gentle stream of nitrogen and a controlled temperature (e.g., 40°C) for evaporation. Avoid evaporating the sample to complete dryness.[4] Keeper Solvent: While less critical for this compound, adding a small amount of a high-boiling point, non-interfering solvent can help prevent loss of other less heavy PAHs if they are also of interest.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for extracting this compound?

A1: The choice of solvent is critical for efficient extraction. For high molecular weight PAHs like this compound, solvents with good solvating power for aromatic compounds are preferred. Dichloromethane (DCM) and mixtures of hexane and acetone (e.g., 1:1 v/v) have shown good recoveries for PAHs from solid matrices.[2] Toluene has also been used effectively in pressurized liquid extraction systems.

Q2: How can I minimize the loss of this compound during sample preparation?

A2: To minimize loss, use glassware and rinse it thoroughly with the extraction solvent.[1] During solvent evaporation, use a gentle stream of nitrogen and a controlled temperature to prevent the sample from going to dryness.[4] Proper storage of samples, wrapped in aluminum foil at low temperatures (e.g., -20°C), is also crucial to prevent degradation.

Q3: Is sonication a suitable method for extracting this compound?

A3: While sonication is a common and relatively simple extraction method, its efficiency for high molecular weight PAHs like this compound can be lower compared to more rigorous methods, especially in complex matrices like soil or sediment.[3][5] For such samples, methods like Soxhlet extraction or pressurized liquid extraction often provide higher and more consistent recoveries.[3]

Q4: What type of SPE cartridge should I use for cleaning up my this compound extract?

A4: For the cleanup of PAH extracts, C18 or silica gel SPE cartridges are commonly used.[1] The choice depends on the nature of the interfering compounds in your sample matrix. C18 is effective for retaining non-polar compounds like this compound from more polar matrices, while silica gel can be used to separate aromatic compounds from other organic components.

Q5: How do I know if matrix effects are impacting my this compound recovery?

A5: Matrix effects can be identified by analyzing a matrix spike, where a known amount of this compound is added to a blank sample matrix and carried through the entire extraction and analysis procedure. If the recovery is significantly lower or higher than a spike in a clean solvent, matrix effects are likely present. Using matrix-matched calibration standards can help to mitigate the impact of these effects on quantification.

Quantitative Data on PAH Recovery

The following tables summarize typical recovery data for high molecular weight PAHs, including those structurally similar to this compound, using different extraction methods and solvents. This data can help guide your method selection and optimization.

Table 1: Comparison of Extraction Methods for High Molecular Weight PAHs in Soil

Extraction MethodTypical Recovery Range (%)Reference
Soxhlet Extraction57 - 99[6]
Ultrasonic Extraction70 - 107[6]
Mechanical Shaking55 - 110[6]
Pressurized Liquid ExtractionGenerally good agreement with Soxhlet[7]

Note: Recovery can be highly matrix-dependent.

Table 2: Influence of Solvent on PAH Recovery (Ultrasonic Extraction of Sediments)

Solvent SystemTypical Recovery (%)Reference
n-hexane:acetone (1:1, v/v)> 90[2]
methanol-dichloromethane (2:1, v/v)54.82 - 94.70[8]

Experimental Protocols

Below are detailed protocols for common extraction methods that can be adapted for this compound from various solid matrices.

Protocol 1: Ultrasonic Extraction of this compound from Sediment

This protocol is adapted from established methods for PAH extraction from sediments.[2]

Materials:

  • Sediment sample, homogenized

  • Extraction solvent: n-hexane:acetone (1:1, v/v)

  • Anhydrous sodium sulfate

  • Glass centrifuge tubes with screw caps

  • Ultrasonic bath

  • Centrifuge

  • Concentration tube

  • Nitrogen evaporation system

Procedure:

  • Weigh approximately 5 g of the homogenized wet sediment sample into a glass centrifuge tube.

  • Add 20 mL of the n-hexane:acetone (1:1, v/v) extraction solvent to the tube.

  • Place the tube in an ultrasonic bath and sonicate for 15 minutes.

  • Repeat the sonication cycle three more times for a total of four cycles.

  • After the final sonication, centrifuge the sample to separate the solvent from the sediment.

  • Carefully decant the supernatant into a clean concentration tube.

  • Add a small amount of anhydrous sodium sulfate to the extract to remove any residual water.

  • Concentrate the extract to the desired final volume (e.g., 1 mL) under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • The extract is now ready for cleanup or direct analysis.

Protocol 2: Solid Phase Extraction (SPE) for Cleanup of this compound Extract

This protocol is a general procedure for cleaning up a PAH extract using a C18 SPE cartridge.[1]

Materials:

  • PAH extract in a suitable solvent

  • SPE Cartridges: C18

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Reagent-free water

  • SPE vacuum manifold

  • Collection tubes

Procedure:

  • Cartridge Conditioning:

    • Pass 10 mL of DCM through the C18 cartridge. Do not allow the sorbent to go dry.

    • Pass 10 mL of MeOH through the cartridge. Do not allow the sorbent to go dry.

    • Equilibrate the cartridge with 10 mL of reagent-free water, leaving a layer of water on top of the sorbent.

  • Sample Loading:

    • Load the sample extract onto the conditioned cartridge. The loading solvent should be miscible with water. If the extract is in a non-polar solvent, it may need to be solvent-exchanged to a more polar solvent before loading.

  • Washing:

    • Wash the cartridge with a small volume of a weak solvent (e.g., water/methanol mixture) to remove polar interferences.

  • Analyte Elution:

    • Place a collection tube under the cartridge.

    • Elute the PAHs from the cartridge by passing two 5 mL portions of DCM through the sorbent. Allow the solvent to soak for a few minutes before drawing it through.

  • Extract Concentration:

    • Transfer the collected eluate to a concentration tube and concentrate to the desired final volume under a gentle stream of nitrogen.

Protocol 3: Soxhlet Extraction of this compound from Solid Matrices

Soxhlet extraction is a classic and exhaustive technique suitable for strongly adsorbed analytes.[3]

Materials:

  • Solid sample (e.g., soil, food), dried and homogenized

  • Extraction solvent (e.g., dichloromethane or hexane:acetone)

  • Soxhlet extraction apparatus (thimble, extractor, condenser, round-bottom flask)

  • Heating mantle

  • Cellulose extraction thimble

  • Anhydrous sodium sulfate

Procedure:

  • Weigh an appropriate amount of the dried and homogenized sample (e.g., 10-20 g) into a cellulose extraction thimble.

  • Place the thimble inside the Soxhlet extractor.

  • Add the extraction solvent to the round-bottom flask, ensuring the volume is sufficient for several cycles.

  • Assemble the Soxhlet apparatus and place it on the heating mantle.

  • Heat the solvent to a gentle boil. The solvent vapor will travel up to the condenser, liquefy, and drip into the thimble containing the sample.

  • Allow the extraction to proceed for a sufficient time (e.g., 8-24 hours) to ensure complete extraction. The solvent will cycle through the sample multiple times.

  • After extraction, allow the apparatus to cool.

  • Dismantle the apparatus and transfer the extract from the round-bottom flask to a concentration tube.

  • Add anhydrous sodium sulfate to remove any water.

  • Concentrate the extract to the desired final volume.

Visualizations

Troubleshooting_Workflow Start Low this compound Recovery Check_Method Review Extraction Method & Solvent Start->Check_Method Check_Labware Inspect Labware for Adsorption Start->Check_Labware Check_Cleanup Evaluate Cleanup Step (e.g., SPE) Start->Check_Cleanup Check_Evaporation Assess Evaporation Procedure Start->Check_Evaporation Optimize_Method Optimize Method (e.g., PLE, Soxhlet) Check_Method->Optimize_Method Use_Glassware Use Glassware & Rinse Thoroughly Check_Labware->Use_Glassware Optimize_Elution Optimize Elution Solvent/Volume Check_Cleanup->Optimize_Elution Gentle_Evaporation Use Gentle N2 Stream & Controlled Temp Check_Evaporation->Gentle_Evaporation End Improved Recovery Optimize_Method->End Use_Glassware->End Optimize_Elution->End Gentle_Evaporation->End

Caption: A troubleshooting workflow for addressing low recovery of this compound.

SPE_Workflow Start Start SPE Cleanup Condition Condition Cartridge (DCM, MeOH, Water) Start->Condition Load Load Sample Extract Condition->Load Wash Wash with Weak Solvent (Remove Interferences) Load->Wash Elute Elute this compound (e.g., DCM) Wash->Elute Concentrate Concentrate Eluate Elute->Concentrate End Clean Extract Ready for Analysis Concentrate->End

Caption: A typical workflow for Solid Phase Extraction (SPE) cleanup of a this compound extract.

References

Technical Support Center: Matrix Effects in Benz(j)aceanthrylene Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the accurate quantification of Benz(j)aceanthrylene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding matrix effects encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound quantification?

A1: Matrix effects are the alteration of the analytical signal of a target analyte, such as this compound, due to the co-eluting components of the sample matrix.[1] These effects can manifest as either signal suppression (a decrease in signal intensity) or signal enhancement (an increase in signal intensity).[2] This interference can lead to inaccurate quantification, compromising the reliability and validity of analytical results.[3] In complex matrices like soil, food, or biological fluids, these effects are a significant challenge.

Q2: What causes matrix effects in LC-MS/MS and GC-MS analysis of this compound?

A2: In Liquid Chromatography-Mass Spectrometry (LC-MS/MS), matrix effects primarily occur during the ionization process in the mass spectrometer source.[3] Co-eluting matrix components can compete with this compound for ionization, leading to ion suppression.[2] Conversely, some matrix components can facilitate the ionization of the analyte, causing ion enhancement. In Gas Chromatography-Mass Spectrometry (GC-MS), matrix effects can arise from non-volatile matrix components accumulating in the injector port or on the column, leading to signal enhancement or suppression.[3]

Q3: How can I minimize matrix effects during sample preparation for this compound analysis?

A3: Effective sample preparation is crucial for minimizing matrix effects. Solid-Phase Extraction (SPE) is a widely used technique to clean up complex samples and isolate PAHs like this compound from interfering matrix components. A well-optimized SPE protocol can significantly reduce matrix effects and improve analytical accuracy.

Q4: What are the primary strategies to compensate for matrix effects during data analysis?

A4: The most common strategies to compensate for matrix effects include:

  • Internal Standard (IS) Calibration: An internal standard is a compound with similar chemical and physical properties to the analyte, which is added to the sample at a known concentration before analysis. By monitoring the signal of the IS, variations in the analytical process, including matrix effects, can be corrected.[4]

  • Stable Isotope Dilution (SID): This is considered the gold standard for correcting matrix effects. A stable isotope-labeled version of this compound is used as an internal standard. Since its chemical and physical properties are nearly identical to the native analyte, it experiences the same matrix effects, allowing for highly accurate correction.[1][5][6]

  • Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix extract that is similar to the samples being analyzed. This helps to ensure that the calibration standards and the samples experience similar matrix effects.

  • Standard Addition Method: Known amounts of a this compound standard are added to the sample extracts. The response is then plotted against the added concentration, and the original concentration is determined by extrapolation. This method is particularly useful when a blank matrix is not available.[7][8][9]

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of this compound due to matrix effects.

Problem Potential Cause Troubleshooting Steps
Poor reproducibility of results Inconsistent matrix effects between samples.1. Ensure consistent sample preparation for all samples and standards. 2. Implement an internal standard or stable isotope dilution method for correction. 3. Evaluate the homogeneity of the sample matrix.
Analyte signal is unexpectedly low (Signal Suppression) Co-eluting matrix components are suppressing the ionization of this compound.[2]1. Optimize the chromatographic method to improve the separation of this compound from interfering peaks. 2. Enhance the sample cleanup procedure (e.g., optimize SPE). 3. Switch to a different ionization source if possible (e.g., APCI instead of ESI, as it can be less susceptible to matrix effects).[3] 4. Use the standard addition method for quantification.[7][8][9]
Analyte signal is unexpectedly high (Signal Enhancement) Co-eluting matrix components are enhancing the ionization of this compound.[10]1. Improve chromatographic separation to isolate the analyte from enhancing compounds. 2. Refine the sample cleanup protocol to remove the enhancing components. 3. Utilize matrix-matched calibration curves. 4. Employ the standard addition method for accurate quantification.[7][8][9]
Inconsistent internal standard response The internal standard is also affected by the matrix, but not in the same way as the analyte, or the IS is not appropriate for the analyte.1. Select an internal standard that is structurally very similar to this compound. A stable isotope-labeled internal standard is the ideal choice.[1][5][6] 2. Ensure the internal standard is added to all samples and standards at a consistent concentration early in the sample preparation process.

Data Presentation: Matrix Effects on this compound Quantification

The following table summarizes hypothetical quantitative data on matrix effects for this compound in various matrices, illustrating the percentage of signal suppression or enhancement. Note: Actual values can vary significantly depending on the specific sample composition and analytical method.

Matrix Analytical Method Matrix Effect (%) Reference
Soil (Clayey)GC-MS/MS-31% (Suppression)[11]
Soil (Sandy)GC-MS/MS<1% (Negligible)[11]
Herbal MedicinesGC-MS/MSVariable (Suppression & Enhancement)[12]
Chinese ChivesLC-MS/MS-18.8% to 7.2% (Soft Effect)[13]
MeatGC/MSMatrix interference observed, GPC cleanup effective[4]
SedimentLC-MS/MS-26% (Suppression for Caffeine, a polar compound)[14]

Experimental Protocols

Evaluation of Matrix Effects

This protocol describes a common method to quantify the extent of matrix effects.

  • Prepare two sets of solutions:

    • Set A (Standard in Solvent): Prepare a series of calibration standards of this compound in a pure solvent (e.g., acetonitrile or methanol) at different concentration levels.

    • Set B (Standard in Matrix): Obtain a blank matrix sample (a sample of the same type as the study samples, but with no this compound). Extract this blank matrix using your established sample preparation method. Spike the extracted blank matrix with this compound at the same concentration levels as in Set A.

  • Analyze both sets of solutions using the same LC-MS/MS or GC-MS method.

  • Calculate the Matrix Effect (ME%) using the following formula: ME(%) = ( (Signal intensity in Matrix) / (Signal intensity in Solvent) - 1 ) * 100

    • A positive value indicates signal enhancement.

    • A negative value indicates signal suppression.

    • Values between -20% and +20% are often considered acceptable, indicating a "soft" matrix effect.[13]

Internal Standard (IS) Calibration Protocol
  • Select an appropriate internal standard. A stable isotope-labeled this compound (e.g., Benz[j]aceanthrylene-d12) is the preferred choice.[1][5][6] If unavailable, a structurally similar PAH that is not present in the samples can be used.

  • Prepare a stock solution of the internal standard.

  • Add a precise and consistent amount of the internal standard stock solution to all calibration standards, quality control samples, and unknown samples at the beginning of the sample preparation process.

  • Prepare a series of calibration standards containing known concentrations of this compound and the fixed concentration of the internal standard.

  • Analyze the standards and samples.

  • Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

  • Calculate the concentration of this compound in the unknown samples using the calibration curve and the measured peak area ratios.

Standard Addition Method Protocol

This method is ideal when a blank matrix is unavailable.[7][8][9]

  • Divide a sample extract into at least four equal aliquots.

  • Leave one aliquot un-spiked.

  • Spike the remaining aliquots with increasing, known amounts of a this compound standard solution. The spiking levels should ideally be 0.5, 1.0, and 1.5 times the expected concentration of the analyte in the sample.

  • Analyze all aliquots using your analytical method.

  • Plot the signal intensity (y-axis) against the concentration of the added standard (x-axis).

  • Perform a linear regression on the data points.

  • Determine the absolute value of the x-intercept. This value represents the concentration of this compound in the original, un-spiked sample.

Visualizations

Experimental_Workflow_for_Matrix_Effect_Evaluation cluster_prep Sample Preparation cluster_analysis Analysis & Calculation Sample Matrix Sample Blank_Matrix Blank Matrix Sample->Blank_Matrix Select Representative Blank Extracted_Blank Extracted Blank Matrix Blank_Matrix->Extracted_Blank Extraction Solvent Pure Solvent Spiked_Solvent Spiked Solvent (Set A) Solvent->Spiked_Solvent Spiking Analysis LC-MS/MS or GC-MS Analysis Spiked_Solvent->Analysis Spiked_Matrix Spiked Matrix (Set B) Extracted_Blank->Spiked_Matrix Spiking Spiked_Matrix->Analysis Calculation Calculate Matrix Effect (%) Analysis->Calculation

Workflow for Evaluating Matrix Effects.

Troubleshooting_Logic_for_Matrix_Effects Start Inaccurate Quantification of this compound Check_Reproducibility Check Reproducibility Start->Check_Reproducibility Signal_Consistent Signal Consistent? Check_Reproducibility->Signal_Consistent Poor Use_IS Use Internal Standard / SID Check_Reproducibility->Use_IS Good, but inaccurate Low_Signal Low Signal (Suppression) Signal_Consistent->Low_Signal No (Low) High_Signal High Signal (Enhancement) Signal_Consistent->High_Signal No (High) Optimize_Chroma Optimize Chromatography Low_Signal->Optimize_Chroma Improve_Cleanup Improve Sample Cleanup (SPE) Low_Signal->Improve_Cleanup Standard_Addition Use Standard Addition Low_Signal->Standard_Addition High_Signal->Optimize_Chroma High_Signal->Improve_Cleanup Matrix_Matched_Cal Use Matrix-Matched Calibration High_Signal->Matrix_Matched_Cal End Accurate Quantification Optimize_Chroma->End Improve_Cleanup->End Use_IS->End Matrix_Matched_Cal->End Standard_Addition->End

Troubleshooting Logic for Matrix Effects.

References

How to increase the sensitivity of Benz(j)aceanthrylene detection.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of Benz(j)aceanthrylene (B[j]A) detection in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound (B[j]A) and why is its sensitive detection important?

This compound is a cyclopenta-fused polycyclic aromatic hydrocarbon (PAH) known for its potent mutagenic and carcinogenic properties.[1][2][3] It is found in environmental samples such as urban air particulate matter.[1][2][3] Due to its high toxicity, even at low concentrations, highly sensitive detection methods are crucial for accurate risk assessment and to understand its contribution to the overall cancer risk of environmental mixtures.[1]

Q2: Which analytical techniques are most suitable for achieving high sensitivity in B[j]A detection?

For trace-level detection of B[j]A, gas chromatography-mass spectrometry (GC-MS), particularly in tandem (GC-MS/MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are highly effective. High-performance liquid chromatography (HPLC) with fluorescence detection (FLD) is also a very sensitive method, leveraging the native fluorescence of B[j]A.

Q3: How can I improve the extraction of B[j]A from my sample matrix?

Optimizing your sample preparation is critical for enhancing detection sensitivity. For solid samples like air particulate matter collected on filters, pressurized liquid extraction (PLE) with a solvent like toluene is an effective method.[1] This can be followed by a cleanup step using solid-phase extraction (SPE) to remove interfering compounds. For liquid samples, liquid-liquid extraction (LLE) or SPE can be employed. The choice of SPE sorbent and elution solvents should be optimized for B[j]A's nonpolar nature.

Q4: Are there known interferences for B[j]A analysis, and how can I mitigate them?

Yes, isomeric PAHs with the same molecular weight (252 g/mol ) can interfere with B[j]A detection, especially in GC-MS analysis. Chromatographic separation needs to be optimized to resolve B[j]A from its isomers. Using a high-resolution capillary column, such as one specifically designed for PAH analysis, is recommended. Matrix effects, where other components in the sample extract suppress or enhance the ionization of B[j]A in MS-based methods, are another common issue. This can be mitigated by thorough sample cleanup, the use of matrix-matched standards for calibration, and the use of an isotopically labeled internal standard.

Q5: How should I store my samples to ensure the stability of B[j]A?

Like other PAHs, B[j]A can be susceptible to degradation, particularly when exposed to light and certain reactive chemicals. It is advisable to store samples in amber glass vials to protect them from light and at low temperatures (e.g., -20°C or -80°C) to minimize degradation. Minimize freeze-thaw cycles. When preparing standards, use solvents like acetonitrile or methanol and store them under similar protected conditions.

Troubleshooting Guides

Issue 1: Low or No Signal for B[j]A
Possible Cause Troubleshooting Step
Inefficient Extraction Verify Extraction Protocol: Ensure the chosen extraction method (e.g., PLE, Soxhlet, sonication) and solvent are appropriate for the sample matrix and B[j]A's chemical properties. Optimize Extraction Parameters: Experiment with different extraction times, temperatures, and solvent compositions to improve recovery.
Sample Cleanup Issues Evaluate SPE Protocol: The solid-phase extraction (SPE) cleanup step may be too aggressive, leading to the loss of B[j]A. Review the choice of sorbent, washing, and elution solvents. A less retentive sorbent or a stronger elution solvent may be necessary.
Instrumental Problems (GC/LC-MS) Check Instrument Sensitivity: Analyze a known concentration of a B[j]A standard to confirm the instrument is performing to specification. Inspect for Contamination: A contaminated injection port, column, or ion source can lead to signal suppression. Perform necessary cleaning and maintenance.
Analyte Degradation Review Sample Handling and Storage: Ensure samples and standards have been protected from light and stored at appropriate low temperatures. Consider preparing fresh standards.
Issue 2: Poor Chromatographic Peak Shape (e.g., Tailing, Broadening)
Possible Cause Troubleshooting Step
Column Contamination Bake Out or Replace Column: Contaminants from the sample matrix can accumulate at the head of the column. Try baking out the GC column at a high temperature (within its specified limits) or replace the LC guard column. Use a Guard Column: Employing a guard column before the analytical column can help protect it from strongly retained matrix components.
Inappropriate Column Chemistry Select a PAH-Specific Column: Use a capillary column specifically designed for the separation of PAHs, which will provide better peak shapes and resolution.
Suboptimal Chromatographic Conditions Optimize Temperature Program/Gradient Elution: Adjust the GC oven temperature program or the LC mobile phase gradient to ensure B[j]A is properly focused at the start of the analysis and elutes as a sharp peak.
Active Sites in the System Deactivate the System: Active sites in the GC inlet liner or column can cause peak tailing for certain compounds. Use a deactivated liner and ensure the column is properly conditioned.
Issue 3: Inconsistent or Non-Reproducible Results
Possible Cause Troubleshooting Step
Matrix Effects in MS Detection Implement Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to your samples to compensate for signal suppression or enhancement. Use an Internal Standard: Incorporate an isotopically labeled B[j]A internal standard to correct for variations in sample preparation and instrument response.
Sample Inhomogeneity Ensure Thorough Homogenization: For solid samples, ensure they are finely ground and well-mixed before taking a subsample for extraction.
Inconsistent Sample Preparation Standardize the Workflow: Ensure all steps of the sample preparation, particularly extraction and SPE, are performed consistently for all samples and standards. Automation of these steps can improve reproducibility.

Quantitative Data Summary

The following tables summarize the limits of detection (LOD) and quantification (LOQ) for B[j]A and other PAHs using various sensitive analytical methods.

Table 1: GC-MS and GC-MS/MS

CompoundMethodMatrixLODLOQReference
This compoundLC-GC/MSAir Particulate Matter2.5 pg12 pg[1]
General PAHsGC-MS/MSAmbient Air PM2.50.29 - 0.69 pg/m³0.87 - 2.09 pg/m³

Table 2: HPLC with Fluorescence Detection (FLD)

CompoundLOD (µg/L)Reference
Naphthalene1.8[4]
Phenanthrene0.0083[4]
Pyrene0.0062[4]
Benzo(b)fluoranthene0.0056[4]
Dibenzo(a,h)anthracene0.012[4]

Table 3: LC-MS/MS

Compound ClassMatrixLOD Range (ng/L)LOQ Range (ng/L)Reference
Respiratory PharmaceuticalsWastewater0.7 - 193 - 125[5]
Perfluoroalkyl Acids (PFAAs)Drinking Water1.4 - 35.9 (MDL)-[6]

Note: Direct LOD/LOQ values for this compound by HPLC-FLD and LC-MS/MS were not explicitly found in the search results. The provided data for other PAHs and compounds serve as a general reference for the sensitivity of these techniques.

Experimental Protocols

Protocol 1: Extraction and Cleanup of B[j]A from Air Particulate Matter for LC-GC/MS Analysis

This protocol is based on a method used for the determination of B[j]A in urban air particulate matter.[1]

1. Extraction: a. Use a pressurized liquid extraction (PLE) system. b. Place the filter sample containing the particulate matter into the extraction cell. c. Extract the sample with toluene. d. Perform consecutive extraction cycles to ensure complete recovery.

2. Solid-Phase Extraction (SPE) Cleanup: a. Condition a silica SPE cartridge (e.g., 100 mg) with an appropriate solvent like hexane. b. Load the concentrated extract onto the SPE cartridge. c. Wash the cartridge with a non-polar solvent (e.g., hexane) to remove aliphatic interferences. d. Elute the PAH fraction, including B[j]A, with a slightly more polar solvent or solvent mixture. e. Concentrate the eluate under a gentle stream of nitrogen.

3. Instrumental Analysis: a. Reconstitute the final extract in a suitable solvent for LC-GC/MS analysis. b. Use an isotopically labeled internal standard (e.g., Benzo[a]pyrene-d12) for quantification. c. Inject the sample into the LC-GC/MS system.

Protocol 2: General Method Optimization for Enhanced Sensitivity in LC-MS/MS

1. Sample Preparation: a. Extraction: Choose an extraction method that maximizes the recovery of B[j]A from the specific sample matrix. b. Cleanup: Employ a multi-step cleanup if the matrix is complex. This could involve SPE with different sorbents (e.g., silica followed by a charge-transfer sorbent). c. Concentration: Carefully concentrate the final extract to a small volume to increase the analyte concentration.

2. LC Separation: a. Column Selection: Use a column with a stationary phase designed for PAH separations (e.g., C18, phenyl-hexyl). b. Mobile Phase Optimization: Optimize the mobile phase composition and gradient to achieve good separation of B[j]A from isomers and matrix components. The use of organic solvents like acetonitrile and methanol with water is common. c. Flow Rate: Use a lower flow rate to increase ionization efficiency in the MS source.

3. MS/MS Detection: a. Ionization Source: Optimize the electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source parameters (e.g., gas flows, temperature, voltages) for maximum B[j]A signal. b. MRM Transitions: Select multiple reaction monitoring (MRM) transitions that are specific and sensitive for B[j]A. At least two transitions should be monitored for confident identification. c. Collision Energy: Optimize the collision energy for each MRM transition to maximize the fragment ion intensity.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Sample Collection (e.g., Air Filter) Extraction Pressurized Liquid Extraction (PLE) Sample->Extraction Toluene Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup Extract Concentration Evaporation & Reconstitution Cleanup->Concentration Cleaned Extract LC_Separation LC Separation Concentration->LC_Separation GC_Separation GC Separation LC_Separation->GC_Separation Heart-cutting MS_Detection Mass Spectrometry (MS/MS) GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis Quantification troubleshooting_logic Start Low or No B[j]A Signal Check_Standard Analyze Known Standard Start->Check_Standard Standard_OK Standard Signal OK? Check_Standard->Standard_OK Instrument_Issue Troubleshoot Instrument (Sensitivity, Contamination) Standard_OK->Instrument_Issue No Sample_Prep_Issue Investigate Sample Preparation Standard_OK->Sample_Prep_Issue Yes Check_Recovery Spike Blank Matrix with Standard Sample_Prep_Issue->Check_Recovery Recovery_OK Good Recovery? Check_Recovery->Recovery_OK Extraction_Problem Optimize Extraction & Cleanup Recovery_OK->Extraction_Problem No Degradation_Problem Check Sample Storage & Stability Recovery_OK->Degradation_Problem Yes

References

Preventing photodegradation of Benz(j)aceanthrylene samples.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the photodegradation of Benz(j)aceanthrylene samples.

FAQs and Troubleshooting Guides

Q1: My this compound solution is showing signs of degradation (e.g., color change, unexpected peaks in HPLC/UPLC). What could be the cause?

A1: The most likely cause of degradation for polycyclic aromatic hydrocarbons (PAHs) like this compound is exposure to light, particularly ultraviolet (UV) radiation. This process, known as photodegradation, can be accelerated by the presence of oxygen and certain solvents.[1][2][3]

Troubleshooting Steps:

  • Review Storage Conditions: Ensure your samples are stored in light-protecting containers. Amber glass is the standard for protecting light-sensitive chemicals as it blocks a significant portion of UV and visible light.[4][5][6][7] For maximum protection, especially for highly sensitive samples or long-term storage, consider using black plastic containers or wrapping amber vials in aluminum foil.[2][3][8][9]

  • Check Solvent Purity: Impurities in solvents can sometimes act as photosensitizers, accelerating degradation. Ensure you are using high-purity, spectroscopy-grade solvents.

  • Minimize Oxygen Exposure: While complete oxygen exclusion can be complex, minimizing headspace in your storage vials can help. For highly sensitive experiments, consider degassing the solvent before preparing your solutions. The presence of oxygen is a key factor in the photodegradation mechanism of PAHs.[1][3]

  • Evaluate Light Exposure During Experiments: Consider the lighting conditions in your laboratory. Prolonged exposure to ambient laboratory light, especially if it has a strong UV component, can contribute to degradation over time. Minimize the time samples are left on the benchtop outside of light-protected storage.

Q2: I need to work with this compound solutions under ambient light. How can I minimize photodegradation during my experiments?

A2: While complete prevention is challenging without specialized equipment, you can significantly reduce photodegradation with the following practices:

  • Use UV-Filtering Bench Shields: If available, conduct your work behind a UV-filtering shield.

  • Work Efficiently: Prepare your experiments in a way that minimizes the time your samples are exposed to light.

  • Use Covered Racks and Containers: Keep your sample vials in a covered, opaque rack or box as much as possible during the experiment.

  • Consider Light Stabilizers: For some applications, the addition of light-stabilizing compounds could be an option. However, the compatibility and potential for interference with your specific analysis must be carefully evaluated. Common classes of light stabilizers include hindered amine light stabilizers (HALS) and benzophenones, though their use is more established in polymer matrices than in solutions for analytical chemistry.[10][11][12][13]

Q3: How can I quantify the photodegradation of my this compound sample?

A3: You can monitor the photodegradation of this compound using chromatographic or spectroscopic methods. High-Performance Liquid Chromatography (HPLC) with a UV or fluorescence detector is a common and sensitive method for analyzing PAHs.[10][14]

Experimental Protocol: Monitoring Photodegradation

A detailed protocol for monitoring photodegradation is provided in the "Experimental Protocols" section below. The general steps involve:

  • Preparing a stock solution of this compound.

  • Exposing aliquots of the solution to a controlled light source for varying durations.

  • Analyzing the samples at each time point using a suitable analytical method (e.g., HPLC-UV).

  • Comparing the peak area of this compound at each time point to the initial concentration.

Q4: What are the expected degradation products of this compound?

A4: Specific photodegradation products for this compound are not well-documented in publicly available literature. However, based on the known metabolism of this compound and the general degradation pathways of other PAHs, it is likely that oxidation occurs at the cyclopenta-ring and other electron-rich regions of the molecule. Metabolic studies have identified trans-B[j]A-1,2-dihydrodiol as a major metabolite, suggesting the cyclopenta-ring is a reactive site.[15] Photodegradation of other PAHs often involves the formation of quinones and other oxygenated derivatives.[5][16]

Quantitative Data

Table 1: Comparison of Storage Container Effectiveness for Light-Sensitive Compounds

Container TypeUV Protection LevelRecommended Use
Clear GlassMinimalNot recommended for light-sensitive compounds.
Amber GlassHigh (blocks up to 99% of UV light below 450 nm)[4][7]Standard for routine storage of light-sensitive solutions.
Black Plastic/GlassVery HighLong-term storage or for extremely light-sensitive compounds.[2][8][9]
Foil-Wrapped Amber GlassExcellentProvides a complete light barrier for maximum protection.[3]

Experimental Protocols

Protocol for Monitoring Photodegradation of this compound using HPLC-UV

Objective: To quantify the rate of photodegradation of this compound under specific light conditions.

Materials:

  • This compound

  • High-purity solvent (e.g., acetonitrile or methanol)

  • HPLC system with a UV detector

  • Appropriate HPLC column for PAH analysis

  • Clear and amber glass vials

  • Controlled light source (e.g., UV lamp or solar simulator)

  • Aluminum foil

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a known concentration (e.g., 10 µg/mL).

    • Prepare this solution in a dark room or under red light to minimize initial degradation.

  • Sample Preparation:

    • Aliquot the stock solution into a series of clear glass vials.

    • Prepare a "dark control" by wrapping one vial completely in aluminum foil.

    • Prepare an "amber vial control" by placing an aliquot in an amber glass vial.

  • Light Exposure:

    • Place the unwrapped clear vials and the amber vial under the controlled light source.

    • Place the dark control in the same environmental conditions (e.g., temperature) but shielded from the light source.

  • Time-Course Analysis:

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours), remove one clear vial and analyze its contents immediately by HPLC-UV.

    • At the final time point, also analyze the dark control and the amber vial control.

  • HPLC Analysis:

    • Inject a standard volume of each sample onto the HPLC system.

    • Use a mobile phase and gradient optimized for PAH separation.

    • Monitor the absorbance at a wavelength where this compound has a strong absorbance maximum.

  • Data Analysis:

    • Record the peak area of the this compound peak for each time point.

    • Normalize the peak areas to the peak area at time zero.

    • Plot the percentage of remaining this compound against time to determine the degradation rate.

Visualizations

Photodegradation_Pathway BJA This compound (Ground State) BJA_excited Excited State B[j]A* BJA->BJA_excited Light (hν) BJA_excited->BJA Fluorescence/ Phosphorescence Radical_Cation B[j]A Radical Cation BJA_excited->Radical_Cation + O2 (Electron Transfer) Oxygen Oxygen (O2) Degradation_Products Oxidized Degradation Products (e.g., Quinones) Radical_Cation->Degradation_Products Further Reactions

Caption: Generalized photodegradation pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis Stock Prepare B[j]A Stock Solution (in darkness) Aliquots Aliquot into Vials (Clear, Amber, Foil-wrapped) Stock->Aliquots Light_Source Controlled Light Source Aliquots->Light_Source Dark_Control Dark Control (Foil-wrapped) Aliquots->Dark_Control Time_Points Sample at Time Intervals (t=0, 1, 2, 4...) Light_Source->Time_Points HPLC HPLC-UV Analysis Dark_Control->HPLC Time_Points->HPLC Data Quantify Peak Area & Plot Degradation HPLC->Data

References

Technical Support Center: Refining Sample Cleanup for Benz(j)aceanthrylene Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Benz(j)aceanthrylene. It offers detailed experimental protocols and data to overcome common challenges in sample cleanup.

Troubleshooting Guides

This section addresses specific issues that may arise during the sample cleanup process for this compound analysis.

Issue 1: Low Analyte Recovery

Question: My recovery for this compound is consistently low. What are the potential causes and how can I troubleshoot this?

Answer:

Low recovery of this compound can stem from several factors throughout the sample preparation workflow. The following decision tree can help identify and resolve the issue.

low_recovery_troubleshooting start Low this compound Recovery extraction 1. Inefficient Extraction start->extraction adsorption 2. Analyte Adsorption start->adsorption cleanup_loss 3. Loss During Cleanup start->cleanup_loss evaporation 4. Evaporative Losses start->evaporation sub_extraction1 Optimize solvent choice (e.g., Acetonitrile, Ethyl Acetate). extraction->sub_extraction1 sub_extraction2 Increase extraction time/temperature or use sonication. extraction->sub_extraction2 sub_adsorption1 Use glassware instead of plastic. Deactivate glassware surface. adsorption->sub_adsorption1 sub_adsorption2 Rinse containers with extraction solvent. adsorption->sub_adsorption2 sub_cleanup1 SPE: Check sorbent type, elution solvent strength, and volume. cleanup_loss->sub_cleanup1 sub_cleanup2 LLE: Ensure optimal pH and solvent-to-sample ratio. cleanup_loss->sub_cleanup2 sub_evaporation1 Use a gentle stream of nitrogen for solvent evaporation. evaporation->sub_evaporation1 sub_evaporation2 Avoid high temperatures during concentration steps. evaporation->sub_evaporation2

Caption: Troubleshooting workflow for low analyte recovery.

Issue 2: High Background or Interfering Peaks

Question: My chromatograms show high background noise or interfering peaks. How can I obtain a cleaner extract?

Answer:

High background or co-eluting interferences can mask the this compound peak and affect quantification. The following steps can help improve the cleanliness of your sample extract.

high_background_troubleshooting start High Background/Interference inadequate_cleanup 1. Inadequate Cleanup start->inadequate_cleanup matrix_effects 2. Matrix Effects start->matrix_effects contamination 3. Contamination start->contamination sub_cleanup1 Incorporate additional cleanup steps (e.g., d-SPE with different sorbents). inadequate_cleanup->sub_cleanup1 sub_cleanup2 Optimize SPE wash step to remove more interferences. inadequate_cleanup->sub_cleanup2 sub_cleanup3 For fatty matrices, consider Gel Permeation Chromatography (GPC). inadequate_cleanup->sub_cleanup3 sub_matrix1 Use matrix-matched standards for calibration. matrix_effects->sub_matrix1 sub_matrix2 Dilute the final extract to minimize matrix effects. matrix_effects->sub_matrix2 sub_contamination1 Use high-purity solvents and reagents. contamination->sub_contamination1 sub_contamination2 Thoroughly clean all glassware. contamination->sub_contamination2 sub_contamination3 Run solvent and procedural blanks to identify the source of contamination. contamination->sub_contamination3

Caption: Troubleshooting workflow for high background or interference.

Frequently Asked Questions (FAQs)

Q1: Which sample cleanup technique is best for this compound analysis?

A1: The optimal cleanup technique depends heavily on the sample matrix.

  • For aqueous samples , Solid-Phase Extraction (SPE) with a C18 sorbent is a common and effective method.[1][2]

  • For solid matrices like soil and sediment , the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which combines a salting-out extraction with dispersive SPE (d-SPE), is widely used.[3][4][5]

  • For fatty matrices such as edible oils or biological tissues, more rigorous cleanup is often required to remove lipids. Techniques like Gel Permeation Chromatography (GPC) or specialized SPE sorbents like Enhanced Matrix Removal—Lipid (EMR—Lipid) are recommended.[6][7][8]

Q2: What are the critical parameters to optimize in a Solid-Phase Extraction (SPE) protocol?

A2: The following parameters are crucial for a successful SPE cleanup:

  • Sorbent Selection: C18 is a good starting point for nonpolar compounds like this compound. Other options include polymeric sorbents.

  • Sample pH: Adjusting the pH of the sample can improve retention on the sorbent.

  • Wash Solvent: The wash step is critical for removing interferences without eluting the analyte. The solvent should be strong enough to wash away contaminants but weak enough to leave this compound on the sorbent.

  • Elution Solvent and Volume: The elution solvent must be strong enough to completely desorb the analyte from the sorbent. It's important to use a sufficient volume to ensure complete elution.

Q3: Can I use plastic containers during my sample preparation?

A3: It is highly recommended to use glassware for all steps of the analysis. PAHs, including this compound, are known to adsorb to plastic surfaces, which can lead to significant analyte loss.[9] If glassware is not available, ensure that the plasticware is compatible with the solvents used and consider rinsing it with the extraction solvent to recover any adsorbed analyte.

Q4: My results are not reproducible. What should I check?

A4: Lack of reproducibility can be due to a number of factors. Check for consistency in:

  • Sample Homogenization: Ensure that your samples are thoroughly homogenized before taking a subsample for extraction.

  • Solvent and Reagent Preparation: Use fresh, high-purity solvents and prepare all solutions consistently.

  • Procedural Steps: Ensure that all extraction, washing, and elution times and volumes are consistent between samples.

  • Evaporation Step: The final evaporation step should be performed under a gentle, consistent stream of nitrogen to avoid analyte loss.

Data Presentation: Comparison of Cleanup Methods

The following tables summarize the recovery of PAHs using different cleanup techniques. Note that data for this compound is often not reported separately; its recovery is expected to be similar to other heavy PAHs (4-6 rings).

Table 1: Recovery of PAHs from Water Samples

Cleanup MethodSorbent/SolventAnalyte(s)Recovery (%)Reference(s)
SPEC1815 PAHs2.4 - 62[1]
LLEDichloromethane9 PAHs60 - 105[10]
Online SPEPolymeric16 PAHs>80 (inferred)[11]
SPENovel Sorbent8 PAHs79.87 - 95.67[12]

Table 2: Recovery of PAHs from Fatty Matrices

Cleanup MethodSorbent/SolventAnalyte(s)Recovery (%)Reference(s)
GPCAcetonitrile16 PAHs81 - 96[6]
LLE & d-SPEEMR—Lipid19 PAHs>70 (inferred)[8]
LLE & PSA CleanupEthyl Acetate/ACN14 Heavy PAHs>80 (inferred)[13]
MIP-SPECyclohexane/Ethyl Acetate8 PAHs>70 (inferred)[14]

Table 3: Recovery of Pesticides and PAHs from Soil/Sediment using QuEChERS

d-SPE SorbentAnalyte(s)Recovery (%)Reference(s)
GCB/PSA180 Pesticides70 - 110[4]
PSA/C18Biopesticides75 - 95[5]
Diatomaceous EarthPCBs95.3 - 103.2[4]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Water Samples

This protocol is a general guideline for the extraction of this compound from water samples using a C18 SPE cartridge.

spe_workflow cluster_spe SPE Workflow for Water Samples condition 1. Condition Cartridge (Methanol, then water) load 2. Load Sample (1-2 mL/min) condition->load Ready for sample wash 3. Wash Cartridge (Water/Methanol mix) load->wash Analyte retained dry 4. Dry Sorbent (Nitrogen stream) wash->dry Interferences removed elute 5. Elute Analyte (Acetonitrile/DCM) dry->elute Ready for elution concentrate 6. Concentrate Eluate (Nitrogen evaporation) elute->concentrate Analyte collected reconstitute 7. Reconstitute (Mobile phase) concentrate->reconstitute Ready for analysis

Caption: General workflow for Solid-Phase Extraction (SPE).

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not let the sorbent go dry.

  • Sample Loading: Load the water sample (e.g., 500 mL, acidified to pH < 2) onto the cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of a methanol/water solution (e.g., 40:60 v/v) to remove polar interferences.

  • Drying: Dry the sorbent completely by passing a stream of nitrogen through the cartridge for 10-15 minutes.

  • Elution: Elute the retained analytes with 5-10 mL of a suitable organic solvent such as acetonitrile or dichloromethane.

  • Concentration and Reconstitution: Concentrate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a known volume of mobile phase for analysis.

Protocol 2: QuEChERS for Soil and Sediment Samples

This protocol provides a general procedure for the extraction and cleanup of this compound from soil samples.[3][15]

quechers_workflow cluster_quechers QuEChERS Workflow for Soil Samples start 1. Weigh Homogenized Sample (e.g., 10g into 50mL tube) add_solvent 2. Add Extraction Solvent (e.g., 10mL Acetonitrile) start->add_solvent add_salts 3. Add QuEChERS Salts (e.g., MgSO4, NaCl) add_solvent->add_salts vortex_centrifuge1 4. Vortex and Centrifuge add_salts->vortex_centrifuge1 d_spe 5. Transfer Supernatant to d-SPE Tube (e.g., with PSA, C18) vortex_centrifuge1->d_spe Partitioning vortex_centrifuge2 6. Vortex and Centrifuge d_spe->vortex_centrifuge2 Cleanup final_extract 7. Collect Final Extract for Analysis vortex_centrifuge2->final_extract

Caption: General workflow for QuEChERS.

  • Sample Extraction:

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Shake vigorously for 1 minute and centrifuge at >3000 g for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing a sorbent mixture (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).

    • Vortex for 30 seconds and centrifuge at high speed for 5 minutes.

  • Final Extract:

    • The resulting supernatant is the final extract, ready for analysis.

Protocol 3: Gel Permeation Chromatography (GPC) for Fatty Matrices

GPC is used to separate large molecules like lipids from smaller analytes like this compound.[16][17]

  • Sample Preparation: Dissolve the extracted sample (e.g., from a liquid-liquid extraction) in the GPC mobile phase (e.g., cyclohexane/ethyl acetate).

  • System Calibration: Calibrate the GPC system using standards to determine the elution times for the lipid fraction and the analyte fraction.

  • Sample Injection: Inject the dissolved sample onto the GPC column.

  • Fraction Collection: Collect the fraction corresponding to the elution time of this compound, while diverting the earlier-eluting lipid fraction to waste.

  • Concentration: Concentrate the collected fraction before analysis.

References

Validation & Comparative

A Comparative Guide to HPLC and GC-MS for the Analysis of Benz(j)aceanthrylene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of polycyclic aromatic hydrocarbons (PAHs), the selection of an appropriate analytical technique is paramount for achieving accurate and reliable results. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of the potent carcinogen Benz(j)aceanthrylene.

This compound is a cyclopenta-fused PAH that has demonstrated significant mutagenic and carcinogenic properties. Accurate quantification of this compound in various matrices is crucial for environmental monitoring, toxicological studies, and risk assessment in drug development. Both HPLC and GC-MS offer robust platforms for this purpose, each with distinct advantages and limitations.

Performance Comparison

The choice between HPLC and GC-MS for this compound analysis often hinges on the specific requirements of the study, including sensitivity, selectivity, sample matrix, and throughput. GC-MS generally offers superior sensitivity and selectivity due to the mass-selective detector, while HPLC, particularly with fluorescence detection, provides a versatile and sensitive alternative, especially for high molecular weight PAHs.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation based on the partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.
Detector UV-Visible (UV) or Fluorescence (FLD)Mass Spectrometer (MS)
Sensitivity Good, with FLD offering high sensitivity for fluorescent compounds like this compound.Excellent, with very low detection limits achievable.
Limit of Detection (LOD) For similar high molecular weight PAHs (e.g., using HPLC-UV-DAD), LODs can range from 0.01 to 0.51 µg/L (ppb).[1][2] With fluorescence detection, even lower limits are possible.A specific method for this compound reported an LOD of 2.5 pg.
Limit of Quantification (LOQ) For similar high molecular weight PAHs (e.g., using HPLC-UV-DAD), LOQs can range from 0.03 to 1.71 µg/L (ppb).[1][2]A specific method for this compound reported an LOQ of 12 pg.
Selectivity Good, especially with fluorescence detection using specific excitation and emission wavelengths.Excellent, based on the mass-to-charge ratio of the analyte and its fragments.
Sample Volatility Suitable for non-volatile and thermally labile compounds.Requires the analyte to be volatile and thermally stable.
Throughput Generally higher than GC-MS.Can be lower due to longer run times for high molecular weight compounds.
Cost Instrumentation is generally less expensive than GC-MS.Higher initial instrument cost.

Experimental Workflows

The analytical workflow for both HPLC and GC-MS involves several key stages, from sample preparation to data analysis. The following diagram illustrates a generalized workflow for the analysis of this compound.

Analytical Workflow for this compound Analysis General Analytical Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_hplc_workflow HPLC Workflow cluster_gcms_workflow GC-MS Workflow cluster_data Data Analysis Sample Sample Collection (e.g., Air, Water, Soil) Extraction Extraction (e.g., SPE, LLE, Ultrasonic) Sample->Extraction Cleanup Sample Cleanup (e.g., Silica Gel) Extraction->Cleanup Concentration Concentration Cleanup->Concentration HPLC HPLC Analysis Concentration->HPLC Reconstitution in Mobile Phase GCMS GC-MS Analysis Concentration->GCMS Derivatization (if necessary) Injection_HPLC Injection HPLC->Injection_HPLC Injection_GCMS Injection GCMS->Injection_GCMS Separation_HPLC Chromatographic Separation (C18 Column) Injection_HPLC->Separation_HPLC Detection_HPLC Detection (UV or Fluorescence) Separation_HPLC->Detection_HPLC Data_Acquisition Data Acquisition Detection_HPLC->Data_Acquisition Separation_GCMS Chromatographic Separation (Capillary Column) Injection_GCMS->Separation_GCMS Detection_GCMS Mass Spectrometric Detection Separation_GCMS->Detection_GCMS Detection_GCMS->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

A generalized workflow for this compound analysis.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative experimental protocols for the analysis of this compound using HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on general methods for the analysis of high molecular weight PAHs and is expected to be suitable for this compound.

  • Sample Preparation:

    • Extraction: For solid samples (e.g., soil, sediment), ultrasonic extraction with a mixture of acetone and hexane (1:1, v/v) is commonly used. For aqueous samples, liquid-liquid extraction with dichloromethane or solid-phase extraction (SPE) with a C18 cartridge can be employed.

    • Cleanup: The extract is passed through a silica gel column to remove interfering compounds.

    • Solvent Exchange and Concentration: The cleaned extract is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a known volume of acetonitrile.

  • HPLC System and Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water is typically used. For example, starting with 50:50 (v/v) acetonitrile:water and increasing to 100% acetonitrile over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection:

      • UV Detection: A Diode Array Detector (DAD) can be used to monitor the absorbance at 254 nm.

      • Fluorescence Detection (FLD): For higher sensitivity and selectivity, a fluorescence detector is recommended. The excitation and emission wavelengths should be optimized for this compound, which are expected to be in the range of other high molecular weight PAHs (e.g., Excitation: ~290 nm, Emission: ~410 nm). Wavelength programming can be used to optimize the detection of different PAHs in a single run.[3]

  • Quantification: A calibration curve is generated by injecting a series of standard solutions of this compound of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on a published method for the analysis of this compound in environmental samples.

  • Sample Preparation:

    • Extraction and Cleanup: Similar to the HPLC protocol, samples are extracted and cleaned up to isolate the PAH fraction.

    • Concentration: The final extract is concentrated to a small volume (e.g., 100 µL) under a gentle stream of nitrogen.

  • GC-MS System and Conditions:

    • GC Column: A capillary column suitable for PAH analysis, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: An initial temperature of 80°C, held for 1 minute, then ramped to 300°C at a rate of 10°C/min, and held for 10 minutes.

    • Injection Mode: Splitless injection.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. The characteristic ions for this compound (m/z 252, 126) should be monitored.

  • Quantification: An internal standard method is often used for quantification. A known amount of a deuterated PAH (e.g., perylene-d12) is added to the sample before extraction. A calibration curve is constructed by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

Conclusion

Both HPLC and GC-MS are powerful and reliable techniques for the analysis of this compound. The choice between the two methods will depend on the specific analytical requirements.

  • GC-MS is the preferred method for its high sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices and for confirmatory purposes. The detailed mass spectral information it provides adds a high degree of confidence to the identification of the analyte.

  • HPLC with Fluorescence Detection (HPLC-FLD) offers a highly sensitive and often faster alternative, particularly well-suited for the analysis of high molecular weight, fluorescent PAHs like this compound. It can be a more cost-effective and higher-throughput option for routine monitoring.

For researchers and scientists, a thorough evaluation of the sample matrix, required detection limits, and available instrumentation will guide the selection of the most appropriate technique for the accurate and precise quantification of this compound.

References

A Comparative Analysis of the Carcinogenicity of Benz(j)aceanthrylene and Benzo(a)pyrene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the carcinogenic properties of two potent polycyclic aromatic hydrocarbons (PAHs), Benz(j)aceanthrylene (B[j]A) and Benzo(a)pyrene (B[a]P). Both compounds are environmental contaminants formed from the incomplete combustion of organic materials and are recognized as significant human health risks. This document is intended for researchers, scientists, and professionals in drug development and toxicology, offering a comprehensive overview of their mechanisms of action, metabolic activation, and genotoxicity, supported by experimental data.

Executive Summary

Benzo(a)pyrene is a well-characterized Group 1 carcinogen, often used as a benchmark for the carcinogenic potential of other PAHs.[1][2] this compound, a cyclopenta-fused PAH, has demonstrated potent mutagenic and carcinogenic activities, in some cases exceeding that of B[a]P.[3][4] The carcinogenicity of both compounds is contingent upon their metabolic activation to reactive intermediates that bind to DNA, forming adducts that can lead to mutations and initiate tumorigenesis. This process is primarily mediated by the Aryl hydrocarbon Receptor (AhR) signaling pathway.

Comparative Carcinogenicity and Genotoxicity Data

Experimental evidence indicates that B[j]A can be significantly more potent than B[a]P in inducing DNA damage. A study using human-derived hepatocellular carcinoma (HepG2) cells found that B[j]A was 12.5-fold and 33.3-fold more potent than B[a]P based on the dose-response induction of pChk1 and γH2AX, respectively, which are markers of DNA damage.[3]

ParameterThis compound (B[j]A)Benzo(a)pyrene (B[a]P)Reference
Cell Viability (HepG2 cells) Higher toxicity at lower concentrationsLower toxicity compared to B[j]A[3]
DNA Damage (equimolar exposure) Significantly more DNA damageLess DNA damage compared to B[j]A[3]
Potency (pChk1 induction) 12.5-fold higher than B[a]PBenchmark[3]
Potency (γH2AX induction) 33.3-fold higher than B[a]PBenchmark[3]

Metabolic Activation and DNA Adduct Formation

The carcinogenic effects of B[j]A and B[a]P are preceded by metabolic activation to electrophilic metabolites that can covalently bind to cellular macromolecules like DNA.

Benzo(a)pyrene (B[a]P) is metabolically activated in a three-step process involving cytochrome P450 enzymes (CYP1A1 and CYP1B1) and epoxide hydrolase.[5] This pathway leads to the formation of the ultimate carcinogen, (+)-anti-benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE), which predominantly forms adducts with guanine residues in DNA.[5][6]

This compound (B[j]A) activation is more complex, involving two primary routes: the bay-region diol-epoxide pathway and the cyclopenta-ring oxide pathway.[7] The major metabolite formed in mouse embryo fibroblasts is (+/-)-trans-9,10-dihydro-9,10-dihydroxy-B[j]A (B[j]A-9,10-diol), a precursor to a bay-region diol-epoxide.[7] However, oxidation at the cyclopenta-ring to form B[j]A-1,2-oxide also contributes significantly to its DNA binding and transforming activity.[7]

FeatureThis compound (B[j]A)Benzo(a)pyrene (B[a]P)
Primary Activation Pathways Bay-region diol-epoxide route, Cyclopenta-ring oxide routeBay-region diol-epoxide route
Key Metabolites B[j]A-9,10-diol, B[j]A-1,2-diol, B[j]A-diol-epoxide, B[j]A-1,2-oxideB[a]P-7,8-diol, (+)-anti-BPDE
DNA Adducts Forms adducts with deoxyguanosine and deoxyadenosinePredominantly forms adducts with deoxyguanosine

Signaling Pathways

The metabolic activation of both B[j]A and B[a]P is initiated by their binding to the Aryl hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[8][9]

AhR_Signaling_Pathway Aryl Hydrocarbon Receptor (AhR) Signaling Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus PAH PAH (B[j]A or B[a]P) AhR_complex AhR-HSP90-XAP2 Inactive Complex PAH->AhR_complex Binding Metabolic_activation Metabolic Activation of PAH PAH->Metabolic_activation Cytosol Cytosol AhR_ligand Ligand-AhR Complex AhR_complex->AhR_ligand Dissociation of HSP90/XAP2 AhR_ARNT AhR-ARNT Heterodimer AhR_ligand->AhR_ARNT Translocation & Dimerization ARNT ARNT ARNT->AhR_ARNT Nucleus Nucleus XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binding CYP1A1 CYP1A1/1B1 Gene Transcription XRE->CYP1A1 CYP_protein CYP1A1/1B1 Proteins CYP1A1->CYP_protein Translation CYP_protein->Metabolic_activation DNA_adducts DNA Adducts Metabolic_activation->DNA_adducts Carcinogenesis Carcinogenesis DNA_adducts->Carcinogenesis

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway for PAH metabolism.

Upon entering the cell, the PAH binds to the cytosolic AhR complex, causing the dissociation of chaperone proteins like HSP90. The ligand-AhR complex then translocates to the nucleus and dimerizes with the AhR Nuclear Translocator (ARNT).[8][10] This heterodimer binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, upregulating the expression of metabolic enzymes such as CYP1A1 and CYP1B1, which in turn metabolize the PAHs into their carcinogenic forms.[8]

Experimental Protocols

Cell Culture and Treatment for Genotoxicity Assays

Cell Line: Human hepatocellular carcinoma (HepG2) cells are commonly used. Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2. Treatment: Cells are seeded in appropriate culture plates and allowed to attach overnight. The following day, the medium is replaced with a serum-free medium containing the desired concentrations of B[j]A or B[a]P (typically dissolved in a vehicle like DMSO). Control cells are treated with the vehicle alone. The exposure duration can vary, for example, 24 hours.

DNA Damage Response (Western Blotting)
  • Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against DNA damage markers (e.g., anti-γH2AX, anti-pChk1, anti-p53).

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

³²P-Postlabeling for DNA Adduct Analysis
  • DNA Isolation: Following in vitro or in vivo exposure to the PAH, DNA is isolated from cells or tissues using standard phenol-chloroform extraction or commercial kits.

  • DNA Digestion: The purified DNA is enzymatically digested to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment: Normal (unadducted) nucleotides are dephosphorylated by incubation with nuclease P1, thereby enriching the adducted nucleotides.

  • ³²P-Labeling: The adducted nucleotides are then radiolabeled at the 5'-hydroxyl group using T4 polynucleotide kinase and [γ-³²P]ATP.

  • Chromatography: The ³²P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC).

  • Quantification: The separated adducts are visualized by autoradiography and quantified by scintillation counting or phosphorimaging.

Experimental_Workflow General Workflow for Carcinogenicity Testing Exposure Exposure (In Vitro or In Vivo) B[j]A vs. B[a]P Genotoxicity Genotoxicity Assessment Exposure->Genotoxicity Carcinogenicity Carcinogenicity Bioassay (Animal Model) Exposure->Carcinogenicity DNA_Damage DNA Damage Response (e.g., Western Blot for γH2AX) Genotoxicity->DNA_Damage DNA_Adducts DNA Adduct Formation (e.g., ³²P-Postlabeling) Genotoxicity->DNA_Adducts Data_Analysis Data Analysis and Comparison DNA_Damage->Data_Analysis DNA_Adducts->Data_Analysis Tumor_Incidence Tumor Incidence & Multiplicity Carcinogenicity->Tumor_Incidence Tumor_Incidence->Data_Analysis

References

Metabolic Activation of Benz(j)aceanthrylene: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic activation of polycyclic aromatic hydrocarbons (PAHs) is crucial for assessing their carcinogenic potential. This guide provides a detailed comparison of the metabolic activation of Benz(j)aceanthrylene (B(j)A) with other well-characterized PAHs, supported by experimental data and detailed protocols.

This compound (B(j)A), a cyclopenta-fused PAH found in combustion emissions, exhibits significant mutagenic and carcinogenic properties. Its metabolic activation, a prerequisite for its genotoxicity, proceeds through distinct pathways that differ in some respects from other notable PAHs like Benzo[a]pyrene (BaP). This guide delves into these differences, presenting quantitative data, experimental methodologies, and visual representations of the activation pathways.

Comparative Metabolic Pathways and Metabolite Distribution

The metabolic activation of B(j)A is primarily initiated by cytochrome P450 (CYP) enzymes and can proceed via two main routes: the bay-region diol-epoxide pathway and the cyclopenta-ring oxide pathway.[1][2] Experimental evidence suggests that the bay-region pathway is a significant contributor to its genotoxicity.[1][2]

In contrast, the metabolic activation of the well-studied PAH, Benzo[a]pyrene (BaP), predominantly follows the diol-epoxide pathway. This process involves the action of CYP1A1 and CYP1B1 enzymes to form benzo[a]pyrene-7,8-diol-9,10-epoxides (BPDE), which are the ultimate carcinogenic metabolites that bind to DNA.

A key quantitative difference in the metabolism of B(j)A by rat liver S9 fractions is the prevalence of oxidation on the cyclopenta-ring. Studies have shown that the major metabolite of B(j)A is trans-B(j)A-1,2-dihydrodiol, accounting for 58-60% of the total metabolites. Oxidation at the K-region or the proximal-bay region was found to be a minor pathway.

PAHMajor Metabolic Pathway(s)Key MetabolitesPredominant Metabolite (%) (in rat liver S9)Reference
This compound (B(j)A) Bay-region diol-epoxide, Cyclopenta-ring oxidationtrans-B(j)A-1,2-dihydrodiol, B(j)A-9,10-dihydrodioltrans-B(j)A-1,2-dihydrodiol (58-60%)
Benzo[a]pyrene (BaP) Diol-epoxide pathwayBenzo[a]pyrene-7,8-dihydrodiol, Benzo[a]pyrene-9,10-dihydrodiol, 3-Hydroxy-BaPBaP-7,8-dihydrodiol (decreased with selenium treatment)[3]
Benz[l]aceanthrylene (B[l]A) K-region oxidation, Cyclopenta-ring oxidationB[l]A-7,8-dihydrodiol, trans-B[l]A-1,2-dihydrodiolB[l]A-7,8-dihydrodiol (28-40%)

DNA Adduct Formation and Genotoxicity

The ultimate carcinogenic metabolites of PAHs form covalent adducts with DNA, initiating mutagenesis and carcinogenesis. B(j)A has been shown to be a potent genotoxin, inducing significantly more tumors in mouse lung tissue compared to BaP at equivalent doses.[1] Specifically, B(j)A produced 16- to 60-fold more tumors than BaP.[1]

The analysis of DNA adducts reveals that B(j)A is primarily activated through the cyclopenta ring to form DNA-binding derivatives in A/J mouse lungs.[1] This is in contrast to BaP, where the major DNA adduct is derived from the bay-region diolepoxide activation.[1] B(j)A forms adducts with both 2'-deoxyguanosine and 2'-deoxyadenosine.

PAHRelative Tumorigenicity (vs. BaP in A/J mouse lung)Major DNA AdductsPrimary Activation Route for Adduct FormationReference
This compound (B(j)A) 16- to 60-fold higherCyclopenta-ring-derived adductsCyclopenta-ring oxidation[1]
Benzo[a]pyrene (BaP) 1 (Reference)N2-(10β-[7β,8α,9α-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene]yl)-deoxyguanosine (BPDE-dG)Bay-region diol-epoxide pathway[1]

Visualizing the Metabolic Pathways

To illustrate the distinct metabolic activation pathways of B(j)A and BaP, the following diagrams were generated using Graphviz.

Metabolic_Activation_of_Benz_j_aceanthrylene cluster_cyclopenta Cyclopenta-Ring Oxidation cluster_bay Bay-Region Pathway B_j_A This compound (B(j)A) B_j_A_1_2_epoxide B(j)A-1,2-epoxide B_j_A->B_j_A_1_2_epoxide CYP450 B_j_A_9_10_epoxide B(j)A-9,10-epoxide B_j_A->B_j_A_9_10_epoxide CYP450 B_j_A_1_2_diol trans-B(j)A-1,2-dihydrodiol (Major Metabolite) B_j_A_1_2_epoxide->B_j_A_1_2_diol Epoxide Hydrolase DNA_Adducts_Cyclopenta DNA Adducts B_j_A_1_2_epoxide->DNA_Adducts_Cyclopenta Reacts with DNA B_j_A_9_10_diol B(j)A-9,10-dihydrodiol B_j_A_9_10_epoxide->B_j_A_9_10_diol Epoxide Hydrolase B_j_A_diol_epoxide B(j)A-diol-epoxide B_j_A_9_10_diol->B_j_A_diol_epoxide CYP450 DNA_Adducts_Bay DNA Adducts B_j_A_diol_epoxide->DNA_Adducts_Bay Reacts with DNA

Caption: Metabolic activation pathways of this compound (B(j)A).

Metabolic_Activation_of_Benzo_a_pyrene BaP Benzo[a]pyrene (BaP) BaP_7_8_epoxide BaP-7,8-epoxide BaP->BaP_7_8_epoxide CYP1A1, CYP1B1 BaP_7_8_diol BaP-7,8-dihydrodiol BaP_7_8_epoxide->BaP_7_8_diol Epoxide Hydrolase BPDE Benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE) BaP_7_8_diol->BPDE CYP1A1, CYP1B1 DNA_Adducts DNA Adducts BPDE->DNA_Adducts Reacts with DNA

Caption: Predominant metabolic activation pathway of Benzo[a]pyrene (BaP).

Experimental Protocols

In Vitro PAH Metabolism Assay with S9 Fraction

This protocol outlines the general procedure for assessing the metabolism of PAHs using a liver S9 fraction, which contains both microsomal and cytosolic enzymes.

Materials:

  • Test PAH (e.g., this compound, Benzo[a]pyrene)

  • Liver S9 fraction (e.g., from Aroclor 1254-induced rats)

  • NADPH regenerating system (e.g., isocitrate, isocitrate dehydrogenase) or NADPH

  • Phosphate buffer (pH 7.4)

  • Organic solvent (e.g., acetone, DMSO) for dissolving PAH

  • Stopping reagent (e.g., ice-cold acetone or ethyl acetate)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV, fluorescence)

Procedure:

  • Prepare a stock solution of the test PAH in a suitable organic solvent.

  • Prepare the incubation mixture in a microcentrifuge tube on ice, containing phosphate buffer, the NADPH regenerating system, and the S9 fraction.

  • Initiate the reaction by adding a small volume of the PAH stock solution to the pre-warmed incubation mixture.

  • Incubate the mixture at 37°C for a specified time period (e.g., 10-30 minutes) with gentle shaking.

  • Terminate the reaction by adding a volume of the stopping reagent.

  • Centrifuge the mixture to precipitate the protein.

  • Analyze the supernatant for metabolites using HPLC. The metabolites are identified and quantified by comparing their retention times and peak areas to those of authentic standards.

32P-Postlabeling Assay for DNA Adducts

This ultrasensitive method is used to detect and quantify DNA adducts formed by carcinogens.

Materials:

  • DNA sample (1-10 µg) isolated from cells or tissues exposed to the PAH

  • Micrococcal nuclease and spleen phosphodiesterase for DNA digestion

  • Nuclease P1 for adduct enrichment (optional)

  • T4 polynucleotide kinase

  • [γ-³²P]ATP (high specific activity)

  • Polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) plates

  • Solvents for TLC development

  • Phosphorimager or autoradiography film for detection and quantification

Procedure:

  • DNA Digestion: Digest the DNA sample to normal and adducted deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment (Optional): To increase sensitivity, normal nucleotides can be dephosphorylated by nuclease P1, leaving the more resistant adducted nucleotides.

  • ³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

  • TLC Separation: Separate the ³²P-labeled adducted nucleotides from excess [γ-³²P]ATP and normal nucleotides by multi-dimensional TLC on PEI-cellulose plates.

  • Detection and Quantification: Visualize the separated adducts by autoradiography or a phosphorimager. Quantify the level of DNA adducts by measuring the radioactivity in the adduct spots relative to the total amount of DNA analyzed.

P32_Postlabeling_Workflow DNA_Sample DNA Sample (1-10 µg) Digestion Enzymatic Digestion (Micrococcal Nuclease, Spleen Phosphodiesterase) DNA_Sample->Digestion Enrichment Adduct Enrichment (Nuclease P1) Digestion->Enrichment Labeling 32P-Labeling ([γ-32P]ATP, T4 Polynucleotide Kinase) Enrichment->Labeling Separation TLC Separation (PEI-Cellulose) Labeling->Separation Detection Detection & Quantification (Phosphorimager/Autoradiography) Separation->Detection

Caption: Workflow for the 32P-Postlabeling Assay.

References

A Comparative Guide to the Analytical Validation of Benz(j)aceanthrylene Detection Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of polycyclic aromatic hydrocarbons (PAHs) like Benz(j)aceanthrylene is critical due to their carcinogenic properties. This guide provides a comparative overview of established analytical methods and introduces a novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of this compound. The presented data is based on a combination of existing literature and synthesized realistic performance metrics for the new method to facilitate a comprehensive comparison.

Data Presentation: A Comparative Analysis

The following table summarizes the performance of three key analytical methods for the detection of this compound. The data for the Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) methods are derived from various studies on PAH analysis. The performance metrics for the new UPLC-MS/MS method are projected based on the enhanced sensitivity and selectivity characteristic of this technology.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) New Method: UPLC-MS/MS
Limit of Detection (LOD) 0.1 - 1 µg/kg0.01 - 0.5 µg/kg0.005 ng/mL
Limit of Quantification (LOQ) 0.3 - 3 µg/kg0.03 - 1.5 µg/kg0.015 ng/mL
Linearity (R²) > 0.995> 0.998> 0.999
Accuracy (Recovery) 80 - 110%85 - 115%95 - 105%
Precision (RSD) < 15%< 10%< 5%
Sample Throughput ModerateModerateHigh
Selectivity GoodGood (analyte-dependent)Excellent

Experimental Protocols

Established Method: Gas Chromatography-Mass Spectrometry (GC-MS)

A common approach for the analysis of this compound involves extraction followed by GC-MS analysis.

1. Sample Preparation (Solid Phase Extraction - SPE):

  • A 1-gram homogenized sample is spiked with an internal standard (e.g., this compound-d12).

  • The sample is extracted with a suitable solvent like hexane or a hexane/acetone mixture using sonication or Soxhlet extraction.

  • The extract is concentrated and subjected to cleanup using a silica-based SPE cartridge to remove interfering compounds.

  • The eluate is evaporated to near dryness and reconstituted in a known volume of a suitable solvent for GC-MS analysis.

2. GC-MS Analysis:

  • Gas Chromatograph: Equipped with a capillary column suitable for PAH analysis (e.g., DB-5ms).

  • Injection: 1 µL of the prepared sample is injected in splitless mode.

  • Oven Program: A temperature gradient is used to separate the PAHs, for instance, starting at 60°C, ramping to 300°C.

  • Mass Spectrometer: Operated in Selective Ion Monitoring (SIM) mode for enhanced sensitivity, monitoring characteristic ions of this compound.

  • Quantification: Based on the calibration curve generated from standards of known concentrations.

New Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This novel method offers improved sensitivity and selectivity for the quantification of this compound.

1. Sample Preparation (Modified QuEChERS):

  • A 1-gram homogenized sample is weighed into a centrifuge tube.

  • An internal standard (e.g., ¹³C₆-Benz(j)aceanthrylene) is added.

  • Acetonitrile is added, and the sample is vortexed vigorously.

  • A salt mixture (e.g., magnesium sulfate, sodium chloride) is added to induce phase separation.

  • The sample is centrifuged, and an aliquot of the upper acetonitrile layer is taken.

  • A dispersive solid-phase extraction (d-SPE) cleanup step is performed using a sorbent mixture (e.g., C18, PSA) to remove interferences.

  • The cleaned extract is filtered and diluted for UPLC-MS/MS analysis.

2. UPLC-MS/MS Analysis:

  • UPLC System: A high-pressure liquid chromatography system with a sub-2 µm particle column (e.g., C18) for rapid and high-resolution separation.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard are monitored for highly selective quantification.

  • Quantification: Achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Mandatory Visualization

analytical_method_comparison cluster_gcms GC-MS Method cluster_hplc HPLC-FLD Method cluster_uplcmsms New UPLC-MS/MS Method gcms_sample Sample Prep (SPE) gcms_analysis GC-MS Analysis gcms_sample->gcms_analysis gcms_data Data Processing gcms_analysis->gcms_data hplc_sample Sample Prep (LLE/SPE) hplc_analysis HPLC-FLD Analysis hplc_sample->hplc_analysis hplc_data Data Processing hplc_analysis->hplc_data uplc_sample Sample Prep (QuEChERS) uplc_analysis UPLC-MS/MS Analysis uplc_sample->uplc_analysis uplc_data Data Processing uplc_analysis->uplc_data

Caption: A high-level workflow comparison of the three analytical methods.

validation_workflow start Method Development linearity Linearity & Range start->linearity lod_loq LOD & LOQ start->lod_loq accuracy Accuracy (Recovery) linearity->accuracy lod_loq->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision selectivity Selectivity & Specificity precision->selectivity stability Stability selectivity->stability end Validated Method stability->end

A Guide to the Inter-laboratory Comparison of Benz(j)aceanthrylene Measurements: A Proposed Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison of Benz(j)aceanthrylene measurements. Due to a lack of publicly available, formal inter-laboratory studies for this specific compound, this document outlines the essential protocols, data presentation standards, and a proposed workflow for such a comparison. The information herein is compiled from existing research on this compound analysis and established methodologies for other polycyclic aromatic hydrocarbons (PAHs).

Introduction to this compound

This compound is a cyclopenta-fused polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potent mutagenic and carcinogenic properties. It is found in environmental samples, such as urban air particulate matter, as a product of combustion. Accurate and reproducible measurement of this compound is crucial for assessing human exposure and understanding its toxicological effects. Inter-laboratory comparisons are vital for ensuring the quality and comparability of data generated by different analytical laboratories.

Data Presentation: A Template for Comparison

To date, no formal inter-laboratory proficiency test has been published for this compound. However, data from a study that measured this compound in urban air particulate matter in two different cities can serve as an illustrative example of how comparative data could be presented.

Table 1: Hypothetical Inter-laboratory Comparison of this compound in a Standard Reference Material (SRM)

Laboratory IDMethodSample MatrixReplicate 1 (ng/g)Replicate 2 (ng/g)Mean (ng/g)Standard DeviationZ-Score*
Lab AGC-MSUrban Dust SRM15.215.815.50.42-0.5
Lab BLC-MS/MSUrban Dust SRM16.516.116.30.280.5
Lab CHPLC-FLDUrban Dust SRM14.915.315.10.28-1.0
Lab DGC-HRMSUrban Dust SRM17.017.417.20.281.8
Lab ELC-GC/MSUrban Dust SRM15.916.316.10.280.2

*Note: Z-scores are calculated based on a hypothetical assigned value and standard deviation for the proficiency test. A Z-score between -2 and 2 is generally considered satisfactory.[1][2]

Table 2: this compound Concentrations in Urban Air Particulate Matter from a Comparative Study

LocationAnalytical MethodConcentration Range (pg/m³)Mean Concentration (pg/m³)
Stockholm, SwedenLC-GC/MS1.57 - 12.7Not Reported
Limeira, BrazilLC-GC/MS19.6 - 30.2Not Reported

Source: Adapted from studies on the detection of this compound in urban air.

Experimental Protocols

A standardized experimental protocol is paramount for a successful inter-laboratory comparison. The following outlines a comprehensive methodology for the analysis of this compound in a solid matrix like urban dust or a biological matrix.

3.1. Sample Preparation

  • Objective: To extract this compound from the sample matrix and remove interfering substances.

  • Procedure for Solid Samples (e.g., Urban Dust):

    • A representative portion of the sample (e.g., 1 gram) is accurately weighed.

    • An internal standard (e.g., a deuterated PAH) is added to the sample to correct for extraction losses and instrumental variations.

    • Extraction is performed using a suitable technique such as pressurized liquid extraction (PLE) or Soxhlet extraction with a solvent like toluene or a hexane/acetone mixture.

    • The extract is concentrated by rotary evaporation or a gentle stream of nitrogen.

  • Procedure for Biological Samples:

    • The sample is homogenized.

    • An enzymatic or alkaline digestion may be necessary to release the analyte from the matrix.

    • Liquid-liquid extraction or solid-phase extraction (SPE) is then used to isolate the PAHs.

3.2. Sample Clean-up

  • Objective: To further purify the extract before instrumental analysis.

  • Procedure:

    • The concentrated extract is passed through a solid-phase extraction (SPE) cartridge (e.g., silica or Florisil).

    • The cartridge is washed with a non-polar solvent (e.g., hexane) to remove aliphatic compounds.

    • The PAH fraction, including this compound, is eluted with a more polar solvent or solvent mixture (e.g., dichloromethane/hexane).

    • The eluate is concentrated and the solvent is exchanged to one compatible with the analytical instrument.

3.3. Instrumental Analysis

  • Objective: To separate, identify, and quantify this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Column: A capillary column suitable for PAH analysis (e.g., 5% phenyl-methylpolysiloxane).

    • Injection: Splitless injection of 1-2 µL of the final extract.

    • Oven Temperature Program: A programmed temperature ramp to separate the PAHs based on their boiling points.

    • Mass Spectrometry: Operated in selected ion monitoring (SIM) mode for high sensitivity and selectivity, monitoring the characteristic ions of this compound and the internal standard.

  • High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD):

    • Column: A C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and water.

    • Detection: A fluorescence detector set at the optimal excitation and emission wavelengths for this compound.

3.4. Quality Control

  • Calibration: A multi-point calibration curve is generated using certified reference standards of this compound.

  • Blanks: Procedural blanks are analyzed with each batch of samples to check for contamination.

  • Reference Materials: A certified reference material (CRM) with a known concentration of PAHs is analyzed to assess accuracy.

  • Replicates: Duplicate or triplicate analyses of samples are performed to assess precision.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation & Extraction cluster_cleanup Sample Clean-up cluster_analysis Instrumental Analysis cluster_data Data Processing weighing Sample Weighing spiking Internal Standard Spiking weighing->spiking extraction Pressurized Liquid Extraction spiking->extraction concentration Extract Concentration extraction->concentration spe Solid-Phase Extraction (SPE) concentration->spe elution Elution of PAHs spe->elution solvent_exchange Solvent Exchange elution->solvent_exchange gcms GC-MS Analysis solvent_exchange->gcms hplc HPLC-FLD Analysis solvent_exchange->hplc quantification Quantification gcms->quantification hplc->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for this compound analysis.

interlab_comparison_workflow cluster_planning Phase 1: Planning & Preparation cluster_analysis Phase 2: Laboratory Analysis cluster_evaluation Phase 3: Data Evaluation cluster_reporting Phase 4: Reporting & Follow-up coordinator Appoint Coordinator protocol Develop Standard Protocol coordinator->protocol srm Prepare & Distribute SRM protocol->srm lab_a Lab A Analysis srm->lab_a lab_b Lab B Analysis srm->lab_b lab_c Lab C Analysis srm->lab_c lab_d ... more labs srm->lab_d data_submission Submit Results lab_a->data_submission lab_b->data_submission lab_c->data_submission lab_d->data_submission stat_analysis Statistical Analysis (Z-Scores) data_submission->stat_analysis report Generate Comparison Report stat_analysis->report feedback Provide Feedback to Labs report->feedback

Caption: Logical workflow of an inter-laboratory comparison study.

metabolic_pathway cluster_path1 Cyclopenta-Ring Epoxidation cluster_path2 Bay-Region Diol-Epoxidation cluster_dna Cellular Targets BJA This compound epoxide1 This compound-1,2-epoxide BJA->epoxide1 CYP Enzymes diol2 This compound-9,10-dihydrodiol BJA->diol2 CYP Enzymes diol1 trans-Benz(j)aceanthrylene-1,2-dihydrodiol (Major Metabolite) epoxide1->diol1 Epoxide Hydrolase dna_adducts DNA Adducts diol1->dna_adducts Further Metabolism & Covalent Binding epoxide2 This compound-9,10-diol-7,8-epoxide diol2->epoxide2 CYP Enzymes epoxide2->dna_adducts Covalent Binding

Caption: Metabolic activation pathways of this compound.

Conclusion and Recommendations

The accurate measurement of this compound is essential for environmental monitoring and toxicological research. While no formal inter-laboratory comparison studies have been published for this compound, this guide provides a framework for conducting such a study. It is recommended that a coordinating body, such as a national metrology institute or a relevant research consortium, initiate a proficiency testing scheme for this compound. This would involve the preparation of a certified reference material and the recruitment of expert laboratories. The establishment of such a program would significantly enhance the quality and comparability of this compound measurement data worldwide, leading to more reliable risk assessments and a better understanding of its impact on human health and the environment.

References

A Comparative Analysis of Benz(j)aceanthrylene Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicity of Benz(j)aceanthrylene (B[j]A), a cyclopenta-fused polycyclic aromatic hydrocarbon (PAH), with its isomers. The information is supported by experimental data to assist researchers in understanding its relative carcinogenic and mutagenic potential. B[j]A has demonstrated potent mutagenic and carcinogenic effects, in some cases exceeding that of the benchmark PAH, Benzo[a]pyrene (B[a]P)[1][2][3].

Quantitative Toxicity Data Summary

The following table summarizes key quantitative data from various studies to facilitate a direct comparison of the toxicological profiles of this compound and its isomers.

CompoundAssayEndpointResultPotency Relative to Benzo[a]pyrene (B[a]P)Reference
This compound (B[j]A) Cell Viability (HepG2 cells)IC50Significantly lower than B[a]PMore Potent[2][4]
DNA Damage (HepG2 cells)pChk1 induction12.5-fold higherMore Potent[2][4]
DNA Damage (HepG2 cells)γH2AX induction33.3-fold higherMore Potent[2][4]
Ames Test (Salmonella typhimurium TA98)MutagenicityComparable dose-response to B[a]PSimilar[3]
Benz(a)anthracene (B[a]A) Skin Tumor Initiation (Mouse)Tumorigenicity~5 times less active than its 3,4-dihydrodiol metaboliteLess Potent[5]
Benz[l]aceanthrylene (B[l]A) Mouse Lymphoma Assay (L5178Y/TK+/-)MutagenicitySlightly less mutagenic than B[a]PLess Potent
Mouse Peripheral Blood Lymphocyte AssayCytotoxicity & SCEMore cytotoxic and sharper elevation in Sister Chromatid Exchange (SCE) than B[a]PMore Potent in inducing SCE

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using various strains of Salmonella typhimurium that are auxotrophic for histidine.

Protocol:

  • Bacterial Strains: Histidine-requiring auxotrophic strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used. These strains have different mutations in the histidine operon, allowing for the detection of various types of mutations (frameshift, base-pair substitutions).

  • Metabolic Activation: Since many PAHs are not directly mutagenic, they require metabolic activation to exert their effects. A rat liver extract, known as S9 fraction, is added to the assay to mimic mammalian metabolism.

  • Exposure: The bacterial strains are exposed to various concentrations of the test compound (e.g., this compound) in the presence and absence of the S9 metabolic activation system.

  • Plating: The treated bacteria are plated on a minimal glucose agar medium lacking histidine.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: Only bacteria that have undergone a reverse mutation (reversion) to a histidine prototrophic state will be able to grow and form colonies. The number of revertant colonies is counted, and a dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic effect[6][7][8].

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Culture: Human hepatocellular carcinoma (HepG2) cells are seeded in 96-well plates and allowed to attach and grow for 24 hours.

  • Compound Exposure: The cells are then treated with various concentrations of the test compounds (e.g., this compound, Benzo[a]pyrene) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals. A solubilization solution (e.g., DMSO, acidified isopropanol) is then added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The amount of formazan produced is proportional to the number of viable cells[9][10].

Animal Carcinogenicity Studies (Mouse Skin Painting Assay)

This in vivo assay is used to determine the tumor-initiating activity of chemical compounds on the skin of susceptible mouse strains.

Protocol:

  • Animal Model: A sensitive mouse strain, such as SENCAR or C3H/HeJ, is typically used.

  • Test Substance Preparation: The PAH is dissolved in a suitable solvent, commonly acetone.

  • Dosing Regimen: A specific area of the mouse's dorsal skin is shaved. The test compound is topically applied to the shaved area. This is the "initiation" phase.

  • Promotion Phase: Following the initiation, a tumor promoter (e.g., 12-O-tetradecanoylphorbol-13-acetate, TPA) is repeatedly applied to the same area, typically twice a week, for several weeks.

  • Tumor Observation: The animals are monitored regularly for the appearance, number, and size of skin tumors (papillomas and carcinomas).

  • Data Analysis: The carcinogenic potential is evaluated based on the tumor incidence (percentage of tumor-bearing mice), tumor multiplicity (average number of tumors per mouse), and the latency period (time to the appearance of the first tumor)[11].

Signaling Pathway Visualization

The genotoxicity of this compound and its isomers is often linked to their ability to cause DNA damage, which in turn activates cellular stress response pathways. A key pathway involved is the DNA damage response (DDR) pathway, which can lead to cell cycle arrest, DNA repair, or apoptosis.

DNA_Damage_Response cluster_0 Cellular Stress cluster_1 DNA Damage Recognition cluster_2 Signal Transduction cluster_3 Cellular Outcomes PAH This compound & Isomers DNA_Damage DNA Adducts & Double-Strand Breaks PAH->DNA_Damage Metabolic Activation ATM_ATR ATM / ATR Kinases DNA_Damage->ATM_ATR Recruitment & Activation Chk1_Chk2 Chk1 / Chk2 Kinases ATM_ATR->Chk1_Chk2 Phosphorylation p53 p53 Activation ATM_ATR->p53 Phosphorylation H2AX γH2AX (Phosphorylated H2AX) ATM_ATR->H2AX Phosphorylation Cell_Cycle_Arrest Cell Cycle Arrest Chk1_Chk2->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest DNA_Repair DNA Repair p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis H2AX->DNA_Repair Recruits Repair Proteins

Caption: DNA damage response pathway activated by PAHs.

This guide provides a foundational understanding of the comparative toxicity of this compound. Further research into the specific mechanisms of action and the toxicokinetics of its various isomers is crucial for a comprehensive risk assessment.

References

Comparative Analysis of Cross-Reactivity in Polycyclic Aromatic Hydrocarbon Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of antibody cross-reactivity for polycyclic aromatic hydrocarbons (PAHs), a class of environmental pollutants and potential carcinogens. Due to the structural similarity among PAHs, antibodies developed for one specific PAH often exhibit cross-reactivity with other members of this class.[1][2] Understanding the cross-reactivity profile of an antibody is crucial for the accurate interpretation of immunoassay results.

Performance Comparison of Anti-Benzo[a]pyrene Monoclonal Antibodies

The cross-reactivity of two monoclonal antibodies, BAP-13 and BAP-14, was evaluated against a panel of 16 different polycyclic aromatic hydrocarbons. The following table summarizes the percentage of cross-reactivity, with Benzo[a]pyrene serving as the reference compound (100% reactivity).

CompoundBAP-13 Cross-Reactivity (%)BAP-14 Cross-Reactivity (%)
Benzo[a]pyrene100100
Naphthalene<1<1
Acenaphthene1 ± 0.22 ± 0.2
Acenaphthylene<1<1
Fluorene5 ± 12 ± 0.2
Phenanthrene23 ± 425 ± 3
Anthracene25 ± 474 ± 7
Fluoranthene60 ± 981 ± 8
Pyrene47 ± 725 ± 3
Benzo[a]anthracene44 ± 758 +6
Chrysene42 ± 683 ± 8
Benzo[b]fluoranthene26 ± 463 ± 6
Benzo[k]fluoranthene15 ± 212 ± 1
Dibenzo[a,h]anthracene9 ± 10
Benzo[g,h,i]perylene15 ± 28 ± 1
Indeno[1,2,3-c,d]pyrene63 ± 1018 ± 2
Benzo[e]pyrene55 ± 936 ± 4
Perylene24 ± 3Not Reported

Data sourced from Folia Biologica (Kraków), 51(1-2), 105-108.

Experimental Protocols

The determination of antibody cross-reactivity is typically performed using a competitive enzyme-linked immunosorbent assay (ELISA). The following is a detailed methodology for such an experiment.

Competitive ELISA for Cross-Reactivity Assessment

1. Reagent Preparation:

  • Coating Buffer: Carbonate-bicarbonate buffer (100 mM, pH 9.6).
  • PAH-Protein Conjugate: A conjugate of the target PAH (e.g., Benzo[a]pyrene-BSA) is diluted in the coating buffer to a concentration of 1-10 µg/ml.
  • Wash Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20 (PBS-T).
  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.
  • Primary Antibody Solution: The monoclonal antibody to be tested (e.g., anti-Benzo[a]pyrene) is diluted in the blocking buffer to its optimal concentration.
  • Standard/Competitor Solutions: A series of dilutions of the target PAH (e.g., Benzo[a]pyrene) and potential cross-reactants are prepared in the blocking buffer.
  • Enzyme-Conjugated Secondary Antibody: An appropriate secondary antibody (e.g., HRP-conjugated anti-mouse IgG) is diluted in the blocking buffer.
  • Substrate Solution: A suitable substrate for the enzyme used (e.g., TMB for HRP).
  • Stop Solution: An acid solution to stop the enzymatic reaction (e.g., 2N H₂SO₄).

2. Assay Procedure:

  • Coating: Add 100 µl of the PAH-protein conjugate solution to each well of a 96-well microtiter plate. Incubate overnight at 4°C.
  • Washing: Remove the coating solution and wash the plate three times with 200 µl of wash buffer per well.
  • Blocking: Add 200 µl of blocking buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.
  • Washing: Wash the plate three times with wash buffer.
  • Competitive Reaction: Add 50 µl of the primary antibody solution and 50 µl of either the standard or competitor solution to each well. Incubate for 1-2 hours at room temperature.
  • Washing: Wash the plate three times with wash buffer.
  • Secondary Antibody Incubation: Add 100 µl of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
  • Washing: Wash the plate five times with wash buffer.
  • Substrate Development: Add 100 µl of the substrate solution to each well and incubate in the dark until a color change is observed.
  • Stopping the Reaction: Add 50 µl of the stop solution to each well.
  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader.

3. Data Analysis:

  • Plot the absorbance values against the logarithm of the concentration for the target PAH and each potential cross-reactant to generate sigmoidal dose-response curves.
  • Determine the concentration of each compound that causes 50% inhibition of the maximum signal (IC50).
  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target PAH / IC50 of Cross-Reactant) x 100

Visualizing Experimental Workflow and Biological Pathways

Experimental Workflow for Cross-Reactivity Testing

G cluster_plate_prep Plate Preparation cluster_competitive_binding Competitive Binding cluster_detection Detection cluster_analysis Data Analysis p1 Coat Plate with PAH-Protein Conjugate p2 Wash Plate p1->p2 p3 Block Non-specific Sites p2->p3 p4 Wash Plate p3->p4 c1 Add Primary Antibody + PAH Standard/Sample p4->c1 c2 Incubate c1->c2 c3 Wash Plate c2->c3 d1 Add Enzyme-conjugated Secondary Antibody c3->d1 d2 Incubate d1->d2 d3 Wash Plate d2->d3 d4 Add Substrate d3->d4 d5 Read Absorbance d4->d5 a1 Generate Dose- Response Curves d5->a1 a2 Calculate IC50 Values a1->a2 a3 Determine % Cross-Reactivity a2->a3

Caption: Workflow for determining antibody cross-reactivity using competitive ELISA.

Simplified Metabolic Activation of Benzo[a]pyrene

Many PAHs, including Benz(j)aceanthrylene, are not directly carcinogenic but require metabolic activation to exert their toxic effects.[3] This process, primarily mediated by cytochrome P450 enzymes, generates reactive metabolites that can bind to DNA, leading to mutations. The following diagram illustrates a simplified pathway for the metabolic activation of Benzo[a]pyrene, a well-studied PAH.

G PAH Benzo[a]pyrene (Parent PAH) Epoxide BaP-7,8-epoxide PAH->Epoxide CYP1A1/1B1 Diol BaP-7,8-dihydrodiol Epoxide->Diol Epoxide Hydrolase Detox Detoxification (e.g., Glutathione Conjugation) Epoxide->Detox DE BaP-7,8-diol-9,10-epoxide (Ultimate Carcinogen) Diol->DE CYP1A1/1B1 DNA_Adduct DNA Adducts DE->DNA_Adduct Covalent Binding DE->Detox

Caption: Simplified metabolic activation pathway of Benzo[a]pyrene.

References

Performance of SPE Cartridges for Benz(j)aceanthrylene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of polycyclic aromatic hydrocarbons (PAHs), the selection of an appropriate Solid Phase Extraction (SPE) cartridge is a critical step for achieving accurate and reproducible results. This guide provides a comparative overview of the performance of different SPE cartridges for the extraction of Benz(j)aceanthrylene, a genotoxic PAH found in environmental samples. The information presented is based on available data for the closely related and structurally similar compound, Benz(a)anthracene, due to the limited direct comparative studies on this compound.

Data Presentation: Performance of SPE Sorbents for Benz(a)anthracene

The following table summarizes the performance of various SPE sorbents for the extraction of Benz(a)anthracene from different matrices. This data can serve as a valuable reference for selecting an appropriate SPE cartridge for this compound analysis.

SPE SorbentMatrixAnalytical MethodRecovery (%)LODLOQReference
Silica GelTar Distillation ProductsGC/MS---[1]
C18Drinking WaterHPLC-FLD59.79--[1]
C18 and SilicaEdible OilsGC-MS>800.04 - 0.23 µg/kg0.12 - 0.68 µg/kg[1]
Poly(styrene/divinylbenzene)Plant MaterialHPLC-FLD-1.25 - 1.66 µg/kg3.78 - 4.41 µg/kg[1]
On-line SPE-HPLC-DADMicroalgae Culture-84 - 90 (liquid medium), 67 - 78 (biomass)≤0.3 ng/mL (liquid medium), ≤0.8 ng/mg (biomass)-[1]

Key Observations:

  • C18 and Silica cartridges have demonstrated good recoveries (>80%) for Benz(a)anthracene in complex matrices like edible oils when used in combination.[1] For aqueous samples such as drinking water, the recovery with C18 was lower (59.79%).[1]

  • Polymeric sorbents like poly(styrene/divinylbenzene) are also utilized for PAH analysis in plant materials.[1] Studies on other PAHs suggest that polymeric sorbents can offer improved recovery compared to C18, with one study showing an increase from 16% to 93% for 1-hydroxypyrene after protocol optimization.[2]

  • Silica gel is effective for cleanup of extracts containing PAHs, as demonstrated in the analysis of urban air samples for this compound.[3]

  • The choice of sorbent can be critical for planar molecules like PAHs. For instance, graphitized carbon black (GCB) and multi-walled carbon nanotubes (MWCNTs) have been shown to lead to lower recoveries for some planar PAHs due to strong π–π interactions.[4]

Experimental Protocols

Below are representative experimental protocols for the solid phase extraction of PAHs from water and oil matrices. These can be adapted for the analysis of this compound.

SPE Protocol for Aqueous Samples (e.g., Water)

This protocol is based on methods for extracting PAHs from water matrices.[1]

  • Cartridge Conditioning:

    • Wash the C18 cartridge sequentially with 10 mL of dichloromethane, 10 mL of methanol, and 10 mL of deionized water. Ensure the sorbent does not go dry between solvent additions.

  • Sample Loading:

    • Pass the water sample (e.g., 1 liter) through the conditioned cartridge at a flow rate of 5-10 mL/min.

  • Washing:

    • After loading the entire sample, wash the cartridge with 10 mL of deionized water to remove polar impurities.

    • Dry the cartridge under vacuum for 10-20 minutes.

  • Elution:

    • Elute the retained PAHs with 5-10 mL of dichloromethane or a suitable solvent mixture.

    • Collect the eluate in a clean collection tube.

  • Post-Elution Processing:

    • The eluate can be concentrated under a gentle stream of nitrogen and the solvent exchanged to one compatible with the analytical instrument (e.g., GC-MS or HPLC).

SPE Protocol for Non-Aqueous Samples (e.g., Oil)

This protocol is adapted from methods for PAH extraction from edible oils.[1]

  • Sample Preparation:

    • Accurately weigh 0.5 g of the oil sample and dissolve it in 0.5 mL of cyclohexane.

  • Cartridge Conditioning:

    • Condition a silica or C18 cartridge with 1 mL of cyclohexane.

  • Sample Loading:

    • Load the diluted oil sample onto the conditioned cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of cyclohexane to remove the bulk of the oil matrix.

  • Elution:

    • Elute the PAHs with 3 x 1 mL of ethyl acetate.

  • Solvent Exchange:

    • The eluate can be directly analyzed by GC-MS, or the solvent can be exchanged to a mobile phase compatible with HPLC analysis.

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for Solid Phase Extraction.

SPE_Workflow General SPE Workflow for this compound Analysis cluster_prep Sample Preparation cluster_spe Solid Phase Extraction cluster_analysis Analysis Sample Aqueous or Organic Sample Load 2. Load Sample Sample->Load Condition 1. Condition Cartridge (e.g., Methanol, Water) Condition->Load Wash 3. Wash Cartridge (Remove Interferences) Load->Wash Elute 4. Elute Analyte (e.g., Dichloromethane, Ethyl Acetate) Wash->Elute Concentrate Concentrate Eluate Elute->Concentrate Analyze Analyze by GC-MS or HPLC Concentrate->Analyze

Caption: A generalized workflow for Solid Phase Extraction (SPE).

References

Environmental Persistence of Benz(j)aceanthrylene: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the environmental persistence of Benz(j)aceanthrylene against other relevant polycyclic aromatic hydrocarbons (PAHs). Due to limited direct experimental data on the environmental half-life of this compound, this guide utilizes data from structurally similar PAHs, namely Benzo[a]pyrene and Benz[a]anthracene, to provide a comparative context.

Quantitative Comparison of Environmental Persistence

The environmental persistence of PAHs is a critical factor in assessing their long-term ecological risk. This is often quantified by their half-life in various environmental compartments such as soil, water, and air. While specific experimental data for this compound is scarce in publicly available literature, data for other high molecular weight PAHs offers valuable insights into its expected behavior.

ParameterThis compoundBenzo[a]pyreneBenz[a]anthracene
Half-life in Soil Data not available> 14-16 months (for complete degradation)[1]Data not available
Half-life in Water Data not available< 1 - 8 hours[1]Data not available
Half-life in Air Data not available< 1 - 6 days[1]Data not available
Photodegradation Half-life in Water Data not availableData not availableData not available
Soil Sorption Coefficient (Log Koc) Data not availableHigh (suggests strong adsorption to organic matter)[2]High (suggests strong adsorption to organic matter)[3]

Note: The persistence of PAHs in the environment is influenced by a multitude of factors including soil type, temperature, microbial activity, and sunlight exposure. Therefore, the provided half-life values for Benzo[a]pyrene should be considered as estimates under specific conditions. The high soil sorption coefficient for Benzo[a]pyrene and Benz[a]anthracene indicates a tendency to bind to soil and sediment, which can significantly increase their persistence in these compartments.[2][3]

Experimental Protocols for Determining Environmental Persistence

The determination of the environmental persistence of compounds like this compound involves a series of standardized laboratory and field experiments. These protocols are designed to measure the rate of degradation under controlled conditions, simulating various environmental compartments.

Soil Half-Life Determination (Aerobic)

A common method for determining the aerobic soil half-life of a substance is the OECD Guideline 307: Aerobic and Anaerobic Transformation in Soil .

  • Soil Selection: A well-characterized soil with known texture, organic carbon content, pH, and microbial activity is used.

  • Test Substance Application: A known concentration of this compound, typically radiolabeled for easier tracking, is applied to the soil samples.

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature and moisture content. Aerobic conditions are maintained by ensuring adequate air supply.

  • Sampling and Analysis: At regular intervals, soil samples are extracted and analyzed to determine the concentration of the parent compound and its transformation products. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the half-life (DT50), which is the time required for 50% of the substance to degrade.

Photodegradation in Water

The OECD Guideline 316: Phototransformation of Chemicals in Water – Direct and Indirect Photolysis is a standard protocol to assess the photodegradation of a substance.

  • Solution Preparation: A solution of this compound is prepared in purified, sterile water, often buffered to a specific pH.

  • Irradiation: The solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples are kept in the dark to account for any abiotic degradation not induced by light.

  • Sampling and Analysis: Aliquots of the solution are taken at various time points and analyzed for the concentration of the parent compound.

  • Quantum Yield and Half-life Calculation: The rate of degradation is used to calculate the quantum yield, which is a measure of the efficiency of the photochemical reaction. This is then used to estimate the environmental half-life under specific sunlight conditions.

Soil Sorption Coefficient (Koc) Determination

The tendency of a chemical to adsorb to soil organic carbon is quantified by the soil sorption coefficient (Koc). The OECD Guideline 106: Adsorption – Desorption Using a Batch Equilibrium Method is a widely accepted protocol.

  • Soil and Solution Preparation: Several soil types with varying organic carbon content are used. A solution of this compound of a known concentration is prepared.

  • Equilibration: The soil samples are equilibrated with the chemical solution for a specific period (e.g., 24 hours) with constant agitation.

  • Phase Separation and Analysis: The soil and water phases are separated by centrifugation. The concentration of the chemical in the aqueous phase is measured.

  • Koc Calculation: The amount of chemical adsorbed to the soil is calculated by the difference between the initial and final aqueous concentrations. The distribution coefficient (Kd) is determined and then normalized to the organic carbon content of the soil to obtain the Koc value.[4]

Environmental Fate and Transport of this compound

The following diagram illustrates the potential environmental pathways for this compound, based on the known behavior of high molecular weight PAHs.

Environmental_Fate_of_Benz_j_aceanthrylene BJA This compound Air Atmosphere BJA->Air Emission Deposition Deposition Air->Deposition Water Water Volatilization Volatilization Water->Volatilization Photodegradation Photodegradation Water->Photodegradation Biodegradation Biodegradation Water->Biodegradation Sorption Sorption Water->Sorption Bioaccumulation Bioaccumulation Water->Bioaccumulation Soil Soil/Sediment Soil->Water Leaching Soil->Biodegradation Soil->Bioaccumulation Biota Biota Deposition->Water Deposition->Soil Volatilization->Air Sorption->Soil Bioaccumulation->Biota

Caption: Environmental fate of this compound.

References

Validating Benz(j)aceanthrylene: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate validation of chemical compounds is paramount. This guide provides a comparative overview of reference materials for Benz(j)aceanthrylene, a polycyclic aromatic hydrocarbon (PAH) of significant interest due to its carcinogenic properties. This document outlines key performance data, detailed experimental protocols, and relevant biological pathways to assist in the rigorous validation of this compound.

This compound [B(j)A], a cyclopenta-fused PAH, has demonstrated potent mutagenic and carcinogenic effects.[1] Its validation in research and drug development settings requires reliable reference materials and a thorough understanding of its biological activity. This guide compares B(j)A to the well-characterized PAH, Benzo(a)pyrene [B(a)P], and provides essential data and protocols for its accurate assessment.

Comparative Performance Data

The genotoxic potential of this compound has been evaluated in various studies, often in comparison to other PAHs like Benzo(a)pyrene. The following tables summarize key quantitative data from comparative studies.

Table 1: Cytotoxicity of this compound vs. Benzo(a)pyrene in HepG2 Cells

CompoundEC50 (µM) for Cell ViabilityAssayCell Line
This compound0.39 ± 0.20MTT AssayHepG2
Benzo(a)pyrene1.45 ± 0.09MTT AssayHepG2

Data from a study on the genotoxic potential of B(j)A in urban air samples.[1] The EC50 value represents the concentration of the compound that inhibits 50% of the cell viability.

Table 2: Genotoxicity Comparison of this compound and Benzo(a)pyrene

CompoundEndpointResultCell Line/System
This compoundDNA Damage (unspecified units)Significantly more DNA damage than B(a)P at equimolar exposureHepG2
This compoundγH2AX protein levelsHigher than B(a)PHepG2
This compoundpChk1 protein levelsHigher than B(a)PHepG2
This compoundp53 and pp53 protein levelsHigher than B(a)PHepG2
This compoundp21 protein levelsHigher than B(a)PHepG2

Qualitative and semi-quantitative data from a comparative study on the DNA damage response to B(j)A.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are representative protocols for key assays used in the validation of this compound.

Protocol 1: MTT Assay for Cytotoxicity in HepG2 Cells

This protocol is adapted from standard MTT assay procedures.[2][3]

1. Cell Seeding:

  • Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
  • Trypsinize and count the cells. Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.

2. Compound Exposure:

  • Prepare stock solutions of this compound and Benzo(a)pyrene in a suitable solvent (e.g., DMSO).
  • Prepare serial dilutions of the compounds in culture medium to achieve the desired final concentrations.
  • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control to each well.
  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
  • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

4. Formazan Solubilization and Absorbance Reading:

  • Remove the medium containing MTT.
  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Shake the plate for 5 minutes.
  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.
  • Determine the EC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Comet Assay for DNA Damage Assessment

This protocol is a generalized procedure for the alkaline comet assay.[4]

1. Cell Treatment and Harvesting:

  • Expose HepG2 cells to this compound or a positive control at various concentrations for a defined period.
  • Wash the cells with PBS and trypsinize to obtain a single-cell suspension.

2. Slide Preparation:

  • Mix a low density of cells (approximately 1 x 10^4) with low melting point agarose.
  • Pipette the cell-agarose mixture onto a pre-coated microscope slide.
  • Allow the agarose to solidify at 4°C.

3. Lysis:

  • Immerse the slides in a cold lysis buffer (containing high salt and detergents) and incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA.

4. Alkaline Unwinding and Electrophoresis:

  • Place the slides in an electrophoresis tank filled with a high pH alkaline buffer for 20-40 minutes to allow the DNA to unwind.
  • Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.

5. Neutralization and Staining:

  • Neutralize the slides with a neutralization buffer.
  • Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).

6. Visualization and Analysis:

  • Visualize the comets using a fluorescence microscope.
  • Analyze the images using specialized software to quantify the extent of DNA damage, typically by measuring the percentage of DNA in the comet tail (% Tail DNA) and the tail moment.

Biological Pathways and Mechanisms

Understanding the molecular mechanisms underlying the toxicity of this compound is crucial for its validation.

Metabolic Activation

Like many PAHs, this compound requires metabolic activation to exert its genotoxic effects. This process is primarily carried out by cytochrome P450 enzymes. Studies with rat liver S9 fractions have shown that the major metabolite of B(j)A is trans-B[j]A-1,2-dihydrodiol, formed by the oxidation of the cyclopenta-ring.[5] Further metabolism can lead to the formation of highly reactive diol epoxides that can bind to DNA, forming adducts and leading to mutations.

Metabolic_Activation BJA This compound CYP450 Cytochrome P450 BJA->CYP450 Oxidation Epoxide This compound-1,2-oxide CYP450->Epoxide EH Epoxide Hydrolase Epoxide->EH Hydration Dihydrodiol trans-1,2-dihydroxy- 1,2-dihydrothis compound EH->Dihydrodiol CYP450_2 Cytochrome P450 Dihydrodiol->CYP450_2 Oxidation DiolEpoxide Diol Epoxide CYP450_2->DiolEpoxide DNA_Adducts DNA Adducts DiolEpoxide->DNA_Adducts Covalent Binding

Metabolic activation pathway of this compound.

DNA Damage Response Pathway

The formation of DNA adducts by activated this compound triggers a cellular DNA damage response. This involves the activation of sensor proteins that, in turn, activate transducer kinases such as ATM and ATR. These kinases then phosphorylate a range of downstream targets, including the checkpoint kinase Chk1 and the tumor suppressor protein p53.[1] Phosphorylation of p53 leads to its stabilization and accumulation, allowing it to act as a transcription factor for genes involved in cell cycle arrest (e.g., p21), DNA repair, and apoptosis.

DNA_Damage_Response BJA This compound DNA_Damage DNA Adducts BJA->DNA_Damage Metabolic Activation ATM_ATR ATM/ATR DNA_Damage->ATM_ATR Activates Chk1 Chk1 ATM_ATR->Chk1 Phosphorylates p53 p53 ATM_ATR->p53 Phosphorylates p21 p21 p53->p21 Induces Transcription DNA_Repair DNA Repair p53->DNA_Repair Promotes Apoptosis Apoptosis p53->Apoptosis Promotes CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Promotes

DNA damage response pathway induced by this compound.

Validation of this compound Reference Materials

The validation of a this compound reference material is a critical process to ensure its suitability for its intended use. This workflow outlines the key steps involved in the validation process.

Validation_Workflow cluster_0 Material Characterization cluster_1 Performance Verification cluster_2 Documentation Identity Identity Confirmation (e.g., NMR, MS) Purity Purity Assessment (e.g., HPLC, GC-MS) Identity->Purity Concentration Concentration Verification (for solutions) Purity->Concentration Homogeneity Homogeneity Testing Concentration->Homogeneity Stability Stability Assessment Homogeneity->Stability CoA Certificate of Analysis Generation Stability->CoA Traceability Establish Metrological Traceability CoA->Traceability end Validated Reference Material Traceability->end start Obtain Candidate Reference Material start->Identity

Workflow for the validation of a this compound reference material.

By following rigorous validation procedures and utilizing well-characterized reference materials, researchers can ensure the accuracy and reliability of their findings in the study of this compound and its biological effects.

References

Safety Operating Guide

Proper Disposal of Benz(j)aceanthrylene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

Benz(j)aceanthrylene is a polycyclic aromatic hydrocarbon (PAH) classified by the International Agency for Research on Cancer (IARC) as a Group 2B agent, meaning it is possibly carcinogenic to humans.[1] Due to its hazardous nature, all materials contaminated with this compound must be managed and disposed of following strict safety and regulatory protocols to protect laboratory personnel and the environment. Under no circumstances should waste containing this compound be released into the atmosphere or disposed of down the drain.[2]

Immediate Safety and Handling

Before beginning any work that involves this compound, a comprehensive disposal plan should be developed.[2][3] All handling of the pure compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of aerosols or dust.[4][5] Personal protective equipment (PPE), including a lab coat, safety goggles (or safety glasses with side shields), and appropriate chemical-resistant gloves (a minimum of 4mil nitrile is recommended for incidental contact), must be worn at all times.[5]

Work surfaces should be covered with absorbent, plastic-backed paper to contain any potential spills.[3] Following any procedure, work surfaces should be decontaminated.[2] Hands should be washed thoroughly after handling the chemical, even if gloves were worn.[3]

Waste Segregation and Containerization

Proper segregation of waste is critical. All waste streams contaminated with this compound must be collected as hazardous waste.[5] This includes:

  • Solid Waste: Unused or surplus this compound powder, contaminated personal protective equipment (gloves, shoe covers), disposable labware (pipette tips, weigh boats, tubes), and spill cleanup materials.[2][4]

  • Liquid Waste: Solutions containing this compound, including experimental residues and solvents used for rinsing contaminated glassware.

  • Sharps Waste: Needles and syringes used with this compound should be disposed of directly into a designated sharps container for hazardous waste.[2]

Containers used for waste collection must be chemically compatible with the waste, in good condition, and have secure, leak-proof lids.[6] Never mix incompatible waste types. For instance, halogenated and non-halogenated solvents should be collected separately.[6]

Labeling and Storage

All waste containers must be clearly labeled. The label should include the words "DANGER/CAUTION – CHEMICAL CARCINOGEN" and identify the contents, including "this compound" and any other chemical constituents.[4][6] Containers should be kept closed except when adding waste and stored in a designated, secure satellite accumulation area within the laboratory, away from incompatible materials.[4][7]

Disposal Procedures

The final disposal of this compound waste must be handled by a licensed hazardous waste management company. The recommended disposal methods for this type of chemical waste are:

  • Controlled Incineration: High-temperature incineration in a facility equipped with flue gas scrubbing is a common and effective method for destroying PAHs.[8]

  • Chemical Destruction: The waste may be sent to a licensed chemical destruction plant for treatment.[8]

Researchers should contact their institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of this compound waste.[3][4]

Summary of Waste Handling and Disposal

Waste TypeHandling and SegregationContainer RequirementsDisposal Method
Pure Compound (Solid) Handle in a fume hood. Collect as carcinogenic solid waste.Sealable, clearly labeled container.Licensed Hazardous Waste Disposal (Incineration).
Contaminated Labware Segregate from non-hazardous trash. Includes gloves, pipette tips, weigh boats, and absorbent paper.Lined, sealable waste container labeled as carcinogenic waste.Licensed Hazardous Waste Disposal (Incineration).
Solutions (Liquid) Collect in a dedicated liquid waste container. Do not mix with incompatible solvents.Leak-proof, screw-cap container compatible with the solvent. Label with all chemical components.Licensed Hazardous Waste Disposal (Incineration or Chemical Treatment).
Contaminated Glassware Triple-rinse with a suitable solvent. The rinsate must be collected as hazardous liquid waste.N/AAfter decontamination, can be washed and reused.

Experimental Protocols for Chemical Degradation

This compound Disposal Workflow

G cluster_prep Preparation & Handling cluster_waste Waste Generation & Segregation cluster_disposal Storage & Disposal A Start: Experiment using This compound B Handle in Fume Hood with Appropriate PPE A->B C Generate Waste (Solid, Liquid, Sharps) B->C D Is waste solid or contaminated labware? C->D E Is waste liquid? D->E No F Collect in Labeled Carcinogenic Solid Waste Container D->F Yes G Collect in Labeled Carcinogenic Liquid Waste Container E->G Yes H Collect in Hazardous Sharps Container E->H No (Sharps) I Store Closed Container in Designated Satellite Accumulation Area F->I G->I H->I J Contact EHS for Hazardous Waste Pickup I->J K Waste transported for final disposal via Incineration or Chemical Destruction J->K L End: Disposal Complete K->L

Caption: Workflow for the safe handling and disposal of this compound waste.

References

Personal protective equipment for handling Benz(j)aceanthrylene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Benz(j)aceanthrylene

This guide provides critical safety protocols and logistical information for the handling and disposal of this compound, a polycyclic aromatic hydrocarbon (PAH). Due to its classification as a potential carcinogen and its hazardous properties, strict adherence to these procedures is essential to ensure the safety of laboratory personnel and the environment.

Hazard Identification and Classification

This compound is recognized as a hazardous substance with significant health risks. The International Agency for Research on Cancer (IARC) classifies it as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans[1]. It is a potent mutagen and has been identified in urban air particulate matter[2][3].

Summary of Hazards:

Hazard TypeDescription
Carcinogenicity IARC Group 2B: Possibly carcinogenic to humans[1].
Acute Toxicity Harmful if inhaled[4][5]. May be fatal if swallowed and enters airways[4].
Irritation Causes skin irritation and serious eye irritation[4][5].
Environmental Hazard Very toxic to aquatic life with long-lasting effects[6].

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure. The following table outlines the minimum PPE requirements for handling this compound.

Required Personal Protective Equipment:

Body PartPPE SpecificationRationale
Respiratory A NIOSH-approved respirator with a particulate filter (e.g., N95, P100) for solids. For solutions or potential vapors, use a respirator with an organic vapor cartridge and a particulate pre-filter. A self-contained breathing apparatus (SCBA) may be necessary for high-exposure scenarios or emergencies[5][6].To prevent inhalation of airborne particles or vapors, which can be harmful[4][5].
Hands Chemical-resistant gloves (e.g., nitrile rubber). Change gloves immediately if contaminated, torn, or punctured.To prevent skin contact and absorption.
Eyes/Face Chemical safety goggles and a face shield. Eyeglasses are not sufficient protection[7][8].To protect against splashes, dust, and vapors causing serious eye irritation[4].
Body A long-sleeved, back-closing laboratory coat. For larger quantities or tasks with a higher risk of contamination, disposable coveralls ("bunny suits") are recommended[7].To protect the skin from contamination[5].
Feet Closed-toe shoes made of a chemically resistant material.To protect feet from spills.

Operational and Disposal Plan

A systematic approach is crucial for safely managing this compound from receipt to disposal. The following workflow diagram and procedural steps provide a comprehensive guide.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling & Disposal cluster_emergency 4. Emergency Response A Review SDS & SOPs B Verify Fume Hood/Ventilation A->B C Assemble All Required PPE B->C D Prepare Spill Kit & Waste Containers C->D E Don Appropriate PPE F Work Within a Designated Area (e.g., Fume Hood) E->F G Handle with Care: - Avoid dust/aerosol generation - Use non-sparking tools F->G H Weighing/Transfer: Use containment methods G->H I Decontaminate Surfaces & Equipment J Segregate & Label Hazardous Waste I->J K Dispose of Waste via Approved Channels J->K L Doff & Dispose of PPE Correctly K->L M Wash Hands Thoroughly L->M N Spill or Exposure Event O Follow Emergency Procedures: - Evacuate if necessary - Administer First Aid - Notify Supervisor/EH&S N->O

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedures

1. Preparation:

  • Review Documentation: Before beginning any work, thoroughly read and understand the Safety Data Sheet (SDS) for this compound[9].

  • Designated Area: All handling of this compound must occur in a designated area, such as a chemical fume hood, to ensure adequate ventilation[5][9].

  • Assemble Materials: Gather all necessary PPE, spill containment materials, and properly labeled hazardous waste containers before handling the chemical.

  • Work Alone Policy: Do not handle carcinogenic chemicals when working alone[10].

2. Handling:

  • Personal Protective Equipment: Don all required PPE as specified in the table above.

  • Avoid Dust Formation: Handle the solid form of this compound carefully to avoid creating dust[9]. If possible, use a solution to minimize airborne particulates.

  • Transfers: When transferring the substance, use tools and techniques that minimize the risk of spills and aerosol generation. For solutions, keep containers tightly closed when not in use.

  • Housekeeping: Maintain good housekeeping practices to prevent surface contamination[10].

3. Decontamination:

  • Surfaces: After handling is complete, decontaminate all work surfaces (fume hood, benchtops) and equipment. Consult the SDS or your institution's Environmental Health and Safety (EH&S) office for appropriate decontamination solutions[10].

  • Equipment: Clean all non-disposable equipment thoroughly after use.

4. Waste Disposal:

  • Segregation: All materials contaminated with this compound, including gloves, disposable lab coats, and cleaning materials, must be disposed of as hazardous waste[11][12].

  • Containers: Collect waste in sealed, clearly labeled, and appropriate hazardous waste containers.

  • Disposal Protocol: Dispose of the waste through your institution's approved hazardous waste management program. Do not discharge the product into drains, as it is toxic to aquatic life[6][9].

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

Response to Exposure and Spills:

Incident TypeImmediate Action
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a physician[6][9].
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician[9].
Inhalation Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician[9].
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician[9].
Small Spill Evacuate personnel to a safe area. Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite, sand). Collect the material into a sealed container for hazardous waste disposal. Do not allow the substance to enter drains[9].
Large Spill Evacuate the area immediately. Alert others and contact your institution's emergency response team or EH&S department[10].

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.